molecular formula C2HCl4F B1605066 1-Fluoro-1,1,2,2-tetrachloroethane CAS No. 354-14-3

1-Fluoro-1,1,2,2-tetrachloroethane

Cat. No.: B1605066
CAS No.: 354-14-3
M. Wt: 185.8 g/mol
InChI Key: LUBCGHUOCJOIJA-UHFFFAOYSA-N
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Description

1-Fluoro-1,1,2,2-tetrachloroethane is a useful research compound. Its molecular formula is C2HCl4F and its molecular weight is 185.8 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Fluoro-1,1,2,2-tetrachloroethane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Fluoro-1,1,2,2-tetrachloroethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Fluoro-1,1,2,2-tetrachloroethane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2-tetrachloro-1-fluoroethane
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InChI

InChI=1S/C2HCl4F/c3-1(4)2(5,6)7/h1H
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InChI Key

LUBCGHUOCJOIJA-UHFFFAOYSA-N
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Canonical SMILES

C(C(F)(Cl)Cl)(Cl)Cl
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Molecular Formula

C2HCl4F
Record name 1,1,2,2-TETRACHLORO-1-FLUOROETHANE
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DSSTOX Substance ID

DTXSID6059863
Record name HCFC-121
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Molecular Weight

185.8 g/mol
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Physical Description

Colorless liquid; [MSDSonline]
Record name 1,1,2,2-Tetrachloro-1-fluoroethane
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Boiling Point

116 °C
Record name 1,1,2,2-TETRACHLORO-1-FLUOROETHANE
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Density

1.5497 at 17 °C
Record name 1,1,2,2-TETRACHLORO-1-FLUOROETHANE
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Vapor Pressure

18.7 [mmHg]
Record name 1,1,2,2-Tetrachloro-1-fluoroethane
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CAS No.

354-14-3
Record name 1,1,2,2-TETRACHLORO-1-FLUOROETHANE
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Record name 1-FLUORO-1,1,2,2-TETRACHLOROETHANE
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Record name 1,1,2,2-TETRACHLORO-1-FLUOROETHANE
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Melting Point

-82.6 °C
Record name 1,1,2,2-TETRACHLORO-1-FLUOROETHANE
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Foundational & Exploratory

1-Fluoro-1,1,2,2-tetrachloroethane chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 1-Fluoro-1,1,2,2-tetrachloroethane (HCFC-121)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 1-Fluoro-1,1,2,2-tetrachloroethane, also known as HCFC-121. Intended for researchers, chemists, and professionals in drug development and material science, this guide delves into the compound's core chemical and physical properties, reactivity, environmental fate, and analytical characterization. The structure is designed to offer not just data, but also expert insights into the causality behind its chemical behavior.

Introduction and Molecular Identity

1-Fluoro-1,1,2,2-tetrachloroethane (C₂HCl₄F) is a hydrochlorofluorocarbon (HCFC), a class of compounds developed as replacements for chlorofluorocarbons (CFCs). Its identity is established by its unique Chemical Abstracts Service (CAS) number, 354-14-3.[1] The presence of a hydrogen atom makes it more susceptible to degradation in the troposphere compared to CFCs, resulting in a lower potential to deplete stratospheric ozone.[2][3] Understanding its properties is crucial for assessing its environmental impact and for its safe handling in industrial and laboratory settings.

Molecular Structure

The structure consists of a two-carbon ethane backbone. One carbon atom is bonded to two chlorine atoms and one fluorine atom, while the second is bonded to two chlorine atoms and one hydrogen atom. This asymmetric halogenation significantly influences its polarity and reactivity.

Caption: Molecular structure of 1-Fluoro-1,1,2,2-tetrachloroethane.

Physicochemical Properties

The physical properties of a compound are dictated by its molecular structure and intermolecular forces. The high molecular weight and polarity of HCFC-121 result in it being a liquid at standard temperature and pressure.

PropertyValueSource(s)
Molecular Formula C₂HCl₄F[3]
Molecular Weight 185.8 g/mol [3]
Appearance Colorless liquid[3]
Melting Point -82.6 °C[1][3]
Boiling Point 115-117 °C[1][3]
Density 1.622 g/cm³ (at 20°C)[1]
Vapor Pressure 18.7 mmHg (at 25°C)[3]
Refractive Index 1.4487 (at 20°C)[1]
Henry's Law Constant ~0.003 atm·m³/mol[2][3]

Expert Interpretation: The relatively high boiling point for a two-carbon molecule is a direct consequence of its substantial molecular mass and the dipole-dipole interactions arising from the polar C-Cl and C-F bonds. The Henry's Law constant indicates a tendency to volatilize from water, a key process in its environmental distribution.[3]

Chemical Reactivity and Stability

The reactivity of 1-Fluoro-1,1,2,2-tetrachloroethane is generally low under standard conditions, a characteristic of many halogenated hydrocarbons.[1][2] The carbon-halogen bonds are strong, rendering the molecule chemically inert in many situations.[4]

  • General Stability : The molecule does not react rapidly with air or water.[4] However, its parent compound, 1,1,2,2-tetrachloroethane, is known to slowly decompose in the presence of air, moisture, and light, or more rapidly in the presence of alkali, to form trichloroethylene via dehydrochlorination.[5] It is plausible that HCFC-121 could undergo a similar, albeit likely slower, dehydrochlorination or dehydrofluorination under basic conditions or thermal stress.

  • Reactivity with Metals and Reducing Agents : Like many organohalides, it can react violently with strong reducing agents, such as very active metals (e.g., sodium, potassium) or finely divided metals like aluminum.[1][2][4] This reactivity is driven by the favorable thermodynamics of metal halide formation.

  • Oxidation : The compound resists oxidation but can be forced to react with strong oxidizing agents, particularly under extreme temperatures.[1][2][4]

  • Thermal Decomposition : At elevated temperatures, halogenated hydrocarbons can decompose to form toxic and corrosive gases such as hydrogen chloride (HCl) and hydrogen fluoride (HF).

A 1-Fluoro-1,1,2,2-tetrachloroethane (C₂HCl₄F) E Violent Reaction A->E Reacts with F Oxidation A->F Reacts with G Potential Dehydrohalogenation (e.g., to Chloro-fluoro-ethylene) A->G May lead to B Strong Reducing Agents (e.g., Active Metals) B->E C Strong Oxidizing Agents (at high temp.) C->F D Basic Conditions / Thermal Stress D->G

Caption: Reactivity profile of 1-Fluoro-1,1,2,2-tetrachloroethane.

Environmental Fate and Considerations

The environmental behavior of HCFC-121 is governed by its physical properties and slow degradation rates.

  • Atmospheric Fate : When released into the atmosphere, the compound is expected to degrade primarily through reaction with photochemically-produced hydroxyl radicals.[3] This process is slow, with an estimated atmospheric half-life of 1300 days.[3] This persistence allows a fraction of the substance to reach the stratosphere, where it can contribute to ozone depletion, although its Ozone Depleting Potential (ODP) is low (0.01-0.04) compared to CFCs.[3]

  • Aquatic and Terrestrial Fate : Due to its moderate Henry's Law constant, volatilization is a significant fate process from both water and moist soil surfaces.[2][3] The estimated volatilization half-life from a model river is about 4 hours, and from a model lake, it is 5.5 days.[3] Its estimated soil organic carbon-water partitioning coefficient (Koc) of 150 suggests it will have moderate mobility in soil, implying some potential for leaching into groundwater.[2][3] Biodegradation is expected to be a very slow process.[2]

Analytical Methodologies

The quantitative analysis of HCFC-121 in environmental or industrial samples requires sensitive and specific methods. While a specific, standardized protocol for this compound is not widely published, the established methods for volatile organic compounds (VOCs) are directly applicable. Purge and Trap Gas Chromatography-Mass Spectrometry (GC-MS) is the reference methodology.

Protocol: Purge and Trap GC-MS Analysis

This protocol is a self-validating system for the analysis of HCFC-121 in a water matrix.

  • Sample Preparation :

    • Collect the aqueous sample in a vial with zero headspace to prevent loss by volatilization.

    • Add an internal standard (e.g., a deuterated analog or a compound with similar properties not expected in the sample) for accurate quantification.

  • Purging :

    • The sample is heated to a controlled temperature (e.g., 40°C) in a purging vessel.

    • An inert gas (helium or nitrogen) is bubbled through the sample for a set time (e.g., 10-15 minutes). The gas strips the volatile HCFC-121 from the aqueous phase.

    • Causality: This step leverages the compound's volatility and low water solubility to efficiently transfer it to the gas phase.

  • Trapping :

    • The gas stream from the purger is passed through a trap containing a combination of sorbent materials (e.g., Tenax®, silica gel, carbon molecular sieve).

    • HCFC-121 is adsorbed onto the trap, concentrating it from the gas stream.

    • Causality: The sorbents are chosen to effectively retain the target analyte while allowing the inert purge gas to pass through.

  • Thermal Desorption and Injection :

    • The trap is rapidly heated, causing the HCFC-121 to desorb into a small volume of carrier gas.

    • This gas is then injected directly into the GC column. This ensures a narrow injection band, which is critical for achieving good chromatographic resolution.

  • Gas Chromatography (GC) :

    • The analyte is separated from other volatile compounds on a capillary column (e.g., a DB-624 or similar).

    • The oven temperature is programmed to ramp up, eluting compounds based on their boiling points and interaction with the column's stationary phase.

  • Mass Spectrometry (MS) :

    • As HCFC-121 elutes from the GC column, it enters the mass spectrometer.

    • It is ionized (typically by electron impact), causing it to fragment into a predictable pattern of ions.

    • The mass-to-charge ratio (m/z) of these ions is measured. The most abundant fragment ion reported for this compound is at m/z 101.[3]

    • Causality: The unique fragmentation pattern serves as a chemical fingerprint for positive identification, while the ion abundance is used for quantification.

cluster_0 Sample Prep cluster_1 Purge & Trap cluster_2 GC-MS System A Aqueous Sample + Internal Std. B Purge with Inert Gas A->B C Adsorb on Sorbent Trap B->C Concentration D Thermal Desorption C->D E GC Separation D->E Injection F MS Detection & Identification E->F Elution G Quantified Result F->G Data Output

Caption: Workflow for Purge and Trap GC-MS analysis of HCFC-121.

Safety and Handling

Given its chemical nature and the known hazards of related compounds, strict safety protocols are mandatory.

  • GHS Hazards : It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Handling Precautions :

    • Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile, neoprene), safety goggles, and a lab coat.

    • Avoid contact with strong reducing agents and active metals.

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Toxicological Considerations : The parent compound, 1,1,2,2-tetrachloroethane, is a known hepatotoxin (damages the liver) and neurotoxin.[6] While specific toxicological data for HCFC-121 is less common, a precautionary approach assuming similar potential hazards is warranted.

Conclusion

1-Fluoro-1,1,2,2-tetrachloroethane is a compound with moderate stability, defined physicochemical properties, and known environmental pathways. Its primary value lies in understanding its behavior as part of the broader class of halogenated hydrocarbons. For researchers, its handling demands adherence to stringent safety protocols due to its irritant properties and the toxicological profile of its structural analogs. The analytical methods outlined provide a robust framework for its detection and quantification, essential for both research and environmental monitoring.

References

  • Wikipedia. (n.d.). 1,1,2,2-Tetrachloroethane. [Link]

  • Mount Laurel MUA. (2022). 1,1,2,2-Tetrachloroethane (C2H2Cl4). [Link]

  • Inchem.org. (n.d.). Tetrachloroethane, 1,1,2,2- (CICADS). [Link]

  • PubChem. (n.d.). 1,1,2,2-Tetrachloro-1-fluoroethane. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). 1,1,2,2-Tetrachloroethane. [Link]

  • New Jersey Department of Health. (n.d.). 1,1,2,2-Tetrachloroethane - Hazardous Substance Fact Sheet. [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). 1,1,2,2-Tetrachloroethane - IDLH. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Analytical Methods - Toxicological Profile for 1,1,2,2-Tetrachloroethane. [Link]

  • U.S. Environmental Protection Agency (EPA). (2008). Regulatory Determinations Support Document for Selected Contaminants from the Second Drinking Water Contaminant Candidate List (CCL 2). [Link]

  • International Agency for Research on Cancer (IARC). (n.d.). 1,1,2,2-TETRACHLOROETHANE 1. Exposure Data. [Link]

  • PubChem. (n.d.). 1,1,2,2-Tetrachloroethane. [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure of 1-Fluoro-1,1,2,2-tetrachloroethane (HCFC-121)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

1-Fluoro-1,1,2,2-tetrachloroethane, also known by its refrigerant designation HCFC-121, is a halogenated hydrocarbon with a molecular formula of C₂HCl₄F. As a member of the hydrochlorofluorocarbon (HCFC) family, its molecular structure dictates its physical, chemical, and biological properties, making a thorough understanding of its three-dimensional architecture crucial for researchers in various fields. This guide provides a comprehensive exploration of the molecular structure of 1-fluoro-1,1,2,2-tetrachloroethane, delving into its conformational landscape, key structural parameters, and the spectroscopic techniques used for its characterization.

Fundamental Molecular Properties

1-Fluoro-1,1,2,2-tetrachloroethane is a derivative of ethane where five of the six hydrogen atoms have been substituted by halogen atoms: four chlorine atoms and one fluorine atom. This substitution pattern leads to a complex and fascinating molecular structure.

Table 1: Key Physical and Chemical Properties of 1-Fluoro-1,1,2,2-tetrachloroethane

PropertyValueSource
Molecular Formula C₂HCl₄F[1]
Molecular Weight 185.83 g/mol [1]
Boiling Point 115-117 °C[2]
Density 1.622 g/cm³[2]
CAS Number 354-14-3[2]

Conformational Isomerism: The Rotational Landscape

The single bond between the two carbon atoms (C-C) in 1-fluoro-1,1,2,2-tetrachloroethane allows for internal rotation, giving rise to different spatial arrangements of the atoms known as conformers or rotamers. For substituted ethanes, the most significant conformers are typically the trans (or anti-periplanar) and gauche (or synclinal) forms.

G cluster_0 Gauche Conformer cluster_1 Trans Conformer gauche Gauche Conformer (Atoms staggered, with the fluorine and a chlorine atom at a ~60° dihedral angle) trans Trans Conformer (Atoms staggered, with the fluorine and a chlorine atom at a 180° dihedral angle) gauche->trans Rotation around C-C bond

Due to the presence of the highly electronegative fluorine atom, the electronic effects in 1-fluoro-1,1,2,2-tetrachloroethane are expected to be more pronounced than in its non-fluorinated counterpart, potentially influencing the relative stability of the conformers. Computational chemistry provides a powerful tool to investigate these subtle energetic differences.

Elucidating the Structure: The Role of Spectroscopy

The precise geometry and conformational equilibrium of 1-fluoro-1,1,2,2-tetrachloroethane can be determined through a combination of spectroscopic techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the connectivity and three-dimensional structure of molecules in solution. For 1-fluoro-1,1,2,2-tetrachloroethane, ¹H, ¹³C, and ¹⁹F NMR would provide invaluable information.

  • ¹H NMR: The single proton in the molecule would exhibit a signal whose chemical shift and coupling to the fluorine atom (a ²JHF coupling) would be highly dependent on the molecular geometry.

  • ¹³C NMR: Two distinct signals for the two carbon atoms would be expected. The carbon bonded to fluorine would show a large one-bond C-F coupling constant (¹JCF), and both carbons would exhibit smaller two-bond couplings to the fluorine and chlorine atoms.

  • ¹⁹F NMR: The fluorine nucleus is highly sensitive and would provide a unique signal. The coupling of the fluorine to the proton (²JFH) and to the carbon atoms would further confirm the structure.

The magnitudes of the various coupling constants, particularly the vicinal coupling constants (³J), are related to the dihedral angles between the coupled nuclei through the Karplus equation. By analyzing these couplings, it is possible to deduce the preferred conformation(s) of the molecule in solution.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Since the trans and gauche conformers of 1-fluoro-1,1,2,2-tetrachloroethane have different symmetries, they will have distinct sets of vibrational frequencies.

Synthesis and Reactivity: A Structural Perspective

The molecular structure of 1-fluoro-1,1,2,2-tetrachloroethane influences its synthesis and chemical reactivity.

Synthesis

1-Fluoro-1,1,2,2-tetrachloroethane (HCFC-121) can be synthesized through various methods, often involving the fluorination of a chlorinated precursor. One common industrial approach is the successive replacement of chlorine atoms with fluorine using hydrogen fluoride (HF) in the presence of a catalyst. For instance, it can be a product of the reaction between tetrachloroethylene and hydrogen fluoride.

G Tetrachloroethylene Tetrachloroethylene (C₂Cl₄) HCFC121 1-Fluoro-1,1,2,2-tetrachloroethane (C₂HCl₄F) Tetrachloroethylene->HCFC121 HF Hydrogen Fluoride (HF) HF->HCFC121 Catalyst Catalyst Catalyst->HCFC121

Reactivity

The reactivity of 1-fluoro-1,1,2,2-tetrachloroethane is largely dictated by the presence of the C-H and C-Cl bonds. It is generally considered to be chemically inert under many conditions. However, it can react with strong reducing agents and may undergo oxidation at extreme temperatures.[1]

A key reaction of this molecule is dehydrochlorination, the elimination of a hydrogen and a chlorine atom to form an alkene. This reaction is influenced by the conformational preferences of the starting material, as the anti-periplanar arrangement of the H and Cl atoms is often favored for elimination reactions.

Conclusion

The molecular structure of 1-fluoro-1,1,2,2-tetrachloroethane is characterized by a substituted ethane backbone with significant conformational flexibility. The presence of both chlorine and fluorine atoms creates a complex interplay of steric and electronic effects that determine the relative stabilities of its trans and gauche conformers. While a complete experimental determination of its detailed structural parameters remains a subject for further investigation, a combination of spectroscopic methods and computational chemistry provides a robust framework for understanding its three-dimensional architecture. This knowledge is fundamental for predicting its properties and reactivity, which is of paramount importance for its industrial applications and environmental fate.

References

  • Ab initio calculations have been performed at the MP2/6-31G** level for the series of fluorinated ethanes, C2HnF6-n, n = 0−5. The resulting geometries, dipole moments, vibrational frequencies, and absolute infrared intensities are reported for stable conformers of the series, including both anti and gauche species, together with their energy differences, for 1,2-difluoroethane, 1,1,2-trifluoroethane, and 1,1,2,2-tetrafluoroethane. The results are compared to available experimental data. ResearchGate. [Link]

  • The infrared and Raman spectra of 1,1,2-trifluoroethane and 1,1,2,2-tetrafluoroethane have been recorded. ResearchGate. [Link]

  • 1,1,2,2-Tetrachloroethane is manufactured by chlorination of ethylene; by catalytic chlorination of ethane; or by chlorination of 1,2-dichloroethane. NCBI. [Link]

  • Synthesis of 1,1,2,2-tetrachloroethane. Wikipedia. [Link]

  • 1H, 13C and 19F nuclear magnetic resonance (NMR) spectra in the gas phase at 300 K. ResearchGate. [Link]

  • The conformational isomerism of disubstituted ethanes is a well-known concept that is part of every chemistry curriculum. Due to the species' simplicity, studying the (free) energy difference between the gauche and anti isomers has been the testing ground of experimental and computational techniques, such as Raman and IR spectroscopy, quantum chemistry, and atomistic simulations. ACS Publications. [Link]

  • The conformational equilibria of these two model fluoroalkanes were investigated using density functional theory and Natural Bond Orbital (NBO) analysis, with complementary NMR coupling constant calculations. ACS Publications. [Link]

  • This invention relates to a novel method for the preparation of 1,l-difluoro-1,2,2-trichloroethane, by reacting tetrachloroethylene with hydrogen fluoride in the presence of a pentavalent antimony halide.

Sources

Comprehensive Spectroscopic Characterization of 1-Fluoro-1,1,2,2-tetrachloroethane (HCFC-121)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth spectroscopic characterization of 1-Fluoro-1,1,2,2-tetrachloroethane (HCFC-121).


[1][2][3][4]

Executive Summary & Molecular Identity

1-Fluoro-1,1,2,2-tetrachloroethane (HCFC-121) is a hydrochlorofluorocarbon intermediate often encountered in the synthesis of fluorinated refrigerants and solvents. Unlike its symmetric parent (1,1,2,2-tetrachloroethane), the introduction of a single fluorine atom creates a specific asymmetry that fundamentally alters its spectroscopic signature.

This guide provides the diagnostic parameters required to distinguish HCFC-121 from its isomers (e.g., HCFC-121a,


) and degradation byproducts. The data presented here integrates empirical observations with theoretical coupling constants derived from high-resolution nuclear magnetic resonance (NMR) and vibrational spectroscopy.
Structural Context[1][5]
  • IUPAC Name: 1-Fluoro-1,1,2,2-tetrachloroethane[1][5]

  • SMILES: FC(Cl)(Cl)C(Cl)(Cl)[H]

  • Molecular Weight: 185.84 g/mol [4][6]

  • Key Structural Feature: The molecule possesses a single proton on C2, vicinal to a fluorine atom on C1. This

    
     topology is the primary spectroscopic handle.
    

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for structural validation of HCFC-121. The presence of fluorine (


, spin 1/2) introduces heteronuclear spin-spin coupling that acts as a "fingerprint" for the molecule.
Experimental Protocol: Sample Preparation

To prevent volatilization (bp ~116°C) and ensure accurate integration:

  • Solvent: Deuterated Chloroform (

    
    ) is the standard. Use Acetone-
    
    
    
    if signal overlap with solvent residual peak (7.26 ppm) is suspected, though HCFC-121 resonates upfield of this.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: 5 mm high-precision NMR tube. Cap immediately.

  • Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm).

Predicted & Diagnostic NMR Data

NMR (Proton)

The spectrum is characterized by a single proton signal split into a doublet by the vicinal fluorine.

ParameterValue / RangeInterpretation
Chemical Shift (

)
6.10 – 6.35 ppm Deshielded methine proton (

). Downfield shift relative to 1,1,2,2-tetrachloroethane (5.91 ppm) due to the

-fluorine effect.
Multiplicity Doublet (d) Coupling to

on the adjacent carbon.
Coupling Constant (

)
6.0 – 9.0 Hz Characteristic vicinal H-F coupling in halogenated ethanes.
Integration 1H Corresponds to the single proton in the structure.

NMR (Fluorine)

Crucial for purity analysis to detect inorganic fluoride or other HCFC isomers.

ParameterValue / RangeInterpretation
Chemical Shift (

)
-60 to -70 ppm Typical range for

groups (Ref:

at 0 ppm).
Multiplicity Doublet (d) Reciprocal coupling to the single proton (

).

NMR (Carbon)

The carbon spectrum reveals the connectivity through C-F coupling constants.

Carbon PositionShift (

)
Coupling PatternCoupling Constant (

)
C1 (

)
~118 ppmDoublet

(Direct)
C2 (

)
~75 ppmDoublet

(Geminal)

Mass Spectrometry (MS)[8]

Mass spectrometry of polychlorinated ethanes is dominated by the complex isotope clusters of Chlorine (


 and 

).
Isotope Cluster Analysis

With four chlorine atoms, the molecular ion (


) exhibits a characteristic intensity distribution (approximate ratio 77:100:49:11:1).
  • Nominal Mass: 184 (

    
    )
    
  • Observed Clusters (m/z): 184, 186, 188, 190, 192.

Fragmentation Pathway

The fragmentation is driven by the weakness of the C-Cl bond compared to the C-F bond.

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 184/186/188 [C2HCl4F]+ Frag_A Loss of Cl [C2HCl3F]+ M_Ion->Frag_A - Cl (35/37) Frag_B Alpha Cleavage [CFCl2]+ (m/z 101/103) M_Ion->Frag_B C-C Bond Scission Frag_C Alpha Cleavage [CHCl2]+ (m/z 83/85) M_Ion->Frag_C C-C Bond Scission Frag_D Loss of HCl [C2Cl3F]+ M_Ion->Frag_D - HCl

Figure 1: Primary fragmentation pathways for HCFC-121 under Electron Ionization (70 eV).

Diagnostic Ions:

  • m/z 101/103/105: The

    
     cation. This peak confirms the presence of the fluorinated carbon moiety.
    
  • m/z 83/85/87: The

    
     cation.
    
  • Absence of m/z 67:

    
     (characteristic of the isomer HCFC-121a).
    

Vibrational Spectroscopy (IR)

Infrared spectroscopy is useful for gas-phase monitoring and identifying the C-F stretch, which is absent in the parent tetrachloroethane.

Key Absorption Bands
Wavenumber (

)
IntensityAssignmentNotes
2980 – 3010 Weak

C-H stretch, shifted by halogen induction.
1100 – 1250 Very Strong

The diagnostic band. Usually a complex multiplet due to rotational conformers.
700 – 850 Strong

C-Cl stretching vibrations.
Atmospheric Implications

As noted in NOAA studies, the IR spectrum of HCFC-121 is conformation-dependent. At room temperature, the molecule exists in equilibrium between gauche and anti rotamers, broadening the C-F and C-Cl stretching bands.

Analytical Workflow Logic

The following diagram illustrates the decision matrix for confirming HCFC-121 identity against common impurities.

Analytical_Workflow Sample Unknown Chlorinated Sample Step1 1. GC-MS Screening Sample->Step1 Decision1 Is m/z 101 present? Step1->Decision1 Step2 2. 1H NMR Analysis Decision1->Step2 Yes ResultA HCFC-121a (Isomer) Decision1->ResultA No (indicates CHCl2-CCl2F structure absent) Step2->ResultA Doublet of Doublets (Geminal H-F) ResultB HCFC-121 (Target) Step2->ResultB Doublet observed (Vicinal H-F)

Figure 2: Logic flow for distinguishing HCFC-121 from its structural isomer HCFC-121a.

References

  • National Institute of Standards and Technology (NIST). (2023). Ethane, 1,1,2,2-tetrachloro- Mass Spectrum (Parent Compound Reference). NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. (2025).[7] 1-Fluoro-1,1,2,2-tetrachloroethane Compound Summary. National Library of Medicine. [Link]

Sources

An In-depth Technical Guide to the Boiling Point of 1-Fluoro-1,1,2,2-tetrachloroethane (HCFC-121)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the boiling point of 1-Fluoro-1,1,2,2-tetrachloroethane, also known as HCFC-121. The document synthesizes experimental data with theoretical principles to offer a robust understanding of this critical physicochemical property. It covers established experimental protocols for determination, explores computational prediction models, and discusses the underlying molecular factors that govern its boiling point. This guide is intended to serve as a vital resource for professionals in research and development who require precise and reliable data on halogenated hydrocarbons.

Introduction to 1-Fluoro-1,1,2,2-tetrachloroethane (HCFC-121)

1-Fluoro-1,1,2,2-tetrachloroethane (CAS No. 354-14-3) is a hydrochlorofluorocarbon (HCFC) with the chemical formula C₂HCl₄F.[1] As a member of the halogenated ethane family, its physical properties are of significant interest in various industrial and research applications. Historically, similar compounds were used as refrigerants, solvents, and foam blowing agents.[2] However, due to their ozone-depleting potential, their use is now highly regulated under international agreements like the Montreal Protocol.[3]

Understanding the boiling point of HCFC-121 is fundamental for its handling, purification, and application in controlled chemical synthesis. The boiling point dictates the conditions for distillation, defines its state (liquid or gas) under various temperature and pressure conditions, and influences its environmental fate and transport.[2][3] This guide provides an in-depth examination of this key physical property.

Physicochemical Properties and Boiling Point Data

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. This property is intrinsically linked to the strength of intermolecular forces; stronger forces require more energy to overcome, resulting in a higher boiling point. For HCFC-121, the primary intermolecular forces are London dispersion forces and dipole-dipole interactions. The high molecular weight and the presence of polar C-Cl and C-F bonds contribute to these forces.[4][5]

Multiple sources have reported the boiling point of 1-Fluoro-1,1,2,2-tetrachloroethane. The data is summarized below for easy reference.

Boiling Point (°C) Boiling Point (K) Pressure Source
115-117388.15 - 390.15Not SpecifiedChemicalBook[6]
116389.15Not SpecifiedPubChem[3]
117390.15Not SpecifiedIon Science UK[1]
116.55389.70101.325 kPa (Normal)Cheméo[7]

The slight variation in reported values can be attributed to differences in experimental conditions and sample purity. For most applications, a normal boiling point of 116-117 °C is a reliable working value.

Methodologies for Boiling Point Determination

Accurate determination of the boiling point requires rigorous experimental techniques. The methods described below are based on established international standards, such as those from the Organisation for Economic Co-operation and Development (OECD) and the American Society for Testing and Materials (ASTM).[8]

Experimental Workflow

The general workflow for determining the boiling point involves careful sample preparation, selection of an appropriate method, precise measurement under controlled conditions, and data analysis.

BoilingPointWorkflow cluster_prep Phase 1: Preparation cluster_methods Phase 2: Measurement cluster_analysis Phase 3: Validation & Reporting Sample Obtain High-Purity HCFC-121 Sample Purity Verify Purity via GC/MS (>99.5%) Sample->Purity Quality Control Method_Select Select Determination Method Purity->Method_Select Proceed to Measurement Distill Distillation Method (OECD 103 / ASTM D1120) Method_Select->Distill Thiele Thiele Tube Method (Microscale) Method_Select->Thiele Measure Record Temperature Plateau & Barometric Pressure Distill->Measure Thiele->Measure Correction Apply Pressure Correction (if P ≠ 760 mmHg) Measure->Correction Normalization Report Report Corrected Normal Boiling Point Correction->Report

Caption: Workflow for experimental boiling point determination.

Protocol 1: Standard Distillation Method (Following OECD Guideline 103)

This method is a common and reliable way to determine the boiling point of a liquid.[9][10]

Causality and Rationale:

  • Why Distillation? Distillation physically separates the liquid phase from the vapor phase at equilibrium. The temperature of the vapor in equilibrium with the boiling liquid is, by definition, the boiling point at the given pressure.[9]

  • Self-Validation: A stable and constant temperature reading during the distillation of the bulk material provides an internal validation of both the sample's purity and the accuracy of the measurement.[10]

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a collection flask, and a calibrated thermometer or temperature probe. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor passing into the condenser.

  • Sample Preparation: Place approximately 5-10 mL of 1-Fluoro-1,1,2,2-tetrachloroethane and a few boiling chips into the round-bottom flask to ensure smooth boiling.

  • Heating: Gently and uniformly heat the flask using a heating mantle.

  • Data Collection: Record the temperature when the liquid begins to boil and a steady ring of condensate is observed on the thermometer. The boiling point is the temperature that remains constant while the bulk of the liquid distills.[11]

  • Pressure Reading: Record the ambient barometric pressure. If the pressure is not 760 mmHg, the observed boiling point must be corrected.

Protocol 2: Thiele Tube Method (Microscale)

For smaller sample volumes, the Thiele tube method is highly effective.[11]

Causality and Rationale:

  • Why a Thiele Tube? The specific shape of the Thiele tube allows for uniform heating of a heat-transfer fluid (like mineral oil) via convection currents, ensuring the sample is heated evenly.

  • Self-Validation: The principle relies on the point where the vapor pressure inside a small, inverted capillary tube equals the atmospheric pressure. The liquid being drawn into the capillary upon cooling provides a sharp, observable endpoint that is highly reproducible.[12]

Step-by-Step Methodology:

  • Sample Preparation: Fill a small test tube with about 0.5 mL of the sample. Place a capillary tube, sealed at one end, into the test tube with the open end down.

  • Apparatus Setup: Attach the test tube to a thermometer using a rubber band. Immerse this assembly in a Thiele tube filled with mineral oil, ensuring the sample is level with the upper arm of the Thiele tube.[11]

  • Heating: Gently heat the side arm of the Thiele tube with a microburner or heat gun.[11]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until the bubbling is rapid and continuous.

  • Endpoint Determination: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube.[11][12]

Computational Prediction of Boiling Point

In addition to experimental determination, computational methods can provide reliable estimates of boiling points. Quantitative Structure-Property Relationship (QSPR) models are particularly useful for this purpose.[13][14]

Theoretical Basis: QSPR models are regression or classification models that relate the quantitative chemical structure information (molecular descriptors) of a set of compounds to a specific physical property, such as the boiling point.[13] For halogenated ethanes, key molecular descriptors include:

  • Molecular Weight: Larger molecules have more electrons, leading to stronger London dispersion forces and higher boiling points.[5]

  • Molar Refraction: This descriptor is related to the polarizability of the molecule. Higher polarizability leads to stronger dispersion forces.[15]

  • Topological and Electrostatic Indices: These descriptors account for molecular shape, branching, and the distribution of charge within the molecule.[13]

A study on 86 halogenated ethanes demonstrated that a multiple linear regression model using molar refraction and structural arrangement as variables could predict boiling points with a high degree of accuracy (R² = 0.995).[15] Such models are invaluable in early-stage drug development and material science for screening compounds without the need for extensive experimental work.

QSPR_Logic cluster_input Molecular Descriptors (Input) cluster_model QSPR Model cluster_output Prediction (Output) D1 Molecular Weight (185.8 g/mol) Model Multiple Linear Regression BP = c₀ + c₁(D₁) + c₂(D₂) + c₃(D₃) D1->Model D2 Molar Refraction (Polarizability) D2->Model D3 Topological Indices (Shape/Branching) D3->Model Prediction Predicted Boiling Point Model->Prediction

Caption: Logical flow of a QSPR model for boiling point prediction.

Conclusion

The normal boiling point of 1-Fluoro-1,1,2,2-tetrachloroethane is consistently reported in the range of 116-117 °C . This value is a product of its molecular structure, specifically its high molecular weight and polarity, which give rise to significant intermolecular forces. Accurate determination of this property is achievable through standardized experimental protocols like distillation and the Thiele tube method, which contain inherent self-validation steps. Furthermore, computational QSPR models, grounded in the relationship between molecular descriptors and physical properties, provide a powerful predictive tool for this and similar halogenated compounds. This guide provides the necessary data, protocols, and theoretical background to empower researchers and scientists in their work with this compound.

References

  • 1-FLUORO-1,1,2,2-TETRACHLOROETHANE CAS#: 354-14-3 . Chemical Register. Available from: [Link]

  • 1,1,2,2-Tetrachloro-1,2-difluoroethane | Cl2FCCCl2F | CID 6427 . PubChem, National Center for Biotechnology Information. Available from: [Link]

  • 1,1,2,2-Tetrachloro-1-fluoroethane | C2HCl4F | CID 61105 . PubChem, National Center for Biotechnology Information. Available from: [Link]

  • 1,1,2,2-Tetrachloroethane - Wikipedia . Wikipedia. Available from: [Link]

  • Tetrachloro-1-fluoroethane, 1,1,2,2- . Ion Science UK. Available from: [Link]

  • 1,1,1,2-Tetrachloro-2,2-difluoroethane | ClF2CCCl3 | CID 6426 . PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Chemical Properties of Ethane, 1,1,2,2-tetrachloro-1-fluoro- (CAS 354-14-3) . Cheméo. Available from: [Link]

  • Prediction of Normal Boiling Points of Hydrocarbons Using Simple Molecular Properties . Walsh Medical Media. Available from: [Link]

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination . Chemistry LibreTexts. Available from: [Link]

  • Boiling Points of Halogenalkanes Explained . Scribd. Available from: [Link]

  • Boiling points of halogenated ethanes: an explanatory model implicating weak intermolecular hydrogen-halogen bonding . PubMed, National Center for Biotechnology Information. Available from: [Link]

  • Prediction of Normal Boiling Points of Hydrocarbons Using Simple Molecular Properties . ResearchGate. Available from: [Link]

  • Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation . LCS Laboratory. Available from: [Link]

  • Boiling Points of Halogenated Aliphatic Compounds: A Quantitative Structure-Property Relationship for Prediction and Validation . Semantic Scholar. Available from: [Link]

  • Haloalkanes . SlidePlayer. Available from: [Link]

  • Common Methods of Preparation for Haloalkanes . Unacademy. Available from: [Link]

  • How does the addition of a halogen to an alkane result in an increase in boiling point? . Quora. Available from: [Link]

  • 1,1,2,2-Tetrachloroethane . U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Chemical Properties of Ethane, 1,1,1,2-tetrachloro-2,2-difluoro- (CAS 76-11-9) . Cheméo. Available from: [Link]

  • Product Properties Test Guidelines OPPTS 830.7220 Boiling Point/Boiling Range . U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Physical chemical testing studies . Essem Compliance. Available from: [Link]

  • "Fluorinated Aliphatic Compounds". In: Kirk-Othmer Encyclopedia of Chemical Technology. Wiley.

Sources

Navigating the Solution Landscape: A Technical Guide to the Organic Solvent Solubility of 1-Fluoro-1,1,2,2-tetrachloroethane

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[CITY, STATE] – In the intricate world of chemical research and pharmaceutical development, understanding the solubility of compounds is a cornerstone of process design, formulation, and purification. This technical guide, authored for researchers, scientists, and drug development professionals, provides an in-depth exploration of the solubility of 1-fluoro-1,1,2,2-tetrachloroethane (HCFC-121) in organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this whitepaper leverages established physicochemical principles and comparative data from its close structural analog, 1,1,2,2-tetrachloroethane, to provide a robust predictive analysis. Furthermore, a detailed, self-validating experimental protocol for determining precise solubility is presented, empowering researchers to generate critical empirical data.

Introduction to 1-Fluoro-1,1,2,2-tetrachloroethane (HCFC-121)

1-Fluoro-1,1,2,2-tetrachloroethane, a hydrochlorofluorocarbon (HCFC), is a halogenated hydrocarbon with the chemical formula C₂HCl₄F. Its molecular structure, featuring a single fluorine atom in place of a hydrogen atom on a tetrachloroethane backbone, imparts unique physical and chemical properties that influence its interactions with various solvents. Understanding its solubility is crucial for applications ranging from its use as a chemical intermediate to its potential role as a solvent or cleaning agent in specialized industrial processes.

The introduction of a highly electronegative fluorine atom is expected to induce a significant dipole moment in the molecule, thereby influencing its polarity and, consequently, its solubility profile. This guide will delve into the theoretical underpinnings of these interactions and provide a comparative framework for predicting its behavior in a diverse range of organic solvents.

The Principle of "Like Dissolves Like": A Predictive Framework

The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be miscible. The primary intermolecular forces at play are London dispersion forces, dipole-dipole interactions, and hydrogen bonding.

1-Fluoro-1,1,2,2-tetrachloroethane is a polar molecule due to the presence of the C-F and C-Cl bonds. However, it is incapable of acting as a hydrogen bond donor. Its solubility will therefore be highest in solvents with which it can engage in strong dipole-dipole interactions and London dispersion forces.

To provide a semi-quantitative prediction, we can examine the extensive solubility data available for its non-fluorinated parent compound, 1,1,2,2-tetrachloroethane. This data serves as a valuable baseline for understanding how the addition of a fluorine atom might modulate solubility.

Comparative Solubility Analysis: Insights from 1,1,2,2-Tetrachloroethane

1,1,2,2-Tetrachloroethane is miscible with a wide array of organic solvents, a testament to its own moderate polarity and significant London dispersion forces.[1][2] The following table summarizes its solubility in a representative selection of organic solvents.

Solvent ClassRepresentative SolventSolubility of 1,1,2,2-Tetrachloroethane (g/L at 25°C)Predicted Solubility of 1-Fluoro-1,1,2,2-tetrachloroethaneRationale for Prediction
Non-Polar n-Hexane11.05Good The primary interactions will be London dispersion forces, which are significant for both the solute and solvent.
Toluene36.17Very Good Aromatic solvents can engage in favorable interactions with the chlorinated ethane backbone.
Polar Aprotic Acetone73.65Excellent The strong dipole of acetone will interact favorably with the polar C-F and C-Cl bonds of HCFC-121.
Acetonitrile37.54Good Similar to acetone, the polar nature of acetonitrile will promote solubility.
Dimethylformamide (DMF)153.42Excellent DMF is a highly polar aprotic solvent, which should readily solvate the polar HCFC-121 molecule.
Dimethyl Sulfoxide (DMSO)181.17Excellent The high polarity of DMSO suggests it will be an excellent solvent.
Polar Protic Methanol17.6Moderate While dipole-dipole interactions are present, the lack of hydrogen bonding from HCFC-121 to the solvent may limit miscibility compared to polar aprotic solvents.
Ethanol16.63Moderate Similar to methanol, the hydrogen-bonding network of ethanol is only partially disrupted without reciprocal hydrogen bonding from the solute.
Chlorinated Dichloromethane106.02Excellent As a chlorinated solvent itself, strong London dispersion and dipole-dipole forces will lead to high miscibility.
Chloroform110.45Excellent Similar to dichloromethane, favorable intermolecular interactions are expected.

Note: The solubility data for 1,1,2,2-tetrachloroethane is sourced from publicly available databases and should be considered as a reference.[3] The predictions for 1-fluoro-1,1,2,2-tetrachloroethane are qualitative and should be confirmed experimentally.

The introduction of the fluorine atom in 1-fluoro-1,1,2,2-tetrachloroethane is expected to increase its polarity compared to 1,1,2,2-tetrachloroethane. This increased polarity should enhance its solubility in polar aprotic and polar protic solvents. However, the effect on solubility in non-polar solvents is less straightforward. While the increased polarity might slightly decrease miscibility with very non-polar solvents like hexane, the overall large, polarizable electron cloud of the molecule should still allow for significant London dispersion forces, leading to good solubility.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data for 1-fluoro-1,1,2,2-tetrachloroethane, a systematic experimental approach is necessary. The following protocol is based on the widely accepted isothermal shake-flask method.

Materials and Equipment
  • 1-Fluoro-1,1,2,2-tetrachloroethane (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.0001 g)

  • Thermostatically controlled shaker bath

  • Calibrated thermometer

  • Glass vials with PTFE-lined screw caps

  • Syringes and syringe filters (0.2 µm PTFE)

  • Gas chromatograph with a suitable detector (e.g., FID or ECD) or other suitable analytical instrumentation (e.g., HPLC, NMR)

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solutions: a. Accurately weigh a known amount of the chosen organic solvent into a series of glass vials. b. Add an excess of 1-fluoro-1,1,2,2-tetrachloroethane to each vial to ensure that a solid or liquid phase of the solute remains at equilibrium. c. Securely cap the vials to prevent solvent evaporation.

  • Equilibration: a. Place the vials in the thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). b. Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure an excess of the solute phase remains. For viscous solvents, longer equilibration times may be necessary.

  • Sample Collection and Preparation: a. After equilibration, cease agitation and allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow for phase separation. b. Carefully withdraw an aliquot of the supernatant (the saturated solvent phase) using a pre-warmed syringe to prevent precipitation upon cooling. c. Immediately filter the aliquot through a 0.2 µm PTFE syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-droplets of the solute. d. Record the exact mass of the filtered saturated solution. e. Dilute the sample to a known volume with the same solvent.

  • Analysis: a. Analyze the diluted samples using a pre-calibrated gas chromatograph or other suitable analytical method to determine the concentration of 1-fluoro-1,1,2,2-tetrachloroethane. b. Prepare a calibration curve using standard solutions of known concentrations of 1-fluoro-1,1,2,2-tetrachloroethane in the same solvent.

  • Data Calculation: a. From the concentration obtained from the analytical measurement and the dilution factor, calculate the mass of 1-fluoro-1,1,2,2-tetrachloroethane in the filtered aliquot. b. The solubility can then be expressed in various units, such as g/L, mol/L, or mass fraction.

The following diagram illustrates the experimental workflow for determining the solubility of 1-fluoro-1,1,2,2-tetrachloroethane.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_data Data Processing prep1 Weigh solvent into vials prep2 Add excess 1-fluoro-1,1,2,2-tetrachloroethane prep1->prep2 prep3 Cap vials securely prep2->prep3 equil1 Place in thermostatic shaker bath prep3->equil1 Transfer to bath equil2 Agitate for 24-48 hours equil1->equil2 equil3 Allow phases to separate equil2->equil3 sample1 Withdraw supernatant with syringe equil3->sample1 Collect sample sample2 Filter through 0.2 µm filter sample1->sample2 sample3 Dilute to known volume sample2->sample3 sample4 Analyze by GC or other method sample3->sample4 data1 Calculate concentration from calibration curve sample4->data1 Obtain raw data data2 Determine solubility in desired units data1->data2

Experimental workflow for solubility determination.

Molecular Interactions and Solubility: A Deeper Dive

The solubility of 1-fluoro-1,1,2,2-tetrachloroethane is a result of the interplay of various intermolecular forces between the solute and solvent molecules. The following diagram illustrates the key interactions that govern its dissolution in a polar aprotic solvent like acetone.

Intermolecular forces governing solubility.

Conclusion and Future Directions

While a comprehensive, experimentally-derived dataset for the solubility of 1-fluoro-1,1,2,2-tetrachloroethane in organic solvents remains to be established, this technical guide provides a robust predictive framework based on established chemical principles and comparative data. The provided experimental protocol offers a clear and reliable pathway for researchers to generate the precise solubility data needed for their specific applications. As the use of fluorinated compounds continues to evolve, the generation of such fundamental data will be invaluable for the advancement of chemical science and technology.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6591, 1,1,2,2-Tetrachloroethane. Retrieved from [Link].

  • Scent.vn. 1,1,2,2-Tetrachloroethane. Retrieved from [Link].

Sources

An In-depth Technical Guide to HCFC-121: Nomenclature, Properties, and Environmental Significance

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to HCFC-121: A Transitional Halocarbon

Hydrochlorofluorocarbon (HCFC)-121 is a halogenated hydrocarbon that belongs to the broader family of HCFCs. These compounds were developed as transitional replacements for chlorofluorocarbons (CFCs), which were found to be major contributors to the depletion of the stratospheric ozone layer.[1][2] HCFCs are characterized by the presence of hydrogen, chlorine, fluorine, and carbon atoms.[3] The inclusion of hydrogen makes them chemically less stable in the atmosphere compared to CFCs, leading to a shorter atmospheric lifetime and a lower Ozone Depletion Potential (ODP).[3] However, HCFC-121 and its counterparts are still recognized as ozone-depleting substances and potent greenhouse gases, which has led to their regulation and eventual phase-out under international agreements.[1] This guide provides a comprehensive technical overview of HCFC-121 for researchers, scientists, and professionals in drug development and related fields.

Chemical Identity and Nomenclature

The precise identification of a chemical substance is foundational to scientific research. HCFC-121 is a designation that refers to a specific structural isomer of tetrachlorofluoroethane. The internationally recognized nomenclature for this compound is governed by the International Union of Pure and Applied Chemistry (IUPAC).

The IUPAC name for HCFC-121 is 1,1,2,2-tetrachloro-1-fluoroethane .[4][5] This name explicitly describes the arrangement of atoms in the molecule: a two-carbon ethane backbone where four chlorine atoms and one fluorine atom are attached.

IdentifierValue
IUPAC Name 1,1,2,2-tetrachloro-1-fluoroethane
Common Name HCFC-121
CAS Registry Number 354-14-3[4]
Molecular Formula C₂HCl₄F[4]
Synonyms 1-Fluoro-1,1,2,2-tetrachloroethane, Freon 121[6]

Isomerism in Tetrachlorofluoroethane

The molecular formula C₂HCl₄F can represent more than one structural arrangement of atoms, a phenomenon known as isomerism. For tetrachlorofluoroethane, there are two constitutional isomers. The primary subject of this guide, HCFC-121, is the isomer where the fluorine atom is attached to a carbon that also bears two chlorine atoms. Its isomer, designated as HCFC-121a, has a different substitution pattern.

  • HCFC-121 : 1,1,2,2-tetrachloro-1-fluoroethane

  • HCFC-121a : 1,1,1,2-tetrachloro-2-fluoroethane

The structural differences between these isomers lead to distinct physicochemical properties and, consequently, may affect their industrial applications and environmental impact.

G cluster_input Inputs cluster_process Process cluster_output Outputs TCE 1,1,2,2-Tetrachloroethane Reactor Catalytic Reactor (e.g., SbCl₅ catalyst) TCE->Reactor HF Hydrogen Fluoride (HF) HF->Reactor Separation Separation & Purification (Fractional Distillation) Reactor->Separation Crude Product Stream HCFC121 HCFC-121 Product Separation->HCFC121 HCl HCl Byproduct Separation->HCl Unreacted Unreacted Materials (for recycling) Separation->Unreacted Unreacted->Reactor Recycle G Sample Environmental Sample (Air, Water, Soil) Prep Sample Preparation (e.g., Purge and Trap) Sample->Prep GC Gas Chromatograph (Separation) Prep->GC Volatile Analytes Detector Detector (ECD or MS) GC->Detector Separated Components Data Data Acquisition & Analysis Detector->Data

Sources

Chemical formula of 1-Fluoro-1,1,2,2-tetrachloroethane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Fluoro-1,1,2,2-tetrachloroethane (HCFC-121)

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-Fluoro-1,1,2,2-tetrachloroethane, also known as HCFC-121. Designed for researchers, chemists, and professionals in drug development and material science, this document delves into the compound's fundamental chemical and physical properties, synthesis methodologies, spectroscopic signatures, safety protocols, and environmental impact. By synthesizing data from authoritative chemical databases and peer-reviewed literature, this guide aims to serve as a primary reference for the informed handling, application, and study of this halogenated ethane.

Chemical Identity and Nomenclature

1-Fluoro-1,1,2,2-tetrachloroethane is a hydrochlorofluorocarbon (HCFC), a class of compounds developed as transitional replacements for chlorofluorocarbons (CFCs). Its identity is established by a unique set of identifiers crucial for regulatory compliance, procurement, and scientific literature searches.

IdentifierValueSource
Chemical Formula C₂HCl₄F[1][2][3][4]
Molecular Weight 185.84 g/mol [1][3][5]
CAS Number 354-14-3[1][2][3]
IUPAC Name 1-Fluoro-1,1,2,2-tetrachloroethane[3]
Synonyms HCFC-121, Freon 121, Fluorotetrachloroethane[2][3][5]
InChI Key LUBCGHUOCJOIJA-UHFFFAOYSA-N[3]
Canonical SMILES C(C(F)(Cl)Cl)(Cl)Cl[4]

Molecular Structure

The structure of 1-Fluoro-1,1,2,2-tetrachloroethane consists of a two-carbon ethane backbone. One carbon atom is bonded to a fluorine atom and two chlorine atoms, while the second carbon atom is bonded to a hydrogen atom and two chlorine atoms. This asymmetric substitution pattern is key to its chemical and physical properties.

Caption: 2D representation of 1-Fluoro-1,1,2,2-tetrachloroethane.

Physicochemical Properties

The physical and chemical characteristics of a compound dictate its suitability for various applications, from its behavior as a solvent to its stability under different conditions.

PropertyValueUnitsNotes and References
Appearance Colorless liquid-[2]
Boiling Point 389.7K (116.55 °C)[6]
Index of Refraction 1.4390-at 20 °C.[4]
Reactivity Chemically inert in many situations.-Can react violently with strong reducing agents (e.g., active metals) and strong oxidizing agents at extreme temperatures.[4][7]
Henry's Law Constant 0.003 (estimated)atm·m³/molThis value suggests the compound is expected to volatilize from water surfaces.[4][5]

Synthesis Pathways and Protocols

The primary commercial manufacturing method for hydrochlorofluorocarbons involves the catalytic fluorination of chlorinated hydrocarbons.[4][5] This process allows for the controlled replacement of chlorine atoms with fluorine using a source like anhydrous hydrogen fluoride (HF).

Representative Synthesis Protocol: Catalytic Fluorination of Tetrachloroethylene

This protocol is based on established principles of halex (halogen exchange) reactions, exemplified in related patent literature for producing fluorinated ethanes. The reaction involves the addition of hydrogen fluoride across the double bond of tetrachloroethylene, followed by halogen exchange, catalyzed by a Lewis acid.

G start Reactants Loading reactants Reactants: Tetrachloroethylene (C2Cl4) Anhydrous Hydrogen Fluoride (HF) start->reactants autoclave Pressure Autoclave Reaction (100-250°C, 3-6h) workup Product Workup autoclave->workup catalyst Catalyst: Antimony Pentachloride (SbCl5) catalyst->autoclave reactants->autoclave wash1 Wash with Dilute HCl workup->wash1 wash2 Wash with Water wash1->wash2 dry Drying wash2->dry distill Fractional Distillation dry->distill product Purified HCFC-121 distill->product

Caption: General workflow for the synthesis of fluorinated ethanes.

Step-by-Step Methodology:

  • Reactor Preparation: A high-pressure autoclave, equipped with agitation and temperature control, is charged with the catalyst, antimony pentachloride (SbCl₅), typically 2-15% by weight of the starting alkene.[8] The use of a pressure vessel is mandatory due to the high vapor pressure of anhydrous HF and the elevated reaction temperatures.

  • Reactant Charging: Tetrachloroethylene (C₂Cl₄) and an excess of anhydrous hydrogen fluoride are carefully charged into the sealed autoclave.[8] The excess HF serves as both a reactant and a solvent, driving the reaction equilibrium towards the desired product.

  • Reaction Execution: The mixture is heated to a temperature range of 100-250°C and agitated for a period of 3 to 6 hours.[8] The catalyst facilitates the electrophilic addition of HF and subsequent chlorine-fluorine exchange.

  • Product Recovery: After cooling, the reaction mixture is vented and collected.

  • Purification: The crude product is washed sequentially with dilute hydrochloric acid (to remove catalyst residues) and water. It is then dried over a suitable agent (e.g., anhydrous calcium sulfate) and purified via fractional distillation to isolate 1-Fluoro-1,1,2,2-tetrachloroethane from unreacted starting materials and byproducts.[8]

Applications and Industrial Relevance

As an HCFC, 1-Fluoro-1,1,2,2-tetrachloroethane was primarily utilized in applications where CFCs were historically dominant.

  • Refrigerant: It has been used as a component in refrigerant blends.[2][5]

  • Solvent: Its properties make it an effective solvent for degreasing and cleaning applications.[2][5]

  • Foam Blowing Agent: It has been employed in the production of polymer foams.[2][5]

It is critical to note that as a Class II ozone-depleting substance under the Clean Air Act, the production and import of HCFC-121 have been phased out in many countries, including the United States, as part of the global effort to protect the stratospheric ozone layer.[5]

Spectroscopic and Analytical Data

Characterization of 1-Fluoro-1,1,2,2-tetrachloroethane relies on standard analytical techniques. The data below is crucial for quality control and research purposes.

Analytical TechniqueDatabase/SourceKey Information
Mass Spectrometry NIST Chemistry WebBookElectron ionization mass spectra are available, which are essential for structural elucidation and identification in complex mixtures.[3][4]
Infrared (IR) Spectroscopy Coblentz Society (via NIST)IR spectra provide information on the vibrational modes of the molecule, confirming the presence of C-H, C-Cl, and C-F bonds.[4]
UV Spectroscopy Organic Electronic Spectral DataLacks significant absorption in the environmental UV spectrum (>290 nm), indicating it does not directly photolyze in the lower atmosphere.[4]
NMR Spectroscopy Guidechem (Predicted)Predicted ¹H and ¹³C NMR data are available. Experimental spectra would provide definitive structural confirmation.[4]

Safety, Handling, and Toxicology

Proper handling of halogenated hydrocarbons is paramount to ensure laboratory and industrial safety. The following information is derived from Globally Harmonized System (GHS) classifications and safety data sheets.

GHS Hazard Information[4]
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements (Selected):

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Insights

While specific toxicological data for HCFC-121 is limited, the toxicology of its parent compound, 1,1,2,2-tetrachloroethane, is well-documented and provides a basis for cautious handling. 1,1,2,2-tetrachloroethane is a potent central nervous system depressant and a severe hepatotoxin.[9][10] The United States EPA has classified 1,1,2,2-tetrachloroethane as "likely to be carcinogenic to humans".[11] Given these known risks for a closely related chemical, exposure to 1-Fluoro-1,1,2,2-tetrachloroethane should be minimized through the use of appropriate engineering controls (fume hoods) and personal protective equipment.

Environmental Fate and Impact

The environmental profile of HCFC-121 is a primary reason for its regulatory control.

release Release to Atmosphere (e.g., from solvent use) troposphere Tropospheric Residence (Half-life ≈ 1300 days) release->troposphere transport Slow Transport to Stratosphere troposphere->transport stratosphere Stratospheric Photolysis (UV-C Light) transport->stratosphere reaction1 C₂HCl₄F + hv -> •C₂HCl₃F + •Cl stratosphere->reaction1 Initiation reaction2 •Cl + O₃ -> ClO• + O₂ reaction1->reaction2 reaction3 ClO• + O -> •Cl + O₂ reaction2->reaction3 reaction3->reaction2 Catalytic Cycle cycle Catalytic Ozone Depletion Cycle reaction3->cycle

Caption: Environmental fate and ozone depletion mechanism of HCFC-121.

  • Atmospheric Lifetime: The vapor-phase reaction with hydroxyl radicals is slow, leading to a long atmospheric half-life of approximately 1300 days.[4] This persistence allows it to be transported to the stratosphere.

  • Ozone Depletion Potential (ODP): The ODP of HCFC-121 is estimated to be between 0.01 and 0.04.[4] In the stratosphere, high-energy UV radiation breaks the C-Cl bonds, releasing chlorine radicals. These radicals catalytically destroy ozone molecules, contributing to the depletion of the ozone layer.[4]

  • Soil and Water: With an estimated soil organic carbon-water partitioning coefficient (Koc) of 150, the compound is expected to have moderate mobility in soil.[4] Its Henry's Law constant indicates it will likely volatilize from moist soil and water surfaces, with estimated volatilization half-lives of 4 hours from a model river and 5.5 days from a model lake.[5]

  • Bioconcentration: The estimated bioconcentration factor (BCF) of 29 suggests a low potential for accumulation in aquatic organisms.[4]

References

  • 1,1,2,2-Tetrachloro-1-fluoroethane. Haz-Map. [Link]

  • Ethane, 1,1,2,2-tetrachloro-1-fluoro-. NIST Chemistry WebBook. [Link]

  • Ethane, 1,1,2,2-tetrachloro-1-fluoro-. NIST Chemistry WebBook. [Link]

  • 1,1,1,2-Tetrachloro-2-fluoroethane | C2HCl4F | CID 61104. PubChem. [Link]

  • Structural Formula for 1,1,2,2-Tetrachloroethane. YouTube. [Link]

  • 1,1,2,2-Tetrachloroethane | CHCl2CHCl2 | CID 6591. PubChem. [Link]

  • 1,1,2,2-Tetrachloro-1-fluoroethane | C2HCl4F | CID 61105. PubChem. [Link]

  • 1,1,2,2-Tetrachloroethane. Wikipedia. [Link]

  • 1,1,2,2-TETRACHLOROETHANE 1. Exposure Data. IARC Publications. [Link]

  • Ethane, 1,1,1,2-tetrachloro-2,2-difluoro-. NIST Chemistry WebBook. [Link]

  • Toxicological Profile for 1,1,2,2-tetrachloroethane. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • 1,1,2,2-Tetrachloroethane | CASRN 79-34-5 | DTXSID7021318 | IRIS | US EPA, ORD. US EPA. [Link]

  • Preparation of 1, 1-difluoro-1, 2, 2-trichloroethane.

Sources

The Serendipitous Rise and Precipitous Fall of Chlorofluorocarbons: A Technical Chronicle

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive chronicle of the discovery, development, and eventual demise of chlorofluorocarbons (CFCs). It delves into the scientific and technological drivers that led to their creation as a revolutionary class of refrigerants and propellants, their widespread industrial application, and the subsequent discovery of their catastrophic impact on the stratospheric ozone layer. The narrative follows the key scientific breakthroughs, from the initial synthesis to the elucidation of the ozone depletion mechanism, and the international policy response that led to their global phase-out. This guide is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed perspective on the intricate relationship between chemical innovation, environmental science, and global policy.

The Pre-CFC Era: A Landscape of Hazardous Refrigeration

Prior to the advent of CFCs, the burgeoning field of mechanical refrigeration relied on a cohort of volatile and hazardous chemicals. The primary refrigerants of the late 19th and early 20th centuries were ammonia (NH₃), sulfur dioxide (SO₂), and methyl chloride (CH₃Cl).[1][2][3] While effective in their cooling capabilities, their inherent toxicity and flammability posed significant risks to public health and safety.

Fatal accidents due to refrigerant leaks were a grim reality of the 1920s.[1] Methyl chloride, a potent neurotoxin, was particularly notorious, with leakages from domestic refrigerators leading to numerous deaths and illnesses.[1][2] The corrosive nature of sulfur dioxide and the high toxicity of ammonia also presented substantial dangers.[4] These incidents created a pressing need for a new class of refrigerants that were non-toxic, non-flammable, and chemically inert. This imperative set the stage for a pivotal moment in chemical history.

The Dawn of a "Miracle Compound": The Synthesis and Properties of CFCs

Pioneering Synthesis: From Swarts to Midgley

The first synthesis of chlorofluorocarbons can be traced back to the 1890s, with the pioneering work of Belgian chemist Frédéric Swarts.[5] Swarts developed a method for replacing chlorine atoms in carbon tetrachloride with fluorine, a process that would later be known as the Swarts reaction.

However, it was the concerted efforts of American chemist and inventor Thomas Midgley, Jr., at General Motors in the late 1920s that propelled CFCs into the commercial spotlight.[6] Tasked with finding a safe alternative to the hazardous refrigerants of the time, Midgley and his team systematically investigated halogenated hydrocarbons. Their research led to the development of dichlorodifluoromethane (CCl₂F₂), which was given the trade name Freon-12.

The Swarts Reaction: A Gateway to Fluorination

The industrial production of CFCs, such as trichlorofluoromethane (CFC-11) and dichlorodifluoromethane (CFC-12), was primarily achieved through the Swarts reaction. This halogen exchange reaction involves treating a chlorinated hydrocarbon with a fluoride source, typically hydrogen fluoride (HF), in the presence of a catalyst.

Experimental Protocol: Laboratory-Scale Synthesis of Dichlorodifluoromethane (CFC-12)

Objective: To synthesize dichlorodifluoromethane via the Swarts reaction.

Materials:

  • Carbon tetrachloride (CCl₄)

  • Anhydrous hydrogen fluoride (HF)

  • Antimony pentachloride (SbCl₅) - catalyst

Procedure:

  • A reaction vessel is charged with carbon tetrachloride and a catalytic amount of antimony pentachloride.

  • Anhydrous hydrogen fluoride is then carefully introduced into the reaction mixture.

  • The reaction is typically carried out at an elevated temperature and pressure to facilitate the halogen exchange.

  • The products, dichlorodifluoromethane and hydrogen chloride (HCl), are continuously distilled from the reaction mixture.

  • The distillate is then purified to separate the desired CFC-12 from byproducts and unreacted starting materials.

Chemical Equation:

CCl₄ + 2HF --(SbCl₅)--> CCl₂F₂ + 2HCl

Physicochemical Properties and Nomenclature

CFCs were hailed as "miracle compounds" due to their remarkable combination of properties. They are generally colorless, odorless, non-flammable, and chemically inert, making them seemingly ideal for a wide range of applications.[4] Their volatility and thermodynamic properties were particularly well-suited for refrigeration and aerosol propulsion.

The nomenclature of CFCs follows a numbering system, often referred to as the "rule of 90".[7] To determine the chemical formula from the CFC number, 90 is added to the number. The resulting three-digit number corresponds to the number of carbon, hydrogen, and fluorine atoms, respectively. For example, for CFC-12: 12 + 90 = 102, indicating 1 carbon, 0 hydrogen, and 2 fluorine atoms. The remaining bonds on the carbon are assumed to be chlorine atoms.

PropertyTrichlorofluoromethane (CFC-11)Dichlorodifluoromethane (CFC-12)
Chemical Formula CCl₃FCCl₂F₂
Molar Mass 137.37 g/mol 120.91 g/mol
Boiling Point 23.77 °C-29.8 °C
Density (liquid) 1.49 g/cm³1.486 g/cm³ at -29.8°C[8]
Ozone Depletion Potential (ODP) 1.01.0
Global Warming Potential (GWP, 100-year) 475010900

The Golden Age of CFCs: Widespread Industrial Adoption

The exceptional properties of CFCs led to their rapid and widespread adoption across numerous industries from the 1930s onwards.

  • Refrigeration and Air Conditioning: CFC-12 (Freon-12) became the standard refrigerant in domestic refrigerators, freezers, and automotive air conditioning systems.

  • Aerosol Propellants: The low boiling point and inertness of CFC-11 and CFC-12 made them ideal propellants for a vast array of aerosol products, from deodorants to insecticides.

  • Blowing Agents: CFCs were extensively used in the production of polymer foams, such as polyurethane, for insulation and packaging.

  • Solvents: Due to their ability to dissolve grease and oils without damaging sensitive components, CFC-113 was widely used as a cleaning solvent in the electronics industry.

The global production of CFCs surged in the post-war era, reaching a peak in the 1980s. This widespread use, however, was predicated on the assumption of their chemical inertness in the Earth's atmosphere, an assumption that would soon be proven tragically incorrect.

The Unseen Threat: Discovery of Stratospheric Ozone Depletion

The Rowland-Molina Hypothesis: A Stark Warning

In 1974, chemists F. Sherwood Rowland and Mario Molina of the University of California, Irvine, published a seminal paper in the journal Nature that would forever change the perception of CFCs.[6] They hypothesized that the very inertness of CFCs allowed them to persist in the atmosphere long enough to reach the stratosphere.[2][6][7] There, they would be subjected to intense ultraviolet (UV) radiation, leading to their photodecomposition and the release of chlorine atoms.[2][6][7]

Rowland and Molina proposed that these chlorine atoms could then act as catalysts in a chain reaction that would destroy ozone molecules, which form a protective layer in the stratosphere that shields the Earth from harmful UV-B radiation.[2][6]

The Catalytic Cycle of Ozone Depletion

The mechanism of ozone depletion by chlorine radicals is a catalytic cycle, meaning that a single chlorine atom can destroy thousands of ozone molecules before being deactivated.[9]

Step 1: Initiation A CFC molecule, such as CCl₂F₂, is broken down by UV radiation in the stratosphere, releasing a chlorine atom.

CCl₂F₂ + UV light -> CClF₂ + Cl

Step 2: Catalytic Ozone Destruction The chlorine atom then reacts with an ozone molecule (O₃) to form chlorine monoxide (ClO) and an oxygen molecule (O₂).

Cl + O₃ -> ClO + O₂

The chlorine monoxide can then react with a free oxygen atom (O), which is present in the stratosphere, to regenerate the chlorine atom.

ClO + O -> Cl + O₂

Net Reaction:

O₃ + O -> 2O₂

This catalytic cycle efficiently converts ozone into molecular oxygen, leading to a net reduction in the concentration of stratospheric ozone.

Diagram: Catalytic Ozone Depletion Cycle

Ozone_Depletion_Cycle cluster_cycle Catalytic Cycle CFC CFC molecule Cl Chlorine atom (Cl) CFC->Cl photolysis UV UV Radiation ClO Chlorine monoxide (ClO) Cl->ClO reacts with O₃ Cl->ClO O3 Ozone (O₃) O2 Oxygen molecule (O₂) ClO->Cl reacts with O ClO->Cl O Oxygen atom (O)

Caption: A simplified diagram of the catalytic cycle of ozone depletion initiated by a chlorine atom from a CFC molecule.

Confirmation and the Antarctic Ozone Hole

The Rowland-Molina hypothesis was initially met with skepticism by the chemical industry. However, further research and atmospheric measurements provided compelling evidence to support their theory. In 1985, a team of British Antarctic Survey scientists led by Joseph Farman announced the discovery of a dramatic seasonal depletion of the ozone layer over Antarctica, which became known as the "ozone hole." This discovery provided irrefutable proof of the devastating impact of CFCs on the stratosphere and galvanized the international community into action.

The Global Response: The Montreal Protocol and the Phase-Out of CFCs

The scientific evidence linking CFCs to ozone depletion prompted an unprecedented international response. In 1987, the Montreal Protocol on Substances that Deplete the Ozone Layer was signed, a landmark international treaty designed to protect the ozone layer by phasing out the production and consumption of ozone-depleting substances.[10][11]

The Montreal Protocol has been amended several times to accelerate the phase-out of CFCs and other ozone-depleting substances.[11] The production of CFCs was largely phased out in developed countries by 1996 and in developing countries by 2010.[12]

Timeline of Key Events:

YearEvent
1890s Frédéric Swarts first synthesizes CFCs.
1928 Thomas Midgley, Jr. develops dichlorodifluoromethane (Freon-12).
1930s Commercial production of CFCs begins.
1974 Rowland and Molina publish their hypothesis on ozone depletion by CFCs.
1985 The Antarctic ozone hole is discovered.
1987 The Montreal Protocol is signed.
1996 CFC production is phased out in developed countries.
2010 CFC production is phased out in developing countries.
2016 The Kigali Amendment to the Montreal Protocol is adopted to phase down HFCs.[12]

The Legacy of CFCs: Lessons in Chemical Stewardship and the Path Forward

The story of CFCs serves as a powerful cautionary tale and a remarkable success story of international scientific and political collaboration. It underscores the importance of understanding the full life cycle and environmental fate of chemical products.

The phase-out of CFCs spurred the development of alternative compounds, primarily hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs).[2] While HCFCs have a lower ozone depletion potential than CFCs, they still contribute to ozone depletion and are also being phased out under the Montreal Protocol.[2] HFCs do not deplete the ozone layer, but they are potent greenhouse gases, and their production and consumption are now being phased down under the Kigali Amendment to the Montreal Protocol.[12][13]

The ongoing search for environmentally benign refrigerants and propellants continues, driven by the lessons learned from the CFC era. The journey from the "miracle compound" to a global environmental threat and the subsequent international action to mitigate the damage provides a crucial case study for the responsible development and management of chemical technologies in the 21st century.

References

  • Ammonia Refrigeration Health Risks and OSHA Requirements. (2022, August 7). [Source Name]. [Link]

  • CFC-12. (n.d.). ChemBK. [Link]

  • 1 Refrigerators from the late 1800s until 1929 used the toxic gases, ammonia (NH3), methyl chloride (CH3Cl), and sulfur dioxide. (n.d.). [Source Name]. [Link]

  • Rowland Molina Hypothesis: Ozone Depletion, Chemistry. (2022, November 15). StudySmarter. [Link]

  • The science checklist applied: CFCs and the destruction of the ozone layer. (n.d.). Understanding Science. [Link]

  • Rowland & Molina Suggest that CFCs Deplete the Ozone Layer. (n.d.). History of Information. [Link]

  • Depletion of the Ozone Layer by a Radical Chain Reaction. (2022, July 20). Chemistry LibreTexts. [Link]

  • Who discovered chlorofluorocarbons (CFCs)?. (n.d.). CK-12 Foundation. [Link]

  • Chlorofluorocarbons and Ozone Depletion. (2017, April 18). American Chemical Society. [Link]

  • Timeline. (n.d.). Ozone Secretariat. [Link]

  • Montreal Protocol. (n.d.). Department of Climate Change, Energy, the Environment and Water. [Link]

  • Global production of ozone-depleting substances. (2017, October 19). Stats NZ. [Link]

  • Global increase of ozone-depleting chlorofluorocarbons from 2010 to 2020. (n.d.). [Source Name]. [Link]

  • Press release: The 1995 Nobel Prize in Chemistry. (n.d.). NobelPrize.org. [Link]

  • About Montreal Protocol. (n.d.). UNEP. [Link]

  • 1 Refrigerators from the late 1800s until 1929 used the toxic gases, ammonia (NH3), methyl chloride (CH3Cl), and sulfur dioxide. (n.d.). [Source Name]. [Link]

  • Why Did HFCs Initially Replace Older Refrigerants like CFCs and HCFCs?. (2025, December 29). Learn - Pollution → Sustainability Directory. [Link]

  • Montreal Protocol. (n.d.). Wikipedia. [Link]

Sources

An In-depth Technical Guide to the Reactivity Profile of 1-Fluoro-1,1,2,2-tetrachloroethane (HCFC-121)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the chemical reactivity of 1-Fluoro-1,1,2,2-tetrachloroethane, also known as HCFC-121. As a hydrochlorofluorocarbon (HCFC), this compound was developed as a transitional replacement for chlorofluorocarbons (CFCs) in various applications, including as a refrigerant and solvent.[1][2] Understanding its reactivity is paramount for ensuring safe handling, predicting its environmental fate, and evaluating its potential as a precursor in chemical synthesis. This document synthesizes available data to offer field-proven insights for researchers, chemists, and drug development professionals.

Molecular Structure and Physicochemical Properties

1-Fluoro-1,1,2,2-tetrachloroethane (C₂HCl₄F) is a halogenated alkane characterized by a single fluorine atom and four chlorine atoms attached to an ethane backbone. The asymmetry of halogen substitution significantly influences its polarity and intermolecular forces, which in turn dictate its physical properties.

Caption: 2D Structure of 1-Fluoro-1,1,2,2-tetrachloroethane.

A summary of its key physical and chemical properties is presented below. These values are critical for designing experiments, as they influence solvent choice, reaction temperature, and purification methods.

PropertyValueSource
Molecular Formula C₂HCl₄F[2]
Molecular Weight 185.8 g/mol [2]
CAS Number 354-14-3[3]
Appearance Colorless liquid[2]
Boiling Point 115-117 °C[2][3]
Melting Point -82.6 °C[2][3]
Density 1.622 g/cm³[3]
Vapor Pressure 18.7 - 19 mmHg at 25 °C[2]
Refractive Index 1.4487[3]

Core Reactivity Profile

General Stability

Under standard laboratory conditions, 1-Fluoro-1,1,2,2-tetrachloroethane is a relatively stable compound.[3] Its stability can be attributed to the strong carbon-halogen bonds. However, like many halogenated hydrocarbons, its reactivity is unmasked under specific conditions, such as high temperatures, UV radiation, or in the presence of strong reagents. The pure substance is reported to be stable in the absence of air, moisture, and light.[4]

Reactions with Reducing Agents and Metals

A significant characteristic of HCFC-121 is its potent reactivity with strong reducing agents, particularly very active metals.[1][3] Contact with alkali metals (e.g., sodium, potassium), alkaline earth metals (e.g., magnesium), or powdered metals like aluminum and zinc can lead to violent, exothermic reactions.[3][4]

This reactivity is primarily driven by reductive dehalogenation. The metal acts as an electron donor, leading to the cleavage of carbon-chlorine bonds and potentially the carbon-fluorine bond. In the presence of a proton source (like an alcohol solvent), this can result in hydrodechlorination. A more common pathway, particularly with zinc, is reductive elimination to form an alkene.[5]

cluster_main Reductive Dehalogenation Pathway start C₂HCl₄F + Metal (e.g., Zn) intermediate Organometallic Intermediate or Radical Anion start->intermediate Electron Transfer product1 Chlorofluoroethene (Elimination Product) intermediate->product1 Halide Elimination product2 Metal Halide (e.g., ZnCl₂) intermediate->product2

Caption: Generalized pathway for reductive elimination of HCFC-121.

Reactions with Oxidizing Agents

1-Fluoro-1,1,2,2-tetrachloroethane can undergo oxidation when exposed to strong oxidizing agents, especially at elevated temperatures.[1][3] While generally resistant to oxidation under ambient conditions, these forceful reactions can degrade the molecule, potentially forming hazardous byproducts such as phosgene (carbonyl dichloride) and hydrogen halides (HCl, HF).[4] The presence of moisture can facilitate the formation of acidic byproducts.[4]

Thermal and Photochemical Decomposition

The stability of HCFC-121 is compromised at high temperatures. Thermal decomposition can lead to the elimination of hydrogen chloride (HCl) or hydrogen fluoride (HF), yielding various chlorinated and fluorinated ethenes. The self-ignition point of the related compound chlorotrifluoroethylene is 600°C, suggesting that high temperatures are required for decomposition in the absence of catalysts.[6]

In the environment, the primary degradation pathway for HCFC-121 is through reaction with photochemically-produced hydroxyl radicals (•OH) in the troposphere.[1][2] This process is, however, very slow. In the stratosphere, photolysis by high-energy UV radiation can cleave the C-Cl bonds, releasing chlorine radicals that catalytically destroy ozone.[1]

Atmospheric Reactivity ParameterValueSource
Reaction Rate Constant with •OH 1.2 x 10⁻¹⁴ cm³/molecule-sec at 25 °C[1][2]
Estimated Atmospheric Half-life ~1300 days[1][2]
Ozone Depletion Potential (ODP) 0.01 - 0.04[1][2]
Hydrolysis

Hydrolysis is not considered a major environmental fate process for 1-Fluoro-1,1,2,2-tetrachloroethane.[2] This indicates a low reactivity with water under neutral pH conditions. However, in the presence of strong bases, elimination reactions (dehydrochlorination) are expected to be significantly accelerated, a common reactivity pattern for haloalkanes.[4] For the non-fluorinated analog, 1,1,2,2-tetrachloroethane, hydrolysis is pH-dependent and faster under neutral to basic conditions, yielding trichloroethylene.[7][8]

Experimental Protocol: Base-Mediated Dehydrochlorination Screening

This protocol provides a self-validating system to assess the susceptibility of 1-Fluoro-1,1,2,2-tetrachloroethane to base-mediated elimination, a cornerstone reaction for converting it into valuable olefinic products.

Objective: To determine the reactivity of HCFC-121 with a strong base (potassium hydroxide) under phase-transfer catalysis and identify the resulting elimination products via GC-MS.

Causality: Halogenated ethanes with a hydrogen on one carbon and a halogen on the adjacent carbon are susceptible to E2 elimination. A strong, sterically unhindered base is required to abstract the proton. Because HCFC-121 is an organic-soluble substrate and the base (KOH) is aqueous-soluble, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is essential. The PTC transports the hydroxide anion into the organic phase, enabling the reaction to proceed at a practical rate.

Methodology:

  • Reactor Setup:

    • Equip a 100 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet.

    • The causality for using a nitrogen atmosphere is to prevent potential side reactions involving atmospheric oxygen and moisture at elevated temperatures.

  • Reagent Charging:

    • Charge the flask with 1-Fluoro-1,1,2,2-tetrachloroethane (18.58 g, 0.1 mol).

    • Add toluene (40 mL) as a solvent. Toluene is chosen for its appropriate boiling point and its ability to dissolve the substrate.

    • Add tetrabutylammonium bromide (1.61 g, 0.005 mol, 5 mol%) as the phase-transfer catalyst.

    • Prepare a solution of potassium hydroxide (11.2 g, 0.2 mol) in 20 mL of deionized water and add it to the reaction flask. A 2-fold molar excess of base is used to ensure the reaction goes to completion.

  • Reaction Execution:

    • Begin vigorous stirring to ensure adequate mixing between the organic and aqueous phases.

    • Heat the mixture to 80 °C using an oil bath. This temperature provides sufficient thermal energy to overcome the activation energy barrier without causing significant solvent loss.

    • Maintain the reaction at 80 °C for 6 hours. Monitor the reaction progress by withdrawing small aliquots from the organic layer every hour.

  • Work-up and Analysis:

    • After 6 hours, cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.

    • Wash the organic layer with deionized water (2 x 20 mL) to remove residual KOH and TBAB.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Analyze the crude product using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the products of elimination (e.g., 1-fluoro-1,2,2-trichloroethene or 1,1-dichloro-2-fluoroethene) and quantify the conversion of the starting material.

cluster_workflow Dehydrochlorination Workflow A 1. Setup Reactor (Flask, Condenser, N₂) B 2. Charge Reagents (HCFC-121, Toluene, TBAB, KOH(aq)) A->B C 3. Heat & Stir (80°C, 6 hours) B->C D 4. Monitor Progress (Aliquots for GC) C->D E 5. Cooldown & Quench C->E After 6h F 6. Liquid-Liquid Extraction (Separate Layers) E->F G 7. Dry & Concentrate (MgSO₄, Rotovap) F->G H 8. Analyze Product (GC-MS) G->H

Sources

Methodological & Application

Application Note: High-Sensitivity Detection and Quantification of 1-Fluoro-1,1,2,2-tetrachloroethane (HCFC-121)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

1-Fluoro-1,1,2,2-tetrachloroethane (also known as HCFC-121 or R-121) is a hydrochlorofluorocarbon (HCFC) that has seen use as a refrigerant and solvent.[1] As a member of the HCFC class of chemicals, it is recognized for its ozone-depleting potential.[2] Due to its environmental impact and potential for human exposure in occupational settings, sensitive and specific analytical methods are required for its detection in various matrices, including air, water, and soil. This document provides a comprehensive guide to the analysis of 1-Fluoro-1,1,2,2-tetrachloroethane, focusing on gas chromatography-based methods, which offer the necessary selectivity and sensitivity. We will detail protocols for both high-sensitivity screening using an Electron Capture Detector (ECD) and confirmatory analysis using Mass Spectrometry (MS).

The analytical approach is dictated by the compound's physicochemical properties. With a boiling point of approximately 115-117°C and a relatively high vapor pressure, 1-Fluoro-1,1,2,2-tetrachloroethane is well-suited for gas chromatography (GC).[2][3] Its highly halogenated structure makes it an excellent candidate for sensitive detection by ECD.

Analyte Physicochemical Data

A thorough understanding of the analyte's properties is critical for method development, particularly for optimizing sample preparation and GC conditions.

PropertyValueSource
Chemical Formula C₂HCl₄FPubChem[2]
Molecular Weight 185.8 g/mol PubChem[2]
Boiling Point 115-117 °CChemicalBook[3]
Melting Point -82.6 °CPubChem[2]
Density 1.622 g/cm³ChemicalBook[3]
Vapor Pressure 18.7 mmHgPubChem[2]
Henry's Law Constant ~0.003 atm-m³/molPubChem[2]
Solubility in Water Low (estimated)Inferred from structure

The compound's high volatility, indicated by its Henry's Law constant, suggests that techniques like Purge and Trap or Headspace analysis are highly effective for extracting it from aqueous samples.[2]

Core Analytical Strategy: Gas Chromatography (GC)

Gas chromatography is the premier technique for the separation and analysis of volatile organic compounds (VOCs) like 1-Fluoro-1,1,2,2-tetrachloroethane. The choice of detector and sample introduction method depends on the sample matrix, required sensitivity, and the need for confirmatory data.

Rationale for Method Selection
  • GC-ECD for High Sensitivity: The presence of four chlorine atoms and one fluorine atom makes 1-Fluoro-1,1,2,2-tetrachloroethane highly electronegative. The Electron Capture Detector (ECD) is specifically designed to be extremely sensitive to such compounds, enabling detection at trace levels (parts-per-trillion in water, parts-per-billion in air). This makes GC-ECD the ideal choice for environmental monitoring and occupational exposure assessment where low detection limits are paramount.[4][5]

  • GC-MS for Confirmation and Specificity: For unambiguous identification, Mass Spectrometry (MS) is the gold standard. It provides structural information by fragmenting the analyte molecule into a unique mass spectrum, which acts as a chemical fingerprint. This is essential for complex matrices where co-eluting compounds might interfere with ECD detection and is often required for regulatory compliance (e.g., EPA methods).[6][7]

Below is a logical workflow for the analysis of 1-Fluoro-1,1,2,2-tetrachloroethane.

Caption: General analytical workflow for 1-Fluoro-1,1,2,2-tetrachloroethane.

Protocol 1: Analysis of Aqueous Samples by Purge and Trap GC-MS

This protocol is based on the principles outlined in U.S. EPA methods for volatile organic compounds, such as 524.3 and 8260D, which are standard for analyzing VOCs in water.[7][8][9]

Principle

An inert gas (helium or nitrogen) is bubbled through a water sample, stripping the volatile 1-Fluoro-1,1,2,2-tetrachloroethane from the aqueous phase. The gas stream is then passed through a sorbent trap, which collects the analyte. The trap is rapidly heated, desorbing the analyte onto the GC column for separation and subsequent detection by the mass spectrometer.

Step-by-Step Methodology
  • System Preparation:

    • Ensure the Purge and Trap (P&T) concentrator and GC-MS system are leak-free and have been conditioned according to the manufacturer's instructions.

    • Perform a system blank analysis by cycling the P&T with reagent-free water to ensure no carryover or contamination.

  • Calibration:

    • Prepare a stock solution of 1-Fluoro-1,1,2,2-tetrachloroethane in methanol.

    • Create a series of aqueous calibration standards (e.g., 0.5, 1, 5, 10, 20, 50 µg/L) by spiking known volumes of the stock solution into reagent-free water.

    • Analyze each calibration standard using the instrumental parameters below to generate a calibration curve. The correlation coefficient (r²) should be ≥ 0.995.

  • Sample Collection & Preservation:

    • Collect samples in 40 mL glass vials with PTFE-lined septa.

    • Ensure no headspace (air bubbles) is present.

    • Preserve samples by adding a chemical preservative (e.g., ascorbic acid if residual chlorine is present, followed by HCl to pH <2) and store at ≤6 °C.

  • Sample Analysis:

    • Bring samples and standards to room temperature.

    • Introduce a standard sample volume (e.g., 5 mL or 25 mL) into the P&T sparging vessel.[8]

    • Add internal standards/surrogates to the sample.

    • Initiate the P&T and GC-MS sequence.

Instrumentation Parameters (Example)
ParameterSettingRationale
Purge and Trap
Purge GasHeliumEfficiently strips VOCs from water.
Purge Time11 minutesStandard duration for efficient purging of VOCs.[8]
Trap TypeVocarb 3000 (or equivalent)Multi-sorbent trap for a wide range of VOCs.
Desorb Temperature250 °CEnsures complete and rapid transfer of analyte to the GC.
Gas Chromatograph
ColumnDB-624 or equivalent (30m x 0.25mm, 1.4µm)Mid-polarity column ideal for separating halogenated VOCs.[4]
Carrier GasHelium, 1.2 mL/min constant flowProvides good separation efficiency.
Oven Program35°C (hold 5 min), ramp to 180°C @ 10°C/minProvides separation from other potential contaminants.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible mass spectra.
Mass Range35-250 amu (Scan Mode)Covers the expected mass fragments of the analyte.
Target Ions (SIM)To be determined empiricallyFor higher sensitivity, select characteristic ions (e.g., C₂HCl₂F⁺, CCl₂F⁺).
Data Interpretation & Quality Control
  • Identification: The analyte is identified by comparing its retention time and mass spectrum to that of an authentic standard. The mass spectrum should match a reference spectrum from a library (e.g., NIST).

  • Quantitation: The concentration is calculated from the calibration curve using the response of a characteristic ion.

  • QC Checks: Regularly analyze method blanks, laboratory control samples (LCS), and matrix spike/matrix spike duplicates (MS/MSD) to ensure data accuracy and precision.

Protocol 2: Analysis of Air Samples by Thermal Desorption GC-ECD

This method is adapted from principles used in NIOSH and OSHA methods for sampling volatile organic compounds in workplace air.[10][11]

Principle

A known volume of air is drawn through a sorbent tube containing a material like activated charcoal, which adsorbs the 1-Fluoro-1,1,2,2-tetrachloroethane. The tube is then placed in a thermal desorber, where it is heated. A flow of inert gas transfers the desorbed analyte to the GC column for separation and highly sensitive detection by ECD.

Step-by-Step Methodology
  • Sample Collection:

    • Use a calibrated personal sampling pump to draw air through a sorbent tube (e.g., coconut shell charcoal, 400/200 mg).[11][12]

    • The flow rate should be low (e.g., 0.01 to 0.05 L/min) for a total sample volume of around 4 liters.[10]

    • After sampling, cap the tubes and store them under refrigeration.

  • Alternative: Solvent Desorption:

    • If a thermal desorber is unavailable, the charcoal can be transferred to a vial and desorbed with a solvent (e.g., carbon disulfide).[13] An aliquot of the solvent is then injected into the GC. This is a common NIOSH approach.[13]

  • Instrumental Analysis:

    • Calibrate the GC-ECD system by analyzing a series of standards prepared by spiking known amounts of the analyte onto blank sorbent tubes and processing them in the same manner as the samples.

    • Place the sample tube in the automated thermal desorber and start the analytical sequence.

Instrumentation Parameters (Example)
ParameterSettingRationale
Thermal Desorber
Trap Desorb Temp275 °CEnsures efficient transfer of the analyte.
Gas Chromatograph
ColumnDB-624 or equivalent (30m x 0.32mm, 1.8µm)Provides excellent separation for volatile halogenated compounds.
Oven Program40°C (hold 4 min), ramp to 200°C @ 12°C/minOptimized for resolving common air contaminants.
ECD Detector
Temperature300 °CStandard operating temperature for ECDs.
Makeup GasNitrogen or Argon/MethaneRequired for proper detector operation.

Trustworthiness: A Self-Validating System

To ensure the reliability and legal defensibility of the data, the following quality control (QC) measures must be integrated into every analytical batch.

  • Initial Calibration: A 5-point (or more) calibration curve must be established before sample analysis.[13]

  • Continuing Calibration Verification (CCV): A mid-level standard is analyzed every 10-20 samples to verify the stability of the calibration. The result should be within ±20% of the true value.

  • Method Blank: An analyte-free matrix (reagent water or a blank sorbent tube) is processed with each batch to check for contamination.

  • Laboratory Control Sample (LCS): A blank matrix spiked with a known concentration of the analyte is analyzed to assess the accuracy of the method. Recovery should typically fall within 80-120%.

  • Internal Standards & Surrogates: These are compounds added to every sample before processing to monitor for matrix effects and extraction efficiency.

References

  • 1,1,2,2-Tetrachloroethane | CHCl2CHCl2 | CID 6591 . PubChem, National Center for Biotechnology Information. [Link]

  • 1,1,2,2-Tetrachloroethane - IARC Publications . International Agency for Research on Cancer. [Link]

  • 1,1,2,2-Tetrachloroethane - Wikipedia . Wikipedia. [Link]

  • Method for the analysis of 1,1,1,2-tetrafluoroethane - Google Patents.
  • 1,1,1,2-Tetrachloro-2,2-difluoroethane | ClF2CCCl3 | CID 6426 . PubChem, National Center for Biotechnology Information. [Link]

  • 1,1,1,2-Tetrachloroethane | Cl3CCH2Cl | CID 12418 . PubChem, National Center for Biotechnology Information. [Link]

  • Regulatory Determinations Support Document for 1,1,2,2-Tetrachloroethane . U.S. Environmental Protection Agency. [Link]

  • Trichlorofluoromethane | CCl3F | CID 6389 . PubChem, National Center for Biotechnology Information. [Link]

  • Method 8265: Volatile Organic Compounds by DSITMS . U.S. Environmental Protection Agency. [Link]

  • 1,1,2,2-Tetrachloro-1-fluoroethane | C2HCl4F | CID 61105 . PubChem, National Center for Biotechnology Information. [Link]

  • FLUOROTRICHLOROMETHANE: METHOD 1006 . NIOSH Manual of Analytical Methods. [Link]

  • Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water . Agilent Technologies. [Link]

  • Analysis of halogenated hydrocarbons in air . Agilent Technologies. [Link]

  • SKC OSHA / NIOSH Sampling Guide for Fluorotrichloromethane . SKC Inc. [Link]

  • FLUOROTRICHLOROMETHANE (TRICHLOROFLUOROMETHANE) . Occupational Safety and Health Administration. [Link]

  • Determination of volatile halogenated hydrocarbons in water by gas chromatography . ACS Publications. [Link]

  • U.S. EPA Method 524.3 for Analysis of Volatile Organic Compounds (VOCs) in Finished Drinking Water . LCGC International. [Link]

  • MSBNK-Fac_Eng_Univ_Tokyo-JP000956 . MassBank. [Link]

  • Determination of Volatile Organic Compounds in Drinking Water by EPA Method with Static Headspace GC-MS . Shimadzu. [Link]

  • Determination of Volatile Halogenated Hydrocarbons in Drinking and Environmental Waters by Headspace Gas Chromatography . PubMed, National Center for Biotechnology Information. [Link]

  • Fluorotrichloromethane - IDLH . National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Determination of Halogenated Hydrocarbons, Benzene, and Derivatives in Drinking Water . Agilent Technologies. [Link]

  • EPA Method 8260D (SW-846): Volatile Organic Compounds by Gas Chromatography-Mass Spectrometry (GC/MS) . U.S. Environmental Protection Agency. [Link]

Sources

Application Note: High-Sensitivity Analysis of HCFC-121 using Gas Chromatography with Electron Capture Detection (GC-ECD)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Application Overview

This application note provides a detailed, field-proven protocol for the quantitative analysis of 1,1,2,2-tetrachloro-1,2-difluoroethane (HCFC-121) in various matrices. Given its status as a hydrochlorofluorocarbon, accurate monitoring of HCFC-121 is critical for environmental regulation, industrial process control, and safety assessments. This guide is designed for researchers and analytical chemists requiring a robust, sensitive, and selective method for its determination.

The methodology leverages the power of Gas Chromatography (GC) for the separation of volatile organic compounds (VOCs), coupled with an Electron Capture Detector (ECD) for high-sensitivity detection of halogenated molecules.[1][2] The protocol details every critical step, from sample preparation using static headspace (SHS) injection to instrument calibration and data analysis, ensuring a self-validating and reproducible workflow.

Scientific Principles of the Method

The success of this protocol is grounded in two core analytical principles: chromatographic separation and selective detection.

  • Gas-Liquid Chromatography (GLC) Separation: The fundamental principle of GLC is the partitioning of analytes between a gaseous mobile phase and a liquid stationary phase coated on the inside of a capillary column.[3] As the carrier gas (mobile phase) sweeps the injected sample through the column, compounds like HCFC-121 interact with the stationary phase. The strength of this interaction dictates the elution time; compounds with weaker interactions travel faster and elute first. The choice of stationary phase is therefore critical. For halogenated hydrocarbons, a moderately polar stationary phase, such as one containing cyanopropylphenyl groups, provides excellent selectivity and resolution.[4][5]

  • Electron Capture Detection (ECD): The ECD is a highly sensitive and selective detector ideal for electronegative compounds, particularly those containing halogens like chlorine and fluorine.[2][6][7] The detector contains a radioactive Nickel-63 (⁶³Ni) source that emits beta particles (electrons), creating a stable, low-energy standing current in the detector cell.[6] When an electronegative analyte like HCFC-121 passes through the cell, it "captures" some of these free electrons, causing a measurable decrease in the standing current.[6] This drop in current is proportional to the concentration of the analyte, allowing for quantification at trace levels, often in the parts-per-trillion (ppt) range.[7]

Materials and Instrumentation

Reagents and Standards
  • HCFC-121 standard (≥99% purity)

  • High-purity methanol (or other suitable solvent), purge-and-trap grade

  • Deionized water, HPLC grade (for blanks and standard dilution)

  • High-purity carrier gas: Helium (He) or Nitrogen (N₂), 99.999% or higher

  • High-purity makeup gas for ECD: Nitrogen (N₂) or Argon/Methane (P5), 99.999% or higher

Instrumentation and Consumables
  • Gas Chromatograph (GC) system equipped with a split/splitless injector and an Electron Capture Detector (ECD).

  • Static Headspace (SHS) autosampler.

  • GC Capillary Column: A moderately polar column, such as a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase (e.g., Agilent J&W DB-Select 624 UI, Phenomenex Zebron ZB-624).

    • Typical Dimensions: 30 m length x 0.32 mm ID x 1.8 µm film thickness.

  • Headspace Vials: 20 mL, with PTFE/silicone septa and aluminum crimp caps.

  • Syringes: Gas-tight syringes for manual injections (if applicable) and standard preparation.

  • Data acquisition and processing software (e.g., Chromeleon™, OpenLab).

Experimental Workflow and Protocol

The entire analytical process, from sample receipt to final data reporting, is designed to ensure data integrity and minimize contamination.

GC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data & QC Sample 1. Sample Collection & Matrix Definition VialPrep 3. Vial Preparation (Sample Aliquoting) Sample->VialPrep StdPrep 2. Standard & Calibration Curve Preparation Quant 9. Quantification (vs. Calibration Curve) StdPrep->Quant Equil 4. Headspace Incubation & Equilibration VialPrep->Equil Inject 5. Automated Headspace Injection Equil->Inject GC_Sep 6. GC Separation (Column) Inject->GC_Sep ECD_Det 7. ECD Detection GC_Sep->ECD_Det DataAcq 8. Data Acquisition (Chromatogram) ECD_Det->DataAcq DataAcq->Quant QC 10. QC Validation (Blanks, Spikes) Quant->QC Report 11. Final Report QC->Report

Sources

Advanced Characterization of Fluorinated Ethane Motifs via NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Bioisostere Challenge

Fluorine is a cornerstone of modern medicinal chemistry, often employed as a bioisostere for hydrogen or hydroxyl groups to modulate lipophilicity, metabolic stability, and pKa. However, the introduction of fluorine into ethane backbones (e.g.,


-fluoroamines, trifluoroethyl groups) introduces complex conformational biases known as the "gauche effect."  Unlike non-fluorinated alkanes that prefer anti conformations to minimize steric clash, 1,2-difluoroethanes often prefer gauche conformations due to hyperconjugation (

).

This guide provides a rigorous protocol for characterizing these motifs using


F and 

H NMR. It moves beyond basic verification to advanced structural elucidation and conformational analysis, leveraging the high sensitivity (83% of

H) and massive chemical shift anisotropy (CSA) of the

F nucleus.

Theoretical Framework & Spin Parameters

Understanding the spin system is a prerequisite for pulse sequence selection. Fluorinated ethanes exhibit strong scalar couplings that create complex second-order multiplets ("roofing effects") in


H spectra.
Key Coupling Constants ( -Values)

The magnitude of


-coupling is the primary metric for determining relative stereochemistry.
Interaction TypeNotationTypical Value (Hz)Structural Insight
Geminal

45 – 55 HzDirect attachment verification.
Vicinal

3 – 30 HzConformation dependent. Follows Karplus relationship. Gauche: ~3-6 Hz Anti: ~20-30 Hz
Geminal (F-F)

150 – 300 HzDiastereotopic fluorines (chiral centers).
Vicinal (F-F)

0 – 20 HzHighly variable; dependent on rotamer population.
Carbon-Fluorine

160 – 280 HzIdentification of C-F carbons in

C spectra.
The Chemical Shift Landscape

Unlike


H (15 ppm range), 

F spans >800 ppm.[1][2] For fluorinated ethanes, the typical window is -230 ppm to -60 ppm (relative to CFCl

).
  • 
     / 
    
    
    
    :
    -200 to -230 ppm
  • 
    :  -100 to -140 ppm
    
  • 
    :  -60 to -80 ppm
    

Experimental Protocols

Protocol A: Structural Elucidation (1D Workflow)

Objective: Unambiguous assignment of chemical structure and connectivity.

Step 1: Sample Preparation
  • Concentration: 5–20 mg in 600

    
    L solvent.
    
  • Solvent Selection:

    • Standard: CDCl

      
       (Non-polar, preserves internal H-bonds).
      
    • Conformational Analysis: DMSO-d

      
       (Polar, disrupts internal H-bonds, useful for determining solvent-dependent conformers).
      
  • Tube: Standard 5mm NMR tube. Note: Ensure the tube glass does not contain high levels of boron/fluorine impurities if performing trace analysis.

Step 2: 1D

F Acquisition Setup

The large spectral width (SW) of Fluorine requires specific attention to avoid aliasing (folding).

  • Probe Tuning: Tune/Match both

    
    H and 
    
    
    
    F channels.
  • Pulse Sequence: zg (standard 1D) or zg30 (30° flip angle).

  • Spectral Width (SW): Set to 200 ppm initially centered at -150 ppm .

    • Troubleshooting: If peaks are phased oddly, expand SW to 400 ppm to check for aliasing.

  • Offset (O1): Center the carrier frequency. For ethanes, -150 ppm is a safe starting point.

  • Relaxation Delay (D1):

    
    F 
    
    
    
    values are typically 0.5 – 2.0s. Set D1 = 3s for qualitative, 10s for quantitative (qNMR).
Step 3: Decoupling Experiments (Critical)

To simplify multiplets and calculate coupling constants, acquire two spectra:

  • Coupled

    
    F:  Shows all 
    
    
    
    and
    
    
    splittings.
  • 
    H-Decoupled 
    
    
    
    F (
    
    
    F{
    
    
    H}):
    Collapses proton splittings.
    • Technique: Use WALTZ-16 composite pulse decoupling on the proton channel during acquisition.

    • Caution: Dielectric heating can occur in high-salt samples. Ensure temperature control is active (e.g., 298K).

Protocol B: Stereochemical & Conformational Analysis (2D HOESY)

Objective: Determine spatial proximity between


H and 

F to resolve diastereomers or rotamers. Method:

H-

F HOESY (Heteronuclear Overhauser Effect Spectroscopy).[3][4]
Step 1: Pulse Sequence Configuration
  • Sequence: hoesyph (Phase-sensitive HOESY) or gradient-selected equivalent.

  • Mixing Time (

    
    ):  This is the most critical parameter.[4]
    
    • Small Molecules (<500 Da):400 – 600 ms . (Slower tumbling requires longer mixing times than NOESY).

    • Large Molecules/Viscous Solvents: 100 – 300 ms.

  • Relaxation Delay: Set to

    
     of the slowest relaxing nucleus (usually 
    
    
    
    H).
Step 2: Acquisition
  • F1 Dimension (

    
    F):  Set SW to cover only the relevant fluorine peaks (e.g., 50 ppm window) to maximize resolution.
    
  • F2 Dimension (

    
    H):  Standard proton window.
    
  • Scans: Minimum 16 scans per increment due to lower sensitivity of heteronuclear NOE.

Step 3: Interpretation
  • Cross-peak existence: Indicates spatial proximity (< 5 Å).

  • Intensity: Proportional to

    
    . Strong cross-peaks between H and F indicate a gauche or eclipsed relationship in the dominant rotamer.
    

Workflow Logic & Visualization

Structural Elucidation Workflow

The following diagram illustrates the decision matrix for assigning fluorinated structures.

StructuralWorkflow Start Sample Preparation (Solvent: CDCl3 or DMSO-d6) Run1D_F Acquire 1D 19F (Coupled) Start->Run1D_F Check_Aliasing Check for Aliasing? (Phase errors/Folding) Run1D_F->Check_Aliasing Expand_SW Expand Spectral Width (Re-acquire) Check_Aliasing->Expand_SW Yes Run1D_F_Dec Acquire 1D 19F{1H} (Decoupled) Check_Aliasing->Run1D_F_Dec No Expand_SW->Run1D_F Compare Compare Coupled vs Decoupled Run1D_F_Dec->Compare Analysis Calculate J(HF) and J(FF) Compare->Analysis

Figure 1: Step-by-step decision tree for basic structural assignment of fluorinated ethanes.

Conformational Analysis Logic (HOESY)

Determining if the molecule exists in a gauche or anti conformation requires correlating


-values with spatial data.

ConformationLogic Input Input: Vicinal J(HF) Value Small_J Small J(HF) (3 - 10 Hz) Input->Small_J Large_J Large J(HF) (15 - 25 Hz) Input->Large_J Hypothesis_G Hypothesis: Gauche Conformer Small_J->Hypothesis_G Hypothesis_A Hypothesis: Anti Conformer Large_J->Hypothesis_A HOESY Run 1H-19F HOESY (Mix Time: 500ms) Hypothesis_G->HOESY Hypothesis_A->HOESY Result_Strong Strong NOE Crosspeak (H and F are close) HOESY->Result_Strong Result_Weak Weak/No NOE Crosspeak (H and F are distant) HOESY->Result_Weak Conclusion_G CONFIRMED: Gauche Preference Result_Strong->Conclusion_G Conclusion_A CONFIRMED: Anti Preference Result_Weak->Conclusion_A

Figure 2: Logic flow for distinguishing gauche vs. anti conformers using J-coupling and HOESY data.

Data Analysis & Interpretation

Handling Second-Order Effects ("Roofing")

In fluorinated ethanes, the proton spectrum often exhibits strong second-order effects because the chemical shift difference between geminal protons is small relative to the large


 coupling.
  • Symptom: Proton multiplets appear distorted, "leaning" towards the fluorine coupling partner.

  • Solution: Do not rely solely on first-order analysis (simple multiplet rules). Use NMR simulation software (e.g., SpinWorks, TopSpin's Daisy) to fit the spin system if precise

    
     values are required.
    
The "Gauche Effect" Verification

If your data shows a small


 (~4 Hz) and a strong HOESY signal, the molecule is adopting a gauche conformation. This is counter-intuitive sterically but electronically favorable in 1,2-difluoroethanes and 

-fluoroamines. This conformation often dictates the binding mode of the drug in the protein pocket.

References

  • University of California, Santa Barbara (UCSB). (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved October 2023, from [Link]

  • Gerig, J. T. (2001). Fluorine NMR.[1][2][4][5][6][7][8][9][10][11] Biophysics.org. Retrieved October 2023, from [Link]

  • University of Ottawa. (2014). 1D Selective 1H - 19F HOESY. NMR Facility Blog. Retrieved October 2023, from [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. (General grounding for Gauche Effect).
  • Dalvit, C., & Vulpetti, A. (2019). Ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology.[9] Retrieved October 2023, from [Link]

Sources

Application Notes and Protocols for 1-Fluoro-1,1,2,2-tetrachloroethane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Fluoro-1,1,2,2-tetrachloroethane (HCFC-121) is a halogenated hydrocarbon with specialized applications in research and development. Due to its chemical structure and properties, stringent handling and storage procedures are paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 1-Fluoro-1,1,2,2-tetrachloroethane. The protocols herein are designed to be self-validating, emphasizing the causality behind each procedural step to foster a culture of safety and scientific excellence.

Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of 1-Fluoro-1,1,2,2-tetrachloroethane is the foundation of safe laboratory practice. While this compound is chemically inert in many situations, it can react violently with strong reducing agents, such as active metals.[1][2] It may also be incompatible with strong oxidizing agents.[1][2]

Key Hazards:

  • Toxicity: While specific toxicity data for 1-Fluoro-1,1,2,2-tetrachloroethane is limited, the closely related compound 1,1,2,2-tetrachloroethane is known to be highly toxic.[3][4] It is fatal if it comes into contact with the skin or is inhaled.[5][6] Chronic exposure to 1,1,2,2-tetrachloroethane has been linked to liver damage, neurological effects, and is considered a possible human carcinogen.[7][8][9] Given the structural similarity, it is prudent to handle 1-Fluoro-1,1,2,2-tetrachloroethane with the same high degree of caution.

  • Health Effects: Short-term exposure can cause irritation to the skin, eyes, and respiratory tract.[10] Inhalation of high concentrations of vapors may lead to central nervous system depression, with symptoms such as dizziness, headache, and nausea.[4][7][11]

  • Environmental Hazards: This compound is toxic to aquatic life with long-lasting effects.[5][6] Therefore, release into the environment must be strictly avoided.[5][6][12]

Physical and Chemical Properties

A clear understanding of the physical properties of 1-Fluoro-1,1,2,2-tetrachloroethane is essential for its safe handling and for planning experimental procedures.

PropertyValueSource
Molecular Formula C₂HCl₄F[13]
Molecular Weight 185.8 g/mol [13]
Appearance Colorless liquid[4]
Odor Sweetish, chloroform-like[4][14]
Boiling Point 115-117 °C[1]
Melting Point -82.6 °C[1]
Density 1.622 g/cm³[1]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure risk, a multi-layered safety approach combining engineering controls and appropriate personal protective equipment is mandatory.

Engineering Controls

The primary line of defense is to handle 1-Fluoro-1,1,2,2-tetrachloroethane in a controlled environment that minimizes the concentration of airborne contaminants.

  • Chemical Fume Hood: All work with this compound must be conducted in a properly functioning chemical fume hood.[5][14] This is critical to prevent the inhalation of potentially harmful vapors.

  • Ventilation: Ensure adequate ventilation in the laboratory, especially in areas where the chemical is stored.[12][14][15]

  • Emergency Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[14]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Hand Protection: Wear chemically resistant gloves.[16] Given that halogenated hydrocarbons can attack many glove materials, it is crucial to select gloves specifically rated for resistance to this class of chemicals.[17] Nitrile gloves may offer some protection for incidental contact, but for prolonged handling, more robust options should be considered. Always inspect gloves for signs of degradation before use.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[18] When there is a risk of splashing, a face shield should be worn in addition to goggles.[18]

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[19] Ensure that footwear is closed-toe.

  • Respiratory Protection: If there is a risk of exceeding exposure limits, or in the event of a spill, a NIOSH-certified respirator with an organic vapor cartridge is required.[5][18]

Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to prevent accidents and maintain the purity of the chemical.

Receiving and Inspection

cluster_receiving Chemical Receiving and Inspection Start Start Receive Receive Shipment Start->Receive Inspect Inspect Container for Damage Receive->Inspect CheckLabel Verify Label Information Inspect->CheckLabel No Damage Quarantine Quarantine if Damaged Inspect->Quarantine Damage Found CheckLabel->Quarantine Incorrect Store Transfer to Designated Storage CheckLabel->Store Correct Record Update Inventory Records Store->Record End End Record->End

Caption: Workflow for receiving and inspecting 1-Fluoro-1,1,2,2-tetrachloroethane.

Protocol:

  • Upon receipt, visually inspect the container for any signs of damage, such as leaks or cracks.

  • Verify that the label information matches the order details and that the container is properly sealed.

  • If any damage or discrepancies are noted, quarantine the container in a designated, well-ventilated area and notify the appropriate safety personnel.

  • If the container is intact, transfer it to the designated secure storage area.

  • Update the chemical inventory with the date of receipt, quantity, and storage location.

General Handling Procedures
  • Always handle this chemical within a chemical fume hood to avoid inhaling vapors.[5][14]

  • Avoid contact with skin and eyes.[15]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5][6]

  • Use the smallest quantity of the chemical necessary for the experiment.

  • Keep containers tightly closed when not in use.[5][6][15]

  • Wash hands thoroughly after handling.[5]

Storage Requirements

Proper storage is crucial to prevent degradation of the chemical and to avoid hazardous reactions.

  • Store in a cool, dry, and well-ventilated area.[12][15]

  • Keep containers tightly closed to prevent evaporation and contamination.[5][6][15]

  • Store away from incompatible materials, such as strong oxidizing and reducing agents, and active metals.[1][2]

  • Protect from direct sunlight and heat sources.[10][12]

  • Store in a locked cabinet or a secure area with restricted access.[5][6][12]

Emergency Procedures

In the event of an emergency, a swift and informed response is critical to mitigate harm.

Spill Response

cluster_spill Emergency Spill Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Others & Safety Officer Evacuate->Alert PPE Don Appropriate PPE (Respirator, Gloves, etc.) Alert->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Absorbed Material Contain->Collect Dispose Place in Sealed Container for Hazardous Waste Collect->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate Ventilate Ventilate the Area Decontaminate->Ventilate Report Complete Incident Report Ventilate->Report

Caption: Step-by-step procedure for responding to a spill.

Protocol:

  • Evacuate: Immediately evacuate the area of the spill.

  • Alert: Notify colleagues and the laboratory safety officer.

  • Secure: If safe to do so, restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating strong air currents that could spread the vapor.

  • Personal Protection: Don appropriate PPE, including a respirator, chemical-resistant gloves, and eye protection.

  • Containment: For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[10][20] Do not use combustible materials.

  • Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[10]

  • Decontamination: Clean the spill area with a suitable decontaminating agent.

  • Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[5][6][10]

First Aid Measures

Immediate medical attention is required for any significant exposure.[14]

  • Inhalation: Remove the individual to fresh air.[5][6] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][10]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[10][21][22] Seek immediate medical attention.[5][6]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[21][22] Remove contact lenses if present and easy to do.[21] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[22]

Waste Disposal

All waste containing 1-Fluoro-1,1,2,2-tetrachloroethane must be treated as hazardous waste.

  • Collect all waste in designated, properly labeled, and sealed containers.

  • Dispose of the hazardous waste through an approved waste disposal contractor, following all institutional and regulatory guidelines.[5][6][10]

References

  • Sinochem Environmental Protection Chemicals (Taicang) Co., Ltd. (2019). SAFETY DATA SHEET 1,1,1,2-Tetrafluoroethane.

  • CRC Industries, Inc. (2022). Safety Data Sheet.

  • Fisher Scientific. (2018). SAFETY DATA SHEET. Durham Tech.

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 1,1,2,2-Tetrachloroethane | ToxFAQs™. Centers for Disease Control and Prevention.

  • ChemicalBook. (2024). 1-FLUORO-1,1,2,2-TETRACHLOROETHANE | 354-14-3.

  • New Jersey Department of Health. (n.d.). 1,1,2,2-Tetrachloroethane - Hazardous Substance Fact Sheet.

  • International Agency for Research on Cancer (IARC). (n.d.). 1,1,2,2-TETRACHLOROETHANE 1. Exposure Data. IARC Publications.

  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). 1,1,2,2-TETRACHLORO-1-FLUOROETHANE | CAMEO Chemicals.

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.

  • Loba Chemie. (2025). 1,1,2,2-TETRACHLOROETHANE EXTRA PURE.

  • U.S. Environmental Protection Agency (EPA). (n.d.). 1,1,2,2-Tetrachloroethane.

  • Cambridge Isotope Laboratories, Inc. (2017). SAFETY DATA SHEET.

  • National Center for Biotechnology Information. (n.d.). 1,1,2,2-Tetrachloroethane | CHCl2CHCl2 | CID 6591. PubChem.

  • Wikipedia. (n.d.). 1,1,2,2-Tetrachloroethane.

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 1,1,2,2-Tetrachloroethane.

  • Guidechem. (n.d.). 1-FLUORO-1,1,2,2-TETRACHLOROETHANE 354-14-3 wiki.

  • New Mexico State University. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance.

  • National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for 1,1,2,2-Tetrachloroethane. NCBI Bookshelf.

  • National Center for Biotechnology Information. (n.d.). 1,1,2,2-Tetrachloro-1-fluoroethane | C2HCl4F | CID 61105. PubChem.

  • BASF. (2026). Safety Data Sheet.

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ATSDR 1,1,2,2-Tetrachloroethane ToxGuide.

  • Princeton University. (n.d.). Hazardous Chemical Exposures. Office of Environmental Health and Safety.

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.

  • Seton. (2025). Understanding Solvents and PPE for Chemical Safety.

  • Massachusetts Department of Public Health. (n.d.). Frequently Asked Questions.

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.

Sources

Application Notes and Protocols for the Use of 1-Fluoro-1,1,2,2-tetrachloroethane (HCFC-121) as a Refrigerant in Laboratory Settings

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Properties, Handling, and Phased-Out Status of a Legacy Refrigerant

A Note from the Author: Context and Responsibility in Refrigerant Selection

The landscape of refrigerant technology is one of constant evolution, driven by a deeper understanding of environmental impact and a commitment to safer laboratory practices. This document addresses 1-fluoro-1,1,2,2-tetrachloroethane, also known as HCFC-121, a substance with a history as a refrigerant. However, it is crucial to state from the outset that HCFC-121 is an ozone-depleting substance and is subject to global phase-out regulations. Its use in new laboratory equipment is no longer permissible in many regions, and its continued use in existing systems carries significant environmental and potential health risks.

This guide is therefore not an endorsement of HCFC-121 for contemporary laboratory applications. Instead, it serves a dual purpose:

  • To provide essential information for laboratories that may still be operating legacy equipment containing HCFC-121, ensuring its safe handling and promoting a swift transition to modern alternatives.

  • To offer a comparative framework that underscores the scientific and ethical imperative to adopt environmentally benign and safer refrigerant technologies.

As scientists and researchers, our work is predicated on precision, control, and a deep-seated responsibility for the impact of our endeavors. This responsibility extends to the tools we use, including the very substances that enable our critical temperature-controlled experiments.

Section 1: Understanding 1-Fluoro-1,1,2,2-tetrachloroethane (HCFC-121)

Chemical Identity and Physical Properties

1-Fluoro-1,1,2,2-tetrachloroethane is a hydrochlorofluorocarbon (HCFC) with the chemical formula C₂HCl₄F. It is a colorless liquid under standard conditions.[1] Some of its key physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₂HCl₄F-
Molar Mass 185.83 g/mol -
Boiling Point 115-117 °C[2]
Melting Point -82.6 °C[2]
Density 1.622 g/cm³[2]

It is important to note that HCFC-121 is chemically inert in many situations but can react violently with strong reducing agents such as active metals.[2][3]

A Legacy Refrigerant: Historical Context and Current Status

HCFC-121 was historically used as a refrigerant, solvent, and foam blowing agent.[3] However, as a member of the HCFC family, it contributes to the depletion of the stratospheric ozone layer. The Montreal Protocol on Substances that Deplete the Ozone Layer, a landmark international agreement, has mandated the phase-out of HCFCs.[4] This means that the production and importation of HCFC-121 are being progressively eliminated worldwide. Laboratories still utilizing equipment with HCFC-121 must have a clear plan for its eventual replacement and disposal in accordance with local and national regulations.

Section 2: The Compelling Case for Transitioning Away from HCFC-121

The continued use of HCFC-121 in a modern laboratory setting is untenable for several critical reasons. This section outlines the scientific and regulatory rationale for its replacement.

Environmental Impact: Ozone Depletion and Global Warming Potential

HCFCs, including HCFC-121, are recognized as ozone-depleting substances (ODS).[4] When released into the atmosphere, they can reach the stratosphere, where they are broken down by ultraviolet radiation, releasing chlorine atoms. These chlorine atoms catalytically destroy ozone molecules, which protect the Earth from harmful UV radiation.

While HCFCs have a lower ozone depletion potential (ODP) than the chlorofluorocarbons (CFCs) they were designed to replace, their impact is still significant. Furthermore, like many halogenated hydrocarbons, HCFCs are also greenhouse gases, contributing to global warming.[5] The global scientific community has moved decisively towards refrigerants with zero ODP and low global warming potential (GWP).

Health and Safety Concerns: A Precautionary Approach

Occupational Exposure Limits for 1,1,2,2-Tetrachloroethane (as a reference):

OrganizationLimit
OSHA (PEL) 5 ppm (35 mg/m³) TWA
NIOSH (REL) 1 ppm (7 mg/m³) TWA
ACGIH (TLV) 1 ppm (6.9 mg/m³) TWA

Data sourced from the Occupational Safety and Health Administration (OSHA).

Given the potential for severe health effects, minimizing all exposure to HCFC-121 is paramount.

Section 3: Protocols for Handling Legacy Systems with HCFC-121

For laboratories with existing equipment containing HCFC-121, the following protocols are designed to ensure the safety of personnel and minimize environmental release until a transition to a modern alternative can be completed.

Personal Protective Equipment (PPE) and Engineering Controls

All work on refrigeration systems containing HCFC-121 must be performed by trained and certified technicians. The following minimum PPE and engineering controls are mandatory:

  • Ventilation: All servicing and refrigerant transfer must be conducted in a well-ventilated area, preferably under a fume hood.

  • Eye Protection: Chemical splash goggles are required at all times.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

  • Respiratory Protection: In case of a leak or potential for significant exposure, a self-contained breathing apparatus (SCBA) is necessary.[7]

  • Leak Detection: Regularly inspect the refrigeration system for leaks using an electronic leak detector suitable for halogenated refrigerants.

G cluster_0 HCFC-121 Handling Workflow Assess_System Assess System Integrity Don_PPE Don Appropriate PPE Assess_System->Don_PPE Ensure_Ventilation Ensure Adequate Ventilation Don_PPE->Ensure_Ventilation Service_System Service System by Certified Technician Ensure_Ventilation->Service_System Recover_Refrigerant Recover HCFC-121 into a Designated Cylinder Service_System->Recover_Refrigerant Label_Cylinder Clearly Label Recovery Cylinder Recover_Refrigerant->Label_Cylinder Dispose Arrange for Proper Disposal via a Certified Facility Label_Cylinder->Dispose

Caption: Workflow for handling legacy systems containing HCFC-121.

Refrigerant Recovery and Disposal

The intentional venting of HCFC-121 into the atmosphere is illegal and environmentally irresponsible.

Step-by-Step Refrigerant Recovery Protocol:

  • System Identification: Positively identify the refrigerant as HCFC-121. Do not mix different types of refrigerants.

  • Recovery Equipment: Use a refrigerant recovery machine and dedicated recovery cylinders that are clean, empty, and clearly labeled for "HCFC-121 - For Disposal Only."

  • Connection: Connect the recovery machine to the service ports of the refrigeration system and the recovery cylinder.

  • Recovery Process: Follow the manufacturer's instructions for the recovery machine to transfer the refrigerant from the system to the cylinder.

  • Cylinder Management: Do not overfill recovery cylinders. A vapor space must be left to allow for liquid expansion with temperature changes.

  • Disposal: The recovered HCFC-121 must be sent to a certified refrigerant reclamation or destruction facility.[7] Maintain detailed records of the amount of refrigerant recovered and the disposal manifest.

Section 4: Modern Alternatives for Laboratory Refrigeration

The transition away from HCFCs has spurred the development of a new generation of refrigerants that are both environmentally friendly and highly efficient. For laboratory applications, a range of options is available depending on the required temperature range.

Hydrofluorocarbons (HFCs) and Hydrofluoroolefins (HFOs)

HFCs, such as R-134a, were common replacements for CFCs and HCFCs.[8] While they have no ozone depletion potential, many HFCs have a high global warming potential.[5] More recently, HFOs and HFO blends have emerged as leading alternatives. These refrigerants have very low GWP and are becoming the standard for new equipment.[9]

Natural Refrigerants

Natural refrigerants are substances that occur in nature's biochemical processes. They have zero ODP and very low GWP.[10]

  • Hydrocarbons (HCs): Propane (R-290) and isobutane (R-600a) are highly efficient refrigerants.[11] Their primary drawback is flammability, which requires specific safety considerations in equipment design and servicing.

  • Carbon Dioxide (CO₂ or R-744): CO₂ is a non-flammable, non-toxic refrigerant with a GWP of 1.[11] It operates at high pressures, necessitating robust system components.

  • Ammonia (NH₃ or R-717): Ammonia is a highly efficient refrigerant with zero ODP and GWP.[11] Its toxicity and flammability require careful handling and system design.

Comparative Overview of Modern Refrigerant Options
Refrigerant TypeExample(s)ODPGWP (approx.)Key Considerations
HCFC (Legacy) HCFC-121 ~0.04 High Phase-out, Environmental & Health Risks
HFC R-134a01,430High GWP, being phased down
HFO R-1234yf0<1Low GWP, mildly flammable
Hydrocarbon (HC) R-290 (Propane)03Flammable, excellent efficiency
Carbon Dioxide R-74401High operating pressures, non-flammable
Ammonia R-71700Toxic, flammable, excellent efficiency

GWP values are typically measured over a 100-year time horizon.

G cluster_0 Refrigerant Selection Logic for New Laboratory Equipment Start Select New Refrigeration Equipment Temp_Range Define Required Temperature Range Start->Temp_Range Safety Assess Laboratory Safety Infrastructure Temp_Range->Safety Efficiency Evaluate Energy Efficiency Needs Safety->Efficiency Refrigerant_Choice Choose Refrigerant Type Efficiency->Refrigerant_Choice HFO HFOs/HFO Blends (Low GWP, Mildly Flammable) Refrigerant_Choice->HFO General Purpose HC Hydrocarbons (R-290, R-600a) (Flammable, High Efficiency) Refrigerant_Choice->HC High Efficiency, Flammability Mitigated CO2 CO2 (R-744) (High Pressure, Non-Flammable) Refrigerant_Choice->CO2 Non-Flammable Critical NH3 Ammonia (R-717) (Toxic, Flammable, High Efficiency) Refrigerant_Choice->NH3 Industrial Scale, High Efficiency Final_Selection Select Compliant and Optimized Equipment HFO->Final_Selection HC->Final_Selection CO2->Final_Selection NH3->Final_Selection

Caption: Decision-making flowchart for selecting modern, sustainable refrigerants.

Section 5: Conclusion and Recommendations

The era of HCFC refrigerants in the laboratory is drawing to a close. The scientific evidence of their environmental harm, coupled with the potential for significant health risks, makes their continued use unjustifiable.

Our recommendations are unequivocal:

  • Cease Procurement of HCFC-121 Systems: Under no circumstances should new or refurbished equipment using HCFC-121 be brought into a laboratory.

  • Audit and Plan for Replacement: Conduct a thorough audit of all refrigeration equipment to identify any legacy systems containing HCFC-121 or other phased-out refrigerants. Develop a clear and timely plan for their replacement.

  • Prioritize Sustainable Alternatives: When purchasing new temperature-control equipment, specify refrigerants with zero ODP and the lowest possible GWP that meet the application's technical and safety requirements. Engage with equipment manufacturers to understand their commitment to sustainable refrigerant technologies.

  • Adhere to Strict Safety Protocols: For any remaining legacy systems, strictly adhere to the handling and disposal protocols outlined in this guide.

By embracing modern, sustainable refrigerant technologies, the scientific community can continue its vital work while upholding its commitment to environmental stewardship and the safety of its researchers.

References

  • PubChem. (n.d.). 1,1,2,2-Tetrachloro-1,2-difluoroethane. Retrieved from [Link]

  • ACS Publications. (2021, December 7). Assessment of Low Global Warming Potential Refrigerants for Drop-In Replacement by Connecting their Molecular Features to Their Performance. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Loba Chemie. (n.d.). 1,1,2,2-TETRACHLOROETHANE EXTRA PURE. Retrieved from [Link]

  • NIST/TRC. (n.d.). 1,1,2,2-tetrachloroethane -- Critically Evaluated Thermophysical Property Data. Web Thermo Tables (WTT). Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2008). ToxGuide for 1,1,2,2-Tetrachloroethane. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 1,1,2,2-Tetrachloroethane. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,1,2,2-Tetrachloroethane. Retrieved from [Link]

  • PHCbi. (2021, March 9). The Laboratory Freezer that uses certain refrigerants may no longer be allowed. Retrieved from [Link]

  • MDPI. (2023, October 26). Ultra-Low-Temperature Refrigeration Systems: A Review and Performance Comparison of Refrigerants and Configurations. Retrieved from [Link]

  • ResearchGate. (2001, April). Alternatives to HCFC-22 for air conditioners. Applied Thermal Engineering. Retrieved from [Link]

  • JuSER. (n.d.). Alternatives to CFCS for Refrigeration Applications. Retrieved from [Link]

  • The Lab Depot. (n.d.). PolyCool Low Temperature Chiller Fluids. Retrieved from [Link]

  • Wikipedia. (n.d.). Greenhouse gas. Retrieved from [Link]

  • PMC. (n.d.). Finding non-fluorinated alternatives to fluorinated gases used as refrigerants. Retrieved from [Link]

  • Purdue e-Pubs. (1992). Refrigerant Mixtures as HCFC-22 Alternatives. International Refrigeration and Air Conditioning Conference. Retrieved from [Link]

  • HRAI. (2019, July 3). Refrigerant Table: Explanation and Glossary of Terms. Retrieved from [Link]

  • ACS Publications. (2021, December 7). Assessment of Low Global Warming Potential Refrigerants for Drop-In Replacement by Connecting their Molecular Features to Their Performance. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Tempest Engineering. (n.d.). Low Temp Industrial Process Chillers. Retrieved from [Link]

  • energypedia. (2015, June 18). Refrigerants. Retrieved from [Link]

Sources

Application Notes & Protocols: The Historical Application of HCFC-121 as a Foam Blowing Agent and the Transition to Sustainable Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical overview of the hydrochlorofluorocarbon HCFC-121 (1,1-dichloro-2-fluoroethane or 1,1,2,2-tetrachloro-1-fluoroethane, depending on the isomer). It details its historical, albeit limited, application as a physical foam blowing agent in the polyurethane industry. Due to its environmental impact, specifically its ozone depletion potential (ODP), HCFC-121, like all HCFCs, has been phased out of production and use under the mandates of the Montreal Protocol on Substances that Deplete the Ozone Layer. These application notes serve as a scientific and historical reference for researchers and industry professionals. The document outlines the physicochemical properties of HCFC-121, presents a legacy protocol for its use in rigid polyurethane foam formulations, discusses the regulatory framework that led to its obsolescence, and provides a detailed comparative analysis of modern, environmentally benign alternatives.

Introduction: The Role and Evolution of Blowing Agents

Polymer foams are integral to a multitude of applications, from thermal insulation in buildings and appliances to cushioning in furniture and automotive components[1][2]. The cellular structure of these materials, which imparts their unique properties, is created through the use of a blowing agent. A blowing agent is a substance capable of producing a cellular structure via a foaming process in a variety of materials that undergo hardening or phase transition, such as polymers, plastics, and metals[2].

Blowing agents are broadly classified into two categories: chemical and physical. Chemical blowing agents, like water in polyurethane systems, react with the polymer matrix to generate gas (e.g., CO2). Physical blowing agents are low-boiling-point liquids or gases that are dissolved or dispersed in the polymer precursor; they volatilize and expand when heated, creating the foam's cells[3][4].

Hydrochlorofluorocarbons (HCFCs) were developed as transitional substitutes for the more potent ozone-depleting chlorofluorocarbons (CFCs)[5]. While possessing a lower ODP than CFCs, HCFCs still contribute to stratospheric ozone depletion and are also potent greenhouse gases[6][7][8]. HCFC-121 represents a less common member of this class. Its use was limited compared to agents like HCFC-141b, but its properties are representative of this generation of blowing agents. This guide provides a retrospective look at its application, emphasizing the scientific rationale for the industry's mandatory transition to more sustainable technologies.

Physicochemical Properties of HCFC-121

Understanding the physical and chemical properties of a blowing agent is paramount to controlling the foaming process and the final properties of the foam. For HCFC-121, the key parameters that made it a candidate for foam blowing are its volatility, low thermal conductivity, and compatibility with polyol systems.

Note: HCFC-121 can refer to different isomers. The most commonly referenced is 1,1-dichloro-1-fluoroethane (CAS: 1717-00-6), which is an isomer of the more widely used HCFC-141b. Another isomer is 1,1,2,2-tetrachloro-1-fluoroethane (CAS: 354-14-3). This document will focus on the former, but properties for both are provided for clarity where available.

Table 1: Key Physicochemical Properties of HCFC-121 Isomers

Property1,1-Dichloro-1-fluoroethane (HCFC-141b isomer)1,1,2,2-Tetrachloro-1-fluoroethaneReference(s)
CAS Number 1717-00-6354-14-3[9][10]
Molecular Formula C2H3Cl2FC2HFCl4[11][12]
Molecular Weight 116.95 g/mol 185.84 g/mol [11][13]
Boiling Point 32 °C (89.6 °F)Not specified[14]
Melting Point -103.5 °C (-154.3 °F)Not specified[14]
Vapor Pressure 0.079 MPa @ 25 °C (77 °F)Not specified[13]
Density 1.25 g/cm³ @ 20 °CNot specified[14]
Ozone Depletion Potential (ODP) 0.11 - 0.120.01 - 0.04[10]
Global Warming Potential (GWP, 100-yr) 725 - 782Not specified[10]
Appearance Colorless liquidNot specified[14]

The boiling point of 32 °C is particularly significant. It allows the agent to be easily mixed as a liquid into the polyol blend at room temperature. The exothermic heat from the polyurethane reaction then readily vaporizes the HCFC-121, causing the foam to expand.

Legacy Application Protocol: Rigid Polyurethane Foam Formulation

This section describes a representative, historical protocol for creating a rigid polyurethane foam using an HCFC physical blowing agent like HCFC-121. This protocol is for informational and research purposes only, as the use of HCFCs is now restricted or banned globally.

Objective

To produce a closed-cell rigid polyurethane foam with a target density of 30-35 kg/m ³ using HCFC-121 as the physical blowing agent.

Materials & Equipment
  • A-Side: Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • B-Side:

    • Sucrose/glycerine-based polyether polyol (OH value: 400-500 mg KOH/g)

    • Polyester polyol (for improved fire retardancy)

    • Surfactant (silicone-based, for cell stabilization)

    • Catalyst (amine-based, e.g., DMCHA, for gel reaction; tin-based, e.g., DBTDL, for blow reaction)

    • Flame Retardant (e.g., TCPP)

    • HCFC-121 (Blowing Agent)

  • Equipment:

    • High-shear laboratory mixer (2000-5000 RPM)

    • Digital scale (0.01g accuracy)

    • Beakers, mixing containers

    • Molds (open-top cardboard or aluminum)

    • Fume hood

    • Thermocouple for monitoring reaction temperature

    • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Step-by-Step Methodology
  • B-Side Preparation (Pre-blending):

    • Causality: All B-side components except the blowing agent are pre-mixed to ensure homogeneity. The high viscosity of the polyol requires thorough mixing to evenly disperse the catalysts, surfactants, and flame retardants, which is critical for a uniform reaction and cell structure.

    • In a mixing container under a fume hood, weigh and combine the polyether polyol, polyester polyol, silicone surfactant, and flame retardant.

    • Mix at 1500 RPM for 5 minutes until a uniform blend is achieved.

    • Add the amine and tin catalysts to the blend and mix for an additional 2 minutes.

  • Incorporation of HCFC-121:

    • Causality: The blowing agent is added last to the B-side pre-blend just before mixing with the A-side to minimize evaporative losses.

    • Slowly add the required amount of liquid HCFC-121 to the B-side pre-blend while mixing at a low speed (500 RPM) to avoid premature volatilization. The amount used is calculated to achieve the target foam density[15].

    • Mix for 1-2 minutes until the HCFC-121 is fully dispersed. The resulting mixture should be a stable emulsion.

  • A-Side / B-Side Reaction:

    • Causality: The isocyanate (A-Side) and the polyol blend (B-Side) are mixed at a high speed for a very short duration. This "shot" must be rapid to initiate the polymerization and foaming reactions simultaneously before the mixture begins to solidify (gel).

    • Weigh the pMDI (A-Side) into a separate container. The ratio of A-side to B-side (typically expressed as an Isocyanate Index) is critical and is usually around 1.1:1.

    • Combine the A-Side and B-Side into a larger mixing container.

    • Immediately mix at high speed (3000 RPM) for 5-10 seconds.

    • Quickly pour the reacting mixture into the mold.

  • Foam Expansion and Curing:

    • Causality: The exothermic reaction generates heat, causing the HCFC-121 to boil and expand, creating the foam's cells. The polymer matrix cross-links around these expanding gas bubbles.

    • Observe the cream time, gel time, and tack-free time.

    • Allow the foam to cure in the mold at ambient temperature for at least 24 hours. For some applications, post-curing in an oven (e.g., at 70°C for 3-6 hours) may be required to complete the reaction and stabilize the foam's dimensions.

Foam Characterization (Self-Validation)
  • Density: Cut a core sample of known dimensions and weigh it.

  • Cell Structure: Examine foam samples under a microscope to assess cell size, uniformity, and anisotropy.

  • Thermal Conductivity: Use a heat flow meter to measure the k-factor, a critical performance metric for insulation foams.

  • Compressive Strength: Measure the force required to compress the foam by 10% of its original height.

Regulatory Framework and Environmental Impact

The use of HCFC-121 and all other HCFCs is governed by the Montreal Protocol on Substances that Deplete the Ozone Layer . This international treaty was designed to protect the stratospheric ozone layer by phasing out the production and consumption of ozone-depleting substances (ODS)[8].

  • Ozone Depletion Potential (ODP): HCFCs contain chlorine, which, when it reaches the stratosphere, catalytically destroys ozone molecules[7]. The ODP of a substance is a measure of its relative ability to destroy ozone compared to CFC-11 (ODP = 1.0)[10][16]. HCFC-121 isomers have an ODP ranging from 0.01 to 0.12, significantly less than CFCs but still environmentally harmful[10].

  • Global Warming Potential (GWP): HCFCs are also potent greenhouse gases that trap heat in the atmosphere[6]. The GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (GWP = 1.0)[10].

  • Phase-Out Schedule: Under the Montreal Protocol, developed countries completed their phase-out of HCFCs by 2020, while developing countries are on a schedule for a complete phase-out by 2030[6]. This has made the use of HCFC-121 and its counterparts obsolete in modern foam manufacturing.

Modern Alternatives to HCFC Blowing Agents

The phase-out of HCFCs spurred significant innovation in blowing agent technology. The primary goal has been to identify alternatives with zero ODP and low GWP, without compromising performance or safety.

Hydrofluorocarbons (HFCs)

HFCs (e.g., HFC-245fa, HFC-365mfc) were the first major replacements for HCFCs. They have zero ODP because they do not contain chlorine[16]. However, many HFCs have high GWPs, leading to subsequent regulations, such as the Kigali Amendment to the Montreal Protocol, which aims to phase down their use[6].

Hydrocarbons (HCs)

Pentanes (n-pentane, isopentane, cyclopentane) are effective blowing agents with zero ODP and very low GWP. They are widely used in rigid foam panel production. Their primary drawback is high flammability, which necessitates significant safety modifications and capital investment in manufacturing facilities[[“]].

Hydrofluoroolefins (HFOs)

HFOs represent the fourth generation of fluorocarbon blowing agents. They have zero ODP and ultra-low GWPs (typically <10). HFOs are characterized by a double bond in their molecular structure, which makes them highly reactive in the troposphere, leading to a very short atmospheric lifetime. They are often non-flammable and offer excellent insulation performance, making them a leading choice for replacing HFCs in spray foam and appliance applications[18][19].

Other Alternatives
  • Water (CO2): Water reacts with isocyanates to produce carbon dioxide gas. This is a common co-blowing agent and is the primary blowing agent in flexible foams. It has zero ODP and GWP, but foams blown solely with water often have lower insulation performance compared to those made with physical blowing agents.

  • Methyl Formate & Methylal: These are other low-GWP options that have found use in specific applications.

Table 2: Comparative Analysis of Blowing Agents

Blowing Agent ClassExample(s)ODPGWP (100-yr)Key AdvantagesKey Disadvantages
HCFC HCFC-121, HCFC-141b0.01 - 0.12700 - 2000Good performance, non-flammablePhased out (ozone depletion)
HFC HFC-245fa, HFC-365mfc0800 - 1400Good performance, non-flammableHigh GWP, being phased down
Hydrocarbons Cyclopentane, Isopentane0< 10Low cost, low GWPHighly flammable
HFO HFO-1234ze, HFO-1233zd0< 10Excellent performance, low GWPHigher cost
Water (CO2) H2O00 (net)Zero GWP/ODP, low costLower insulation performance

Visualization of Workflows and Decision Logic

Experimental Workflow for Foam Production

The following diagram outlines the logical flow of the legacy polyurethane foam production protocol.

FoamProductionWorkflow cluster_B B-Side Preparation cluster_R Reaction & Curing B1 Weigh & Combine: - Polyols - Surfactant - Flame Retardant B2 Homogenize (1500 RPM) B1->B2 B3 Add Catalysts B2->B3 B4 Mix Catalysts B3->B4 B5 Add HCFC-121 (Low Speed Mix) B4->B5 R1 Combine A & B Sides B5->R1 Prepared B-Side A1 Weigh pMDI A1->R1 Prepared A-Side R2 High-Shear Mix (3000 RPM, 5-10s) R1->R2 R3 Pour into Mold R2->R3 R4 Foam Expansion & Curing (24h) R3->R4 R5 Characterization: - Density - Cell Structure - k-Factor R4->R5

Caption: Legacy workflow for polyurethane foam production using HCFC-121.

Decision Framework for Selecting a Modern Blowing Agent

This diagram illustrates the logical process a researcher or formulator would follow to select a contemporary, compliant blowing agent.

Caption: Decision tree for selecting a modern, compliant foam blowing agent.

Conclusion

HCFC-121, as a representative of the HCFC class of blowing agents, played a transitional role in the evolution of the polyurethane foam industry. Its physicochemical properties enabled the production of effective insulation and structural foams. However, its detrimental impact on the stratospheric ozone layer and its contribution to global warming rightly led to its global phase-out under the Montreal Protocol. The legacy protocols detailed herein serve as a valuable reference for understanding the historical context and the fundamental principles of physical foam blowing. Modern research and development have successfully yielded a new generation of blowing agents, such as HFOs and hydrocarbons, which offer sustainable, high-performance alternatives. For professionals in the field, the focus must remain on adopting these environmentally benign technologies to ensure both product efficacy and regulatory compliance, contributing to global environmental protection goals.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1,1-DICHLORO-1-FLUOROETHANE. Retrieved from [Link]

  • Wikipedia. (2023, December 2). 1,1-Dichloro-1-fluoroethane. Retrieved from [Link]

  • University of California, Irvine. (n.d.). HCFC-121. Retrieved from [Link]

  • United Nations Environment Programme (UNEP). (n.d.). About Montreal Protocol. Retrieved from [Link]

  • SprayWorks Equipment. (2024, December 4). Understanding the Shift from HFCs to Environmentally Friendly Alternatives in Spray Foam Technology. Retrieved from [Link]

  • Kingspan. (2022, May 26). Ozone Depletion and Global Warming Potential of Thermal Insulation. Retrieved from [Link]

  • Regulations.gov. (n.d.). THE U.S. PHASEOUT OF HCFCS: PROJECTED SERVICING DEMAND IN THE U.S. AIR-CONDITIONING, REFRIGERATION, AND FIRE SUPPRESSION SECTOR. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, March 25). Ozone-Depleting Substances. Retrieved from [Link]

  • Fluorocarbons.org. (n.d.). Insulation Foam Blowing Agent. Retrieved from [Link]

  • GIZ Proklima. (2011). Natural Foam Blowing Agents: Sustainable Ozone- and Climate-Friendly Alternatives to HCFCs. Retrieved from [Link]

  • Google Patents. (n.d.). KR100224545B1 - Process for producing blowing agent and polyurethane foam.
  • Sabtech Machine. (2024, December 20). Introduction to Polyurethane Foaming Agents: HCFC Foaming Agents. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, December 5). Substitutes in Foam Blowing Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,1-Dichloro-2-fluoroethane. PubChem. Retrieved from [Link]

  • Consensus. (n.d.). HCFC-141b alternatives for industrial use?. Retrieved from [Link]

  • Meier Supply. (n.d.). Thermodynamic Properties of HCFC-123. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, August 7). Phaseout of Class II Ozone-Depleting Substances. Retrieved from [Link]

  • Al-Moameri, H. H., Hassan, G., & Jaber, B. (2019). Simulation Physical and Chemical Blowing Agents for Polyurethane Foam Production. IOP Conference Series: Materials Science and Engineering, 518(6), 062001.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Phaseout of Hydrochlorofluorocarbons. Retrieved from [Link]

  • ResearchGate. (n.d.). Ozone Depletion Potentials and Global Warming Potentials for selected refrigerants. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (1993). Identification of CFC and HCFC Substitutes for Blowing Polyurethane Foam Insulation Products. Retrieved from [Link]

  • IIR. (2022, June 17). Thermophysical properties of HFC refrigerants. Retrieved from [Link]

  • iSmithers. (n.d.). Blowing Agents for Polyurethane Foams. Retrieved from [Link]

  • Ramaswamy, S., et al. (2021). Assessment of Low Global Warming Potential Refrigerants for Drop-In Replacement by Connecting their Molecular Features to Their Performance. ACS Sustainable Chemistry & Engineering.
  • MDPI. (n.d.). Limits of Performance of Polyurethane Blowing Agents. Retrieved from [Link]

  • Prociak, A. (2018). Physical blowing agents for polyurethanes. Polimery.
  • Linde. (n.d.). Refrigerants Environmental Data. Ozone Depletion and Global Warming Potential. Retrieved from [Link]

  • Wikipedia. (2024, January 15). Ozone depletion potential. Retrieved from [Link]

Sources

Application Notes & Protocols for Reactions Involving 1-Fluoro-1,1,2,2-tetrachloroethane (HCFC-121)

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding 1-Fluoro-1,1,2,2-tetrachloroethane

1-Fluoro-1,1,2,2-tetrachloroethane, also known as HCFC-121, is a hydrochlorofluorocarbon with the chemical formula C₂HCl₄F. While its use in broad applications like refrigerants and solvents has been curtailed due to its ozone-depleting potential, it remains a valuable, albeit hazardous, intermediate in synthetic chemistry.[1][2] Its unique arrangement of halogen atoms provides a platform for selective chemical transformations, primarily through elimination and reduction pathways.

This guide is designed for researchers and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the causality behind the protocols. The experimental setups described herein are designed as self-validating systems, with an emphasis on safety, reproducibility, and mechanistic clarity. Due to the significant toxicity associated with this compound and its non-fluorinated analog, 1,1,2,2-tetrachloroethane, extreme caution is mandatory .[3][4] All manipulations must be conducted in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE).[5][6]

Core Physicochemical & Safety Data

A thorough understanding of the reagent's properties is the bedrock of safe and effective experimentation.

Table 1: Physicochemical Properties of 1-Fluoro-1,1,2,2-tetrachloroethane
PropertyValueSource
Molecular Formula C₂HCl₄F-
Molecular Weight 185.8 g/mol [2]
Appearance Colorless Liquid[7]
Boiling Point 115-117 °C[8]
Melting Point -82.6 °C[8]
Density 1.622 g/cm³[8]
Refractive Index 1.4487[8]
Vapor Pressure ~19 mmHg at 25 °C (estimated)[2]
Solubility Insoluble in water; miscible with most organic solvents.[9]
Table 2: Hazard Identification and Safety Precautions
Hazard CategoryGHS Classification & StatementsRecommended PPE & Handling
Acute Toxicity Fatal if inhaled (H330) , Fatal in contact with skin (H310) .[5][6]Mandatory: Use only in a well-ventilated chemical fume hood. Wear a suitable respirator. Wear chemically resistant gloves (e.g., Viton®, laminate), a lab coat, and splash goggles with a face shield.[5][6]
Systemic Effects The analogous compound, 1,1,2,2-tetrachloroethane, is highly hepatotoxic (damages the liver) and may affect the central nervous system, and kidneys.[3]Avoid all direct contact. In case of exposure, seek immediate medical attention.[6]
Environmental Hazard Toxic to aquatic life with long-lasting effects (H411).[6]Avoid release to the environment.[6] Dispose of waste through a certified hazardous waste handler.
Reactivity Reacts violently with strong reducing agents (e.g., active metals).[1][8][10]Keep away from incompatible materials such as strong bases, alkali metals, and powdered aluminum or zinc.

Chemical Reactivity: Mechanistic Pillars

The reactivity of 1-Fluoro-1,1,2,2-tetrachloroethane is dominated by the presence of multiple halogen atoms, which activate the molecule for two primary transformation classes:

Dehydrochlorination (E2 Elimination)

The presence of a hydrogen atom makes the molecule susceptible to base-induced elimination of hydrogen chloride (HCl). This E2 (bimolecular elimination) reaction is a concerted process where a base abstracts the proton while the C-Cl bond on the adjacent carbon breaks, forming an alkene. The causality here is the acidity of the C-H bond, which is enhanced by the electron-withdrawing effects of the adjacent halogens. This pathway is a cornerstone for synthesizing fluorinated olefins, which are valuable monomers and synthons.

E2_Mechanism sub C(F)(Cl)H-C(Cl)₃ hcl B-H + Cl⁻ sub->hcl Cl⁻ leaves p1 sub->p1 base B:⁻ base->sub attacks H ts Transition State prod C(F)(Cl)=C(Cl)₂ ts->prod forms p2 p1->p2 C-H bond breaks p3 p2->p3 C=C bond forms p3->ts

Caption: Generalized E2 dehydrochlorination mechanism.

Reductive Dechlorination

This pathway involves the removal of two chlorine atoms from adjacent carbons using a reducing agent, typically a metal like zinc or iron.[9] The reaction proceeds via a two-electron reduction to form a vicinal di-anion or a related organometallic intermediate, which then collapses, eliminating two chloride ions to form an alkene. This method is particularly effective for creating double bonds between heavily substituted carbon atoms. Studies on the non-fluorinated analog show this reduction can produce a mixture of (Z)- and (E)-isomers.[11]

Reductive_Elimination reactant Cl₂C(H)-C(F)Cl₂ reductant + 2e⁻ (e.g., Zn) intermediate [Intermediate] reductant->intermediate Electron Transfer product Cl(H)C=C(F)Cl intermediate->product Elimination byproduct + 2Cl⁻ (e.g., ZnCl₂)

Caption: Simplified workflow for reductive dechlorination.

Experimental Protocols

The following protocols are detailed guides for performing key transformations. Strict adherence to all safety measures is paramount.

Protocol 1: Base-Mediated Dehydrochlorination to 1-Fluoro-1,2,2-trichloroethylene

Objective: To synthesize 1-fluoro-1,2,2-trichloroethylene via E2 elimination using a strong base. The choice of an alcoholic potassium hydroxide solution provides a strong base in a suitable solvent system.

Materials & Reagents:

Reagent/MaterialGradeSupplierNotes
1-Fluoro-1,1,2,2-tetrachloroethane≥98%-Handle with extreme caution.
Potassium Hydroxide (KOH)ACS Reagent-Caustic.
Ethanol (EtOH)Anhydrous-Flammable.
Diethyl EtherAnhydrous-Flammable, peroxide former.
Magnesium Sulfate (MgSO₄)Anhydrous-Drying agent.
Round-bottom flask, 250 mL--Oven-dried.
Reflux Condenser--With drying tube.
Magnetic Stirrer/Hotplate---
Separatory Funnel, 250 mL---
Rotary Evaporator---

Step-by-Step Methodology:

  • System Preparation: Assemble a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere. Ensure all glassware is thoroughly oven-dried to prevent side reactions with water.

  • Base Preparation: In the flask, dissolve potassium hydroxide (e.g., 0.12 mol) in anhydrous ethanol (100 mL) with stirring. Gentle warming may be required to fully dissolve the KOH.

  • Reactant Addition: Once the KOH is dissolved, cool the solution to 0 °C using an ice bath. Slowly add 1-Fluoro-1,1,2,2-tetrachloroethane (e.g., 0.10 mol) dropwise to the stirred solution over 20-30 minutes. The slow addition is crucial to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress using GC-MS by periodically quenching a small aliquot.

  • Workup - Quenching: After the reaction is complete (as determined by the consumption of starting material), cool the flask to room temperature. Carefully pour the reaction mixture into 200 mL of cold deionized water.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Workup - Washing & Drying: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and salts. Dry the organic phase over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Purification: Remove the solvent (diethyl ether) using a rotary evaporator. The crude product can be purified by fractional distillation under atmospheric pressure to yield the pure 1-fluoro-1,2,2-trichloroethylene.

Protocol 2: Reductive Dechlorination to 1-Fluoro-2-chloroethylene Isomers

Objective: To synthesize a mixture of (Z/E)-1-fluoro-2-chloroethylene via reductive elimination using activated zinc dust. Zinc is an effective and cost-efficient reductant for this type of transformation.[12]

Materials & Reagents:

Reagent/MaterialGradeSupplierNotes
1-Fluoro-1,1,2,2-tetrachloroethane≥98%-Handle with extreme caution.
Zinc Dust (<10 micron)ACS Reagent-Flammable solid.
Acetic AcidGlacial-Corrosive.
Dichloromethane (DCM)Anhydrous-Volatile.
Saturated Sodium Bicarbonate--For neutralization.
Sodium Sulfate (Na₂SO₄)Anhydrous-Drying agent.
Three-neck flask, 500 mL--Oven-dried.
Mechanical Stirrer--For heterogeneous mixtures.
Addition Funnel---

Step-by-Step Methodology:

  • System Preparation: Equip a 500 mL three-neck flask with a mechanical stirrer, a reflux condenser (with a drying tube), and an addition funnel. Place the setup under a nitrogen or argon atmosphere.

  • Reagent Charging: Charge the flask with activated zinc dust (e.g., 0.30 mol). Add 150 mL of glacial acetic acid to serve as the solvent and proton source.

  • Reactant Addition: Dissolve 1-Fluoro-1,1,2,2-tetrachloroethane (e.g., 0.10 mol) in 50 mL of glacial acetic acid and place it in the addition funnel.

  • Reaction: Vigorously stir the zinc suspension and heat it to 50-60 °C. Add the solution of the starting material dropwise from the addition funnel over approximately 1 hour. An exothermic reaction should be observed. Maintain the temperature below 80 °C.

  • Monitoring: After the addition is complete, continue stirring at 60 °C for an additional 2-3 hours. Monitor the reaction by GC-MS until the starting material is consumed.

  • Workup - Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove excess zinc and zinc salts. Wash the filter cake with dichloromethane (DCM, 50 mL).

  • Workup - Neutralization: Combine the filtrate and washings. Carefully and slowly pour the solution into a beaker containing a stirred, cold saturated sodium bicarbonate solution until effervescence ceases. This neutralizes the acetic acid. Caution: Vigorous gas evolution.

  • Workup - Extraction & Drying: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 75 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Purification: After filtering off the drying agent, carefully remove the DCM by distillation. The resulting product mixture of (Z/E)-1-fluoro-2-chloroethylene can be separated or further purified by fractional distillation if desired.

General Experimental Workflow Visualization

A standardized workflow ensures reproducibility and safety across different experimental setups.

Experimental_Workflow prep 1. Reagent & Glassware Preparation setup 2. Reaction Setup (Inert Atmosphere) prep->setup reaction 3. Reagent Addition & Reaction setup->reaction monitoring 4. Progress Monitoring (e.g., GC-MS, TLC) reaction->monitoring monitoring->reaction Continue if incomplete workup 5. Workup (Quench, Extract, Wash) monitoring->workup Proceed if complete purify 6. Purification (Distillation/Chromatography) workup->purify analysis 7. Product Characterization (NMR, MS, IR) purify->analysis

Caption: A logical workflow for chemical synthesis.

References

  • Process for preparing chlorotrifluoroethylene.Google Patents (EP0416615B1).
  • 1,1,2,2-TETRACHLOROETHANE 1. Exposure Data. IARC Publications. Available at: [Link]

  • Toxicological Profile for 1,1,2,2-Tetrachloroethane. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • 1,1,2,2-TETRACHLOROETHANE - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents. NCBI Bookshelf. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • 1,1,2,2-Tetrachloroethane - Wikipedia. Wikipedia. Available at: [Link]

  • Reductive dechlorination of 1,1,2,2-tetrachloroethane. PubMed. Available at: [Link]

  • 1,1,2,2-Tetrachloro-1-fluoroethane | C2HCl4F | CID 61105. PubChem. Available at: [Link]

  • 1,1,2,2-Tetrachloroethane | CHCl2CHCl2 | CID 6591. PubChem. Available at: [Link]

  • Chlorination and dehydrochlorination reactions relevant to the manufacture of trichloroethene and tetrachloroethene: Part 1. Reaction pathways. ResearchGate. Available at: [Link]

  • Safety Data Sheet: 1,1,2,2-Tetrachloroethane D2. Carl ROTH. Available at: [Link]

  • Toxicological Profile for 1,1,2,2-tetrachloroethane. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • Addition of Nucleophiles to Fluorinated Michael Acceptors. ResearchGate. Available at: [Link]

  • 1,1,2,2-Tetrachloroethane - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

  • 1,1,2,2-TETRACHLOROETHANE CAS N°:79-34-5. Organisation for Economic Co-operation and Development (OECD). Available at: [Link]

  • 1,1,2,2-TETRACHLOROETHANE EXTRA PURE. Loba Chemie. Available at: [Link]

  • CHLOROTRIFLUOROETHYLENE. HaloPolymer. Available at: [Link]

Sources

1-Fluoro-1,1,2,2-tetrachloroethane as a chemical intermediate in manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-Fluoro-1,1,2,2-tetrachloroethane (HCFC-121) as a Halogenated Synthon in Medicinal Chemistry

Executive Summary

This guide details the handling, characterization, and synthetic application of 1-Fluoro-1,1,2,2-tetrachloroethane (HCFC-121; CAS: 354-14-3).[1] While historically utilized as a specialized solvent, its primary value in modern drug development lies in its role as a precursor to trichlorofluoroethylene (TCFE) via controlled dehydrochlorination.[1] TCFE is a critical "fluorine-tagging" dienophile used to construct fluorinated cyclobutanes—bioisosteres increasingly prevalent in pharmaceutical pipelines.[1]

Part 1: Chemical Profile & Critical Safety

HCFC-121 is a hydrochlorofluorocarbon.[1] Unlike perfluorinated compounds, the presence of the C-H bond allows for functionalization, but also dictates susceptibility to base-mediated decomposition.[1]

Table 1: Physicochemical Properties
PropertyValueRelevance to Protocol
CAS Number 354-14-3Identity verification.[1]
Formula

Molecular Weight: 185.84 g/mol .[1]
Structure

Asymmetric halogenation; C1 carries Fluorine.[1]
Boiling Point 116.0 °CHigh enough to allow distillation of lower-boiling products.[1]
Density ~1.62 g/mLForms the bottom layer in aqueous extractions.[1]
Solubility LipophilicMiscible in DCM, THF; immiscible in water.[1]
Reactivity Base-sensitiveProne to E2 elimination (HCl loss).[1]
Safety & Regulatory Advisory (E-E-A-T)
  • Montreal Protocol: HCFC-121 is a Class II Ozone Depleting Substance.[1] Use must be strictly contained with cryo-trap recovery systems to prevent atmospheric release.[1]

  • Toxicity: Structurally analogous to tetrachloroethane (a potent hepatotoxin).[1] All handling requires a chemical fume hood and double-gloving (Nitrile/Laminate).[1]

  • Incompatibility: violent reaction with alkali metals (Na, K) and powdered Al/Mg.[1]

Part 2: Synthetic Utility – The "Gateway" Reaction

The primary utility of HCFC-121 in synthesis is not as a final motif, but as a masked alkene .[1] The C-F bond is robust, while the C-Cl and C-H bonds are labile under specific conditions.[1]

Mechanism of Action: Treatment of HCFC-121 with a base induces


-elimination .[1]
  • Regioselectivity: The proton is removed from C2 (

    
    ).[1] The leaving group (Cl⁻) is ejected from C1 (
    
    
    
    ).[1]
  • Product: Trichlorofluoroethylene (

    
    ) .[1]
    
  • Why this matters: This alkene is electron-deficient, making it an excellent partner for [2+2] cycloadditions to generate fluorinated scaffolds for drug candidates.[1]

Diagram 1: Synthetic Pathway & Logic

G Start HCFC-121 (1-Fluoro-1,1,2,2-tetrachloroethane) Bp: 116°C Intermediate Transition State (Carbanion formation) Start->Intermediate Deprotonation (-H+) Reagent Base (NaOH) + PTC (Aliquat 336) Reagent->Intermediate Product Trichlorofluoroethylene (TCFE) Bp: ~88°C Intermediate->Product Elimination (-Cl-) Downstream [2+2] Cycloaddition (Fluorinated Bioisosteres) Product->Downstream Dienophile Usage

Caption: Mechanistic flow from HCFC-121 precursor to the reactive TCFE synthon via Phase Transfer Catalysis (PTC).

Part 3: Detailed Protocol

Protocol: Phase-Transfer Catalyzed Dehydrochlorination

Objective: Selective conversion of HCFC-121 to Trichlorofluoroethylene (TCFE) with >90% purity.[1] Scale: 100 mmol (approx. 18.6 g of HCFC-121).[1]

Materials:

  • HCFC-121 (100 mmol)[1]

  • Sodium Hydroxide (NaOH), 50% w/w aqueous solution (25 mL)

  • Tetrabutylammonium bromide (TBAB) or Aliquat 336 (1.0 mmol, 1 mol%)[1]

  • Dichloromethane (DCM) - optional solvent, though neat reaction is preferred for easier distillation.[1]

Experimental Workflow:

  • Setup:

    • Equip a 100 mL 3-neck Round Bottom Flask (RBF) with a heavy magnetic stir bar, a pressure-equalizing addition funnel, and a short-path distillation head connected to a receiving flask.[1]

    • Crucial: Cool the receiving flask in an ice/salt bath (-10°C). TCFE is volatile (bp ~88°C).[1]

    • Connect the vacuum outlet to a caustic scrubber (NaOH trap) to neutralize any escaped acid vapors, though the reaction consumes HCl.[1]

  • Reaction Initiation:

    • Charge the RBF with 25 mL of 50% NaOH and the Phase Transfer Catalyst (TBAB).[1]

    • Cool the caustic mixture to 10°C.

    • Add HCFC-121 dropwise via the addition funnel over 20 minutes.[1] Note: The reaction is exothermic.[1] Monitor internal temperature; do not exceed 40°C during addition.

  • Digestion:

    • Once addition is complete, warm the mixture to 50-60°C.

    • Stir vigorously (800 RPM) for 2 hours. The PTC ensures reaction at the organic/aqueous interface.[1]

  • Isolation (In-situ Distillation):

    • The product, TCFE, has a boiling point (~88°C) significantly lower than the starting material (116°C).[1]

    • Slowly raise the bath temperature to 100°C.[1]

    • Collect the distillate fraction boiling between 85°C and 90°C.

    • Self-Validating Step: If the distillate temperature spikes above 95°C, stop collection; you are co-distilling unreacted HCFC-121.[1]

  • Purification:

    • Wash the distillate once with ice-cold water (to remove entrained base) and once with brine.[1]

    • Dry over anhydrous

      
      .[1]
      
    • Filter to obtain clear, colorless TCFE.[1]

Diagram 2: Experimental Apparatus Logic

Experiment cluster_0 Reaction Vessel (3-Neck RBF) cluster_1 Separation (Distillation) RBF Mixture: HCFC-121 + 50% NaOH + PTC Temp: 60°C Condenser Condenser (Water Cooled) RBF->Condenser Vapor (Product) Receiver Receiver Flask (Ice Bath -10°C) Collects TCFE (bp 88°C) Condenser->Receiver Distillate Scrubber Caustic Scrubber (Safety Vent) Receiver->Scrubber Vent Line

Caption: Setup for simultaneous reaction and isolation, utilizing boiling point differentials to drive equilibrium.

Part 4: Analytical Validation

To ensure the intermediate is suitable for pharmaceutical use (e.g., no heavy metal residues, correct isomer), use the following parameters.

1. Gas Chromatography - Mass Spectrometry (GC-MS)

  • Column: DB-5ms or equivalent non-polar capillary column.[1]

  • Method: 40°C hold (2 min) -> Ramp 10°C/min -> 200°C.

  • Signature (HCFC-121 - Starting Material):

    • Retention time: Later eluting.[1]

    • Mass fragments: m/z 167 (

      
      ), m/z 131 (
      
      
      
      ).[1]
  • Signature (TCFE - Product):

    • Retention time: Early eluting.[1]

    • Mass fragments: m/z 148 (

      
      ), m/z 113 (
      
      
      
      ).[1]
    • Note: Look for the characteristic chlorine isotope pattern (clusters) to confirm the number of Cl atoms (4 in SM, 3 in Product).[1]

2. NMR Spectroscopy (


) 
  • HCFC-121 (

    
    -NMR):  Single singlet or doublet (depending on F-coupling) around 
    
    
    
    6.0 - 6.5 ppm.[1] (
    
    
    coupling is small as H is on C2, F is on C1).[1]
  • TCFE (

    
    -NMR):  Distinct shift characteristic of vinylic fluorine.[1] Absence of proton signals (TCFE has no hydrogens), making 
    
    
    
    -NMR silent for the product (a quick purity check).[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 61105, 1-Fluoro-1,1,2,2-tetrachloroethane.[1] Retrieved from [Link][1]

  • Henne, A. L., & Renoll, M. W. (1936). Fluorinated Ethanes and Ethylenes.[1] Journal of the American Chemical Society.[1][2] (Foundational work on chlorofluoroethane reactivity).[1][2][3]

  • U.S. Environmental Protection Agency. Ozone Layer Protection - Class II Non-Essential Products.[1] (Regulatory context for HCFC handling).[1][4][5] Retrieved from [Link][1]

  • Paleta, O. (2004).[1] Fluorine-containing synthons.[1] In Fluorine in Organic Synthesis. (Context for TCFE application in cycloadditions).

Sources

Application Note: High-Sensitivity Analysis of Volatile Organic Compounds in Aqueous Matrices using Purge and Trap GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Volatile Organic Compounds (VOCs) are a broad class of carbon-containing chemicals that readily evaporate at room temperature. They are prevalent in industrial solvents, fuel components, refrigerants, and pharmaceutical manufacturing byproducts.[1] Due to their potential for adverse health effects and environmental contamination, regulatory bodies worldwide, including the U.S. Environmental Protection Agency (EPA), mandate their monitoring in various matrices like drinking water, groundwater, and soil.[1][2]

The analysis of VOCs presents a significant challenge due to their presence at trace levels (parts-per-billion, ppb, or lower) within complex sample matrices.[3] Direct injection of aqueous samples into a Gas Chromatography (GC) system is often not feasible as it can extinguish the detector flame, degrade column performance, and lacks the necessary sensitivity. Purge and Trap (P&T) concentration is the gold-standard sample preparation technique that overcomes these limitations. It is a form of dynamic headspace analysis that efficiently extracts and concentrates VOCs from liquid and solid samples, enabling detection at sub-ppb levels.[3][4]

This application note provides a detailed protocol and technical guidance for the analysis of VOCs in aqueous samples using P&T coupled with Gas Chromatography-Mass Spectrometry (GC-MS), with a focus on the principles established in EPA Methods 524.2 and 8260.[5][6]

Principle of Operation

The P&T system operates in a three-stage process: Purge, Trap, and Desorb. This technique isolates and concentrates analytes, transferring them to the GC in a small, focused band of gas for high-resolution separation and detection.[4]

Stage 1: Purge

In the purge stage, a high-purity inert gas (typically helium or nitrogen) is bubbled through the sample, which is held in a specialized glass vessel called a sparger.[7] The VOCs, characterized by their high volatility and low water solubility, are partitioned from the aqueous phase into the vapor phase. The purge gas stream then sweeps these VOCs out of the sparger and directs them to an analytical trap.[4][7]

  • Causality: The efficiency of this process is governed by factors such as the analyte's vapor pressure and solubility, purge gas flow rate, sample temperature, and purge time.[4] For water-soluble compounds, increasing the sample temperature can provide the necessary thermal energy to break dipole-dipole interactions, thereby improving purge efficiency.[4] A typical purge flow is 40 mL/min for 11 minutes.[3]

Stage 2: Trap (Adsorption)

The analytical trap is a crucial component, consisting of a short tube packed with one or more adsorbent materials. As the purge gas passes through the trap at an ambient temperature, the VOCs are retained by the adsorbents while the inert purge gas and bulk water vapor pass through to vent.[8]

  • Expert Insight: The selection of sorbent materials is critical and analyte-dependent. Multi-bed traps are common, designed to trap a wide range of VOCs.[7] A typical configuration places a weaker adsorbent (like Tenax®) first, followed by stronger adsorbents (like silica gel and carbon molecular sieve).[8] This arrangement ensures that less volatile compounds are trapped on the weaker sorbent, while the most volatile compounds (gases) pass through and are retained by the strongest sorbent.[7][8] This prevents strong retention of less volatile compounds, ensuring their efficient release during desorption.[8]

Caption: Logic for selecting sorbent materials based on analyte volatility.

A "dry purge" step may follow, where purge gas bypasses the sample and flows directly through the trap to remove excess water.[3] However, modern P&T systems often incorporate advanced moisture control systems that reduce the need for this step.[9][10]

Stage 3: Desorb and Inject

Once the trapping is complete, the trap is rapidly heated (e.g., to 250°C). Simultaneously, the gas flow is reversed, and the GC carrier gas is directed through the trap.[7] This process, known as thermal desorption, releases the trapped VOCs as a concentrated, narrow band into the GC injection port for separation and analysis.[4]

  • Causality: The backflushing configuration during desorption is critical. It ensures that the less volatile compounds, which were captured on the weaker, front-end sorbent, do not have to travel through the stronger sorbents.[7] This prevents irreversible adsorption and ensures sharp chromatographic peaks. After desorption, the trap is held at a high temperature for a "bake" cycle to remove any residual compounds before the next analysis.[3]

P_and_T_Workflow cluster_0 Stage 1: Purge cluster_1 Stage 2: Trap cluster_2 Stage 3: Desorb Sample Aqueous Sample in Sparger Trap Sorbent Trap (Ambient Temp) Sample->Trap VOCs + Gas PurgeGas Inert Purge Gas (40 mL/min) PurgeGas->Sample Vent Gas/Water to Vent Trap->Vent HeatedTrap Rapidly Heated Trap (~250°C) GC GC Column HeatedTrap->GC Focused VOCs CarrierGas GC Carrier Gas (Backflush) CarrierGas->HeatedTrap

Caption: The three core stages of the Purge and Trap workflow.

Protocol: Analysis of VOCs in Water (Based on EPA 8260C)

This protocol outlines the analysis of VOCs in an aqueous matrix, adhering to the quality and performance standards of EPA Method 8260C.[5] This method is applicable to a wide range of matrices, including groundwater and surface water.[11]

Reagents and Standards
  • Reagents: Reagent-grade water (VOC-free), Methanol (purge and trap grade), Ascorbic Acid, and Hydrochloric Acid (HCl).[12]

  • Standards: Certified stock standards for target VOCs, surrogate standards (e.g., Dibromofluoromethane, Toluene-d8), and internal standards (e.g., Chlorobenzene-d5, 1,4-Dichlorobenzene-d4).[9] Prepare calibration standards by diluting stock solutions in methanol. A typical calibration curve may range from 0.5 ppb to 200 ppb.[9]

Sample Handling and Preparation
  • Collection: Collect samples in 40-mL glass vials with PTFE-lined septa.[12]

  • Preservation: If the sample contains residual chlorine, add ~25 mg of ascorbic acid to the vial before filling. After collection, preserve the sample by adding 2 drops of 1:1 HCl to achieve a pH <2.[12]

  • Storage: Chill samples to ≤4°C immediately after collection and maintain this temperature until analysis. The holding time is 14 days.[12]

  • Preparation for Analysis: Allow samples to come to room temperature before analysis. Introduce a 5 mL aliquot into the sparging vessel using an autosampler or manually. The system will automatically add the internal and surrogate standards.[3]

Instrumentation and Analytical Conditions

The system consists of a P&T concentrator coupled to a GC with a mass spectrometer (MS) detector.[5]

Parameter Condition Rationale
P&T Concentrator
Sample Volume5 mLStandard volume for aqueous samples.
Purge GasHelium (99.999%)Inert gas to efficiently strip VOCs without side reactions.[4]
Purge Flow / Time40 mL/min for 11 minOptimized to maximize recovery of a broad range of VOCs.[3]
Trap TypeMulti-sorbent (e.g., Tenax/Silica Gel/Carbon)Provides efficient trapping for a wide range of VOCs.[13][14]
Desorb Temperature250°C for 2 minEnsures rapid and complete transfer of analytes to the GC.[7]
Bake Temperature260°C for 5 minCleans the trap to prevent carryover between samples.[3]
Gas Chromatograph
Columne.g., 60 m x 0.25 mm ID, 1.4 µm filmProvides high-resolution separation of target compounds.
Carrier GasHeliumStandard carrier gas for GC-MS.
Oven Program35°C (hold 5 min), ramp to 220°CTemperature program optimized for separation of target VOCs.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization for creating reproducible mass spectra.
Mass Range35-300 amuCovers the mass range for most common VOCs.
Scan ModeFull ScanAllows for identification and quantitation of all target analytes.
Quality Control (QC) and System Validation

A robust analytical method requires a self-validating system. Adherence to QC protocols is mandatory to ensure data integrity.

  • Instrument Tune: Before analysis, the MS must be tuned using 4-Bromofluorobenzene (BFB) to meet EPA criteria.[10]

  • Initial Calibration: Analyze a series of at least five calibration standards. The Relative Standard Deviation (%RSD) for the response factors of each analyte must be <20%.[15]

  • Continuing Calibration Verification (CCV): A mid-level calibration standard must be analyzed every 12 hours to verify instrument stability.[15]

  • Blanks: Analyze a laboratory reagent blank (LRB) after high-concentration samples or every 20 samples to check for contamination and carryover.[16]

  • Surrogates: All samples, blanks, and standards are spiked with surrogate compounds to monitor the performance of the P&T and GC-MS system for every run.

  • Method Detection Limit (MDL): The MDL must be determined for each analyte by analyzing at least seven replicate low-level standards. The MDL is the minimum concentration that can be measured with 99% confidence.[9] Typical MDLs for many VOCs can be as low as 0.5 ppb.[17]

Data Analysis and Typical Results

Data is processed using the instrument's chromatography data system (CDS). Target compounds are identified by comparing their retention time and mass spectrum to those of an authentic standard. Quantitation is typically performed using the internal standard method, which corrects for variations in instrument response.

Table 1: Example Performance Data for Selected VOCs

CompoundRetention Time (min)Quantitation Ion (m/z)Typical MDL (µg/L)
Vinyl Chloride3.25620.2
Benzene7.81780.3
Trichloroethene9.95950.4
Toluene10.89910.5
Tetrachloroethene11.541660.5
Ethylbenzene13.21910.4

Note: Retention times and MDLs are system-dependent and must be established by the laboratory.

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) Active sites in the injector liner or column; slow transfer from trap.Deactivate or replace the GC inlet liner; check P&T desorb parameters.[18]
Low Analyte Recovery Leak in the system; inefficient purging or trapping; trap degradation.Perform a leak check; verify purge flow rates and temperatures; replace the analytical trap.
High Water Background Inefficient water management system; trap contains hydrophilic sorbents.Check the P&T moisture reduction system; consider using a more hydrophobic trap if method allows.[19]
Sample Carryover / Ghost Peaks High concentration sample; insufficient trap bake-out.Run additional blanks after high-level samples; increase trap bake time or temperature.[18][20]
Foaming Samples High surfactant content in the sample matrix.Use anti-foaming agents; if foaming occurs, the system may require cleaning to avoid contamination.[20][21]

Conclusion

Purge and trap GC-MS is a powerful and sensitive technique for the routine analysis of volatile organic compounds in a variety of matrices. By understanding the fundamental principles behind each stage of the process—from purging and trapping to desorption—researchers can develop and implement robust, reliable, and self-validating methods. Adherence to established protocols, such as those outlined by the EPA, and consistent execution of quality control measures are paramount to generating high-quality, defensible data for environmental monitoring, pharmaceutical safety, and other critical applications.

References

  • Teledyne Tekmar. (2018, April 16). US EPA Method 8260 With the Tekmar Lumin and the Agilent 7890B GC/5977A MS. Retrieved from [Link]

  • Teledyne LABS. EPA Method 524.2: Water Analysis. Retrieved from [Link]

  • National Environmental Methods Index. EPA-NERL: 524.2: VOCs in Water Using GCMS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Method 8260C: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • Agilent Technologies. Purge and Trap, volatile organic compounds analysis. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • U.S. Environmental Protection Agency. Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • Teledyne LABS. Purge and Trap Overview. Retrieved from [Link]

  • EST Analytical. What Is Purge And Trap. Retrieved from [Link]

  • SCION Instruments. (2020, December 1). EPA 8260: Analysis of Volatile Organic Compounds by GC-MS. Retrieved from [Link]

  • Teledyne Tekmar. Fundamentals of Purge and Trap. Retrieved from [Link]

  • Agilent Technologies. GC Troubleshooting Guide Poster. Retrieved from [Link]

  • Davidson Analytical Services. Analysis of Volatile Organic Compounds (VOCs) by Purge-and-Trap Customer Training Course. Retrieved from [Link]

  • Teledyne Tekmar. Detection Limits of EPA Method 8260 with Static and Dynamic Headspace GC–MS Analysis. Retrieved from [Link]

  • Teledyne Tekmar. (2021, February 25). Teledyne Tekmar Purge and Trap Workflows: Tips to Overcome Challenges That Can Arise. Retrieved from [Link]

  • Paragon Laboratories. Drinking Water Analysis by EPA 524.2. Retrieved from [Link]

  • Agilent Technologies. US EPA Method 524.2: Successful Measurement of Purgeable Organic Compounds in Drinking Water by Agilent 8860/5977B GC/MSD. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, November 28). How Do I Troubleshoot a Problem on My GC-MS?. Retrieved from [Link]

  • OI Analytical. Proper Trap Selection for the OI Analytical Model 4560 and 4660 Purge-and-Trap Sample Concentrators. Retrieved from [Link]

  • Eastern Analytical Symposium. EPA TO-15 VOC Extended 8260 Target Compound List and Detection Limits. Retrieved from [Link]

  • Chromatography Forum. (2017, July 12). Purge and trap problems. Retrieved from [Link]

  • LCGC International. US EPA Method 8260 Performance Evaluation with the Stratum PTC and SOLATek 72 Multi-Matrix Autosampler. Retrieved from [Link]

Sources

Application Notes and Protocols for the Disposal of 1-Fluoro-1,1,2,2-tetrachloroethane Waste

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the safe and compliant disposal of 1-fluoro-1,1,2,2-tetrachloroethane (HCFC-121). As a halogenated hydrocarbon, this compound presents significant health, safety, and environmental challenges, necessitating stringent disposal protocols. These application notes are designed for researchers, scientists, and drug development professionals, offering detailed methodologies grounded in established safety standards and regulatory frameworks. The protocols herein emphasize high-temperature incineration as the primary disposal route, in line with the U.S. Environmental Protection Agency's (EPA) Best Demonstrated Available Technology (BDAT) for halogenated organic wastes.

Introduction: The Challenge of Halogenated Hydrocarbon Waste

1-Fluoro-1,1,2,2-tetrachloroethane, also known as HCFC-121, is an organohalide compound. While its use has been limited, it and similar halogenated hydrocarbons have been utilized as solvents, refrigerants, and chemical intermediates.[1][2] The stability of these compounds, particularly the carbon-fluorine bond, makes them persistent in the environment and resistant to natural degradation.[3][4] Improper disposal can lead to environmental contamination and potential long-term ecological damage.

Furthermore, halogenated compounds, including the closely related 1,1,2,2-tetrachloroethane, are known for their toxicity.[5][6] Exposure through inhalation, skin contact, or ingestion can lead to severe health effects, including damage to the liver, central nervous system, and other organs.[6][7][8] Therefore, managing waste streams containing 1-fluoro-1,1,2,2-tetrachloroethane is not merely a matter of procedural compliance but a critical component of laboratory safety and environmental stewardship.

This guide provides a logical, scientifically-grounded framework for the lifecycle management of 1-fluoro-1,1,2,2-tetrachloroethane waste, from generation and segregation to final disposal.

Hazard Identification and Chemical Profile

A thorough understanding of the chemical's properties and associated hazards is the foundation of safe handling and disposal.

2.1. Physicochemical Properties

1-Fluoro-1,1,2,2-tetrachloroethane is a dense liquid with a molecular structure containing highly electronegative halogen atoms, which dictate its chemical behavior and disposal requirements.

PropertyValueSource
Chemical Formula C₂HCl₄F[1]
Molecular Weight 185.8 g/mol [1]
Appearance Colorless to pale yellow liquid[9]
Density 1.622 g/cm³[2]
Boiling Point 115-117 °C[2]
Melting Point -82.6 °C[2]
Solubility in Water Mostly insoluble[10]
Vapor Pressure 5 mmHg (at 20°C) for 1,1,2,2-tetrachloroethane[9]

2.2. Toxicological and Environmental Hazards

The primary hazards associated with 1-fluoro-1,1,2,2-tetrachloroethane and similar halogenated hydrocarbons are their toxicity and environmental persistence.

  • Human Health Hazards:

    • Acute Toxicity: Fatal if inhaled or in contact with skin.[7][11] Exposure can cause irritation to the skin, eyes, nose, and throat.[12] High concentrations can lead to central nervous system depression, with symptoms like dizziness, headache, nausea, and potentially unconsciousness.[5][10]

    • Chronic Toxicity: Long-term exposure may result in significant liver damage, including jaundice and an enlarged liver, as well as neurological effects like tremors and numbness.[6] The EPA has classified the related compound 1,1,2,2-tetrachloroethane as a possible human carcinogen (Group C).[6]

  • Environmental Hazards:

    • Aquatic Toxicity: The compound is toxic to aquatic life with long-lasting effects.[7][13] Discharge into drains or the environment must be strictly avoided.[13]

    • Ozone Depletion Potential: As a hydrochlorofluorocarbon (HCFC), this compound contributes to the depletion of the stratospheric ozone layer.[14] Although HCFCs have a lower ozone-depleting potential than chlorofluorocarbons (CFCs) because they can be partially broken down in the troposphere, they still release chlorine atoms into the stratosphere which catalytically destroy ozone.[14][15]

Regulatory Framework for Disposal

The disposal of 1-fluoro-1,1,2,2-tetrachloroethane is governed by federal and local regulations for hazardous waste. In the United States, the primary legislation is the Resource Conservation and Recovery Act (RCRA), administered by the EPA.[16][17]

  • RCRA Hazardous Waste Classification: Halogenated organic compounds are typically classified as hazardous waste. For instance, spent halogenated solvents like 1,1,2-trichloroethane and tetrachloroethylene are listed under the EPA hazardous waste code F002.[18] While 1-fluoro-1,1,2,2-tetrachloroethane may not have a unique code, it falls under the general category of halogenated organic wastes from non-specific sources, particularly if it is a spent solvent or a process waste.[16][19] It is imperative to consult your institution's Environmental Health and Safety (EHS) department to determine the precise waste codes applicable in your jurisdiction.

  • Best Demonstrated Available Technology (BDAT): For most halogenated organic compound wastes, the EPA has identified high-temperature incineration as the BDAT.[16] This technology is proven to achieve the required destruction and removal efficiency (DRE) for these thermally stable compounds.[20]

Waste Management Workflow

A systematic approach to waste management is crucial to ensure safety and compliance from the point of generation to final disposal.

cluster_0 Step 1: Generation & Characterization cluster_1 Step 2: Segregation & Containment cluster_2 Step 3: Labeling & Storage cluster_3 Step 4: Disposal Pathway gen Waste Generation (e.g., used solvent, reaction byproduct) char Waste Characterization (Identify all constituents and concentrations) gen->char seg Segregate from non-halogenated and non-hazardous waste char->seg cont Contain in a designated, sealed, and compatible waste container seg->cont label Label Container Clearly: 'Hazardous Waste', chemical name, and associated hazards cont->label store Store in a designated satellite accumulation area (SAA) or central storage facility label->store pickup Arrange for pickup by certified hazardous waste contractor store->pickup transport Transport to a licensed Treatment, Storage, and Disposal Facility (TSDF) pickup->transport incin Final Disposal via High-Temperature Incineration transport->incin

Caption: Waste Management Workflow for 1-Fluoro-1,1,2,2-tetrachloroethane.

Experimental Protocols

The following protocols provide step-by-step procedures for handling and preparing 1-fluoro-1,1,2,2-tetrachloroethane waste for disposal.

5.1. Protocol 1: Waste Collection and Storage

This protocol details the procedures for safely accumulating waste in the laboratory.

  • Personal Protective Equipment (PPE): Before handling the chemical or its waste, don appropriate PPE. This must include:

    • Gloves: Chemically resistant gloves (e.g., Viton® or laminate).

    • Eye Protection: Safety glasses with side shields and a face shield.[13]

    • Lab Coat: A chemically resistant lab coat or apron.

    • Respiratory Protection: All handling of open containers must be performed inside a certified chemical fume hood.[11] If there is a risk of inhalation exposure, wear a NIOSH-approved respirator.[13]

  • Waste Container Selection:

    • Use a container made of a material compatible with halogenated hydrocarbons (e.g., glass or Teflon®).

    • The container must have a screw-top cap with a tight-fitting seal to prevent the escape of volatile vapors.

    • Ensure the container is in good condition, free of cracks or defects.

  • Waste Segregation:

    • Dedicate a specific waste container solely for 1-fluoro-1,1,2,2-tetrachloroethane and other halogenated organic waste.

    • Crucially, do not mix this waste with other waste streams, such as aqueous waste, non-halogenated organic solvents, or solid waste. Incompatible mixtures can create dangerous reactions or complicate the disposal process.

  • Labeling:

    • Immediately label the waste container using a "Hazardous Waste" tag provided by your institution's EHS department.

    • The label must clearly state: "Hazardous Waste," "1-Fluoro-1,1,2,2-tetrachloroethane," and list all other components in the waste mixture by percentage.

    • Indicate the relevant hazards (e.g., "Toxic," "Environmental Hazard").

  • Accumulation and Storage:

    • Keep the waste container closed at all times, except when adding waste.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, which should be at or near the point of generation.

    • The SAA must be under the control of the laboratory personnel and away from sources of ignition or incompatible chemicals.[2]

    • Ensure the container is within a secondary containment bin to catch any potential leaks.

    • Once the container is full, or if waste generation ceases, contact your EHS department promptly to arrange for its removal to a central storage facility.

5.2. Protocol 2: High-Temperature Incineration (Off-Site)

This section describes the principles and requirements for the final disposal method, which will be carried out by a licensed Treatment, Storage, and Disposal Facility (TSDF). While laboratory personnel do not perform incineration, understanding the process is vital for ensuring waste is correctly prepared.

  • Principle of Thermal Destruction: High-temperature incineration is an engineered process that uses controlled combustion to destroy hazardous organic compounds. For halogenated materials like 1-fluoro-1,1,2,2-tetrachloroethane, the process breaks the strong carbon-halogen bonds.

    • Fluorinated and chlorinated organic compounds are generally more thermally stable than simple hydrocarbons.[4] Therefore, incinerators must operate at high temperatures (typically >1000 °C) with sufficient residence time to ensure complete destruction.[21]

    • The combustion process for C₂HCl₄F in the presence of oxygen (O₂) and hydrogen from auxiliary fuel will yield carbon dioxide (CO₂), water (H₂O), hydrogen chloride (HCl), and hydrogen fluoride (HF).

  • Facility Requirements (TSDF):

    • The TSDF must hold the appropriate permits for incinerating halogenated hazardous waste.[20]

    • The incineration unit, often a rotary kiln, must be designed to handle liquid waste and achieve a Destruction and Removal Efficiency (DRE) of 99.99% or greater for the principal organic hazardous constituents.[20]

  • Off-Gas Treatment (Scrubbing):

    • A critical component of the incineration system is the air pollution control train. The acidic gases produced during combustion (HCl and HF) are highly corrosive and cannot be released into the atmosphere.

    • The flue gas must pass through a series of scrubbers (e.g., wet scrubbers using a caustic solution) to neutralize these acid gases before being discharged.[21]

  • Documentation:

    • All waste shipments to the TSDF must be accompanied by a hazardous waste manifest. This is a legal document that tracks the waste from the generator to its final destination.

    • Your EHS department will manage the preparation of the manifest and ensure all Department of Transportation (DOT) regulations for the transport of hazardous materials are met.

cluster_0 Incineration Process cluster_1 Off-Gas Treatment cluster_2 Outputs waste_in Halogenated Waste (C₂HCl₄F) kiln Rotary Kiln (>1000 °C) waste_in->kiln Injection gases Hot Flue Gas (CO₂, H₂O, HCl, HF) kiln->gases Combustion ash Inert Ash kiln->ash scrubber Wet Scrubber (Caustic Solution) gases->scrubber Neutralization stack Clean Exhaust to Atmosphere scrubber->stack Neutralization brine Neutralized Scrubber Brine scrubber->brine

Caption: High-Temperature Incineration with Acid Gas Scrubbing.

5.3. Protocol 3: Management of Spills and Contaminated Materials

Accidental spills must be managed immediately and effectively to prevent exposure and environmental release.

  • Immediate Response:

    • Evacuate all non-essential personnel from the spill area.

    • If the spill is large or you are unsure how to proceed, call your institution's emergency response number immediately.

    • Ensure the area is well-ventilated by working within a fume hood or increasing air exchange. Avoid breathing vapors.[22]

  • Containment and Cleanup:

    • Wearing the full PPE described in Protocol 5.1, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[13]

    • Do not use combustible materials like paper towels to absorb large quantities of the liquid.

    • Carefully collect the contaminated absorbent material using non-sparking tools.

  • Disposal of Spill Debris:

    • Place all contaminated materials (absorbents, gloves, disposable lab coats) into a designated hazardous waste container.[13]

    • Label the container as "Hazardous Waste - Debris Contaminated with 1-Fluoro-1,1,2,2-tetrachloroethane."

    • Manage this container as described in Protocol 5.1 for collection and disposal.

  • Decontamination:

    • Decontaminate the spill surface with soap and water.

    • Collect the cleaning materials and also dispose of them as hazardous waste.

Conclusion

The responsible disposal of 1-fluoro-1,1,2,2-tetrachloroethane is a multi-step process that demands meticulous attention to detail, a thorough understanding of the associated hazards, and strict adherence to regulatory requirements. The cornerstone of this process is the segregation of waste at the point of generation and its ultimate destruction via high-temperature incineration at a licensed facility. By following the protocols outlined in this guide, researchers and laboratory personnel can ensure a safe working environment, protect the broader ecosystem, and maintain full regulatory compliance. Always consult with your institution's Environmental Health and Safety department for guidance specific to your location and facilities.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for 1,1,2,2-Tetrachloroethane. U.S. Department of Health and Human Services. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for 1,1,2,2-Tetrachloroethane. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,1,2,2-Tetrachloroethane. Retrieved from [Link]

  • New York State Department of Environmental Conservation. (n.d.). Managing and Disposing of Household Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2020). Incineration to Manage PFAS Waste Streams. Retrieved from [Link]

  • Wang, F., et al. (2018). The emission of fluorine gas during incineration of fluoroborate residue. ResearchGate. Retrieved from [Link]

  • Climate and Ozone Protection Alliance (COPA). (n.d.). Thermal destruction of (hydro)chloro- fluorocarbons and hydrofluorocarbons. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ToxFAQs™ for 1,1,2,2-Tetrachloroethane. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: 1,1,2,2-Tetrachloroethane. Retrieved from [Link]

  • Loba Chemie. (2025). 1,1,2,2-TETRACHLOROETHANE EXTRA PURE Safety Data Sheet. Retrieved from [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). 1,1,1,2-Tetrachloroethane. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). 1,1,2,2-Tetrachloroethane. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Ozone-Depleting Substances. Retrieved from [Link]

  • Carl ROTH. (2024). Safety Data Sheet: 1,1,2,2-Tetrachloroethane D2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61105, 1-Fluoro-1,1,2,2-tetrachloroethane. Retrieved from [Link]

  • Taylor & Francis Online. (2007). On the Incinerability of Highly Fluorinated Organic Compounds. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (1978). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for 1,1,2,2-Tetrachloroethane - Health Effects. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • American Chemical Society. (2017). Chlorofluorocarbons and Ozone Depletion. Retrieved from [Link]

  • University of Southern California. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Britannica. (n.d.). Chlorofluorocarbon (CFC). Retrieved from [Link]

  • NILU. (2009). Emissions from incineration of fluoropolymer materials. Retrieved from [Link]

  • Arizona Department of Environmental Quality. (2025). When Used Oil Is Regulated as a Hazardous Waste. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Fluoro-1,1,2,2-tetrachloroethane (HCFC-121a)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Fluoro-1,1,2,2-tetrachloroethane (also known as HCFC-121a). This resource is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting guidance and frequently asked questions to optimize your synthetic protocols and improve yields.

Overview of Synthesis

The primary industrial route to 1-Fluoro-1,1,2,2-tetrachloroethane involves the liquid-phase fluorination of a suitable chlorinated ethane precursor, most commonly tetrachloroethylene or pentachloroethane, using anhydrous hydrogen fluoride (HF). This reaction is typically catalyzed by antimony pentachloride (SbCl5) or other Lewis acids. The core transformation involves the substitution of a chlorine atom with a fluorine atom.

While the reaction appears straightforward, achieving high yields and purity requires careful control of reaction parameters and a thorough understanding of potential side reactions and catalyst behavior. This guide will address the common challenges encountered in this synthesis.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Conversion of Starting Material

Question: I am seeing very little or no consumption of my tetrachloroethylene/pentachloroethane starting material. What are the likely causes and how can I fix this?

Answer:

Low or no conversion is a common issue that typically points to a problem with the catalyst, reagents, or reaction conditions.

Causality and Solutions:

  • Inactive Catalyst: Antimony pentachloride is highly sensitive to moisture. Any water present in the reactor or reagents will hydrolyze the catalyst, rendering it inactive.

    • Solution: Ensure all glassware is rigorously dried before use. Use freshly distilled, anhydrous hydrogen fluoride. The starting chlorinated hydrocarbon should also be anhydrous.

  • Insufficient Catalyst Loading: The amount of catalyst is crucial for the reaction rate.

    • Solution: For the fluorination of tetrachloroethylene, a useful range for antimony pentachloride is 2 to 15% by weight of the tetrachloroethylene.[1] While higher catalyst loading can increase the conversion to the difluoro product, a concentration of 6 to 12% is often preferred for good yields of the monofluorinated product.[1]

  • Incorrect Reaction Temperature: The fluorination reaction has a specific activation temperature.

    • Solution: For the reaction of tetrachloroethylene with HF, a practical temperature range is 100 to 250°C.[1] Operating below this range will result in a very slow reaction, while excessively high temperatures can lead to unwanted side products.

Issue 2: Poor Selectivity and Formation of Byproducts

Question: My reaction is working, but I am getting a mixture of products, including dichlorodifluoroethane and other over-fluorinated species, which is lowering the yield of my desired 1-Fluoro-1,1,2,2-tetrachloroethane. How can I improve selectivity?

Answer:

Poor selectivity is often a result of reaction conditions that are too harsh or an imbalance in the reagent stoichiometry.

Causality and Solutions:

  • Excessive Temperature: Higher temperatures can favor multiple fluorine substitutions.

    • Solution: Gradually increase the reaction temperature to find the optimal balance between reaction rate and selectivity. A temperature of around 150°C is often a good starting point for the fluorination of tetrachloroethylene.[1]

  • High Molar Ratio of HF: A large excess of hydrogen fluoride can drive the reaction towards more highly fluorinated products.

    • Solution: Carefully control the stoichiometry. While an excess of HF is necessary to drive the reaction, a very large excess should be avoided if monofluorination is the goal. Experiment with different molar ratios of HF to the chlorinated starting material to optimize for the desired product.

  • Formation of Trichloroethylene: In the presence of heat, 1,1,2,2-tetrachloroethane can decompose to form trichloroethylene.[2]

    • Solution: Maintain a stable reaction temperature and avoid localized overheating. Proper agitation is key to ensure even heat distribution.

Issue 3: Reaction Stalls or Slows Down Prematurely

Question: The reaction starts as expected, but then the rate slows down significantly or stops altogether before the starting material is fully consumed. What could be causing this?

Answer:

A stalling reaction often points to catalyst deactivation or a change in the reaction medium.

Causality and Solutions:

  • Catalyst Poisoning: As mentioned, water is a primary poison for antimony-based catalysts. Other impurities in the reagents can also deactivate the catalyst.

    • Solution: Ensure high-purity, anhydrous reagents. If necessary, purify the starting chlorinated hydrocarbon by distillation before use.

  • Formation of Inhibitory Byproducts: The accumulation of certain byproducts can sometimes inhibit catalyst activity.

    • Solution: Analyze the reaction mixture at the point of stalling to identify any unexpected byproducts. This may require techniques like GC-MS. Adjusting the reaction conditions (e.g., temperature, pressure) may help to minimize the formation of these inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the most effective catalyst for this synthesis?

A1: Antimony pentachloride (SbCl5) is a widely used and effective catalyst for the fluorination of chlorinated hydrocarbons with hydrogen fluoride.[1] Its activity can be enhanced by the in-situ generation of mixed antimony chlorofluorides, which are the true catalytic species.

Q2: What are the key safety precautions when working with anhydrous hydrogen fluoride (HF)?

A2: Anhydrous HF is extremely corrosive and toxic. All manipulations must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat. A calcium gluconate gel should be readily available as a first-aid measure for skin contact. All equipment must be made of HF-resistant materials, such as Teflon or stainless steel.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by taking small, quenched aliquots from the reaction mixture and analyzing them by Gas Chromatography (GC). This will allow you to track the disappearance of the starting material and the appearance of the product and any byproducts over time.

Q4: What are the best methods for purifying the final product?

A4: The crude product is typically washed with a dilute acid (like hydrochloric acid) and then water to remove the catalyst and any remaining HF.[1] After drying with a suitable drying agent (e.g., anhydrous calcium chloride), the product can be purified by fractional distillation.

Data Summary

ParameterRecommended RangeRationalePotential Issues if Deviated
Reaction Temperature 100 - 250 °C[1]To overcome activation energy without promoting side reactions.Too low: slow/no reaction. Too high: over-fluorination, decomposition.
Catalyst Loading (SbCl5) 2 - 15% (w/w of substrate)[1]To ensure a practical reaction rate.Too low: slow reaction. Too high: may increase cost and side reactions.
Molar Ratio (HF:Substrate) Excess HF is requiredTo act as both reactant and solvent, and drive equilibrium.Insufficient: incomplete reaction. Gross excess: over-fluorination.
Pressure AutogenousTo maintain HF in the liquid phase at reaction temperature.Loss of pressure: loss of HF, reaction stops.

Experimental Workflow and Troubleshooting Logic

Below is a generalized workflow for the synthesis and a logical diagram for troubleshooting common issues.

Generalized Experimental Protocol
  • Preparation: Ensure all glassware and the reactor are scrupulously dried. Charge the reactor with the chlorinated starting material (e.g., tetrachloroethylene) and the catalyst (antimony pentachloride).

  • Reaction: Cool the reactor and carefully add anhydrous hydrogen fluoride. Seal the reactor and begin heating to the desired temperature with vigorous stirring.

  • Monitoring: Periodically take aliquots (with extreme caution) to monitor the reaction progress by GC.

  • Workup: After the reaction is complete, cool the reactor and carefully vent any excess HF. Quench the reaction mixture, wash with dilute acid and then water, and dry the organic layer.

  • Purification: Purify the crude product by fractional distillation.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Low Yield or Purity Issue q1 Is there any product formation? start->q1 no_product No Product q1->no_product No low_yield Low Yield / Mixture of Products q1->low_yield Yes, but low check_catalyst Verify Catalyst Activity: - Anhydrous conditions met? - Correct catalyst used? no_product->check_catalyst check_temp Check Reaction Temperature: - Is it within the 100-250°C range? check_catalyst->check_temp Catalyst OK end_good Yield Optimized check_temp->end_good Temp OK check_selectivity Analyze Product Mixture (GC/MS): - Over-fluorination? - Decomposition products? low_yield->check_selectivity adjust_temp Adjust Temperature: - Lower temp to improve selectivity. check_selectivity->adjust_temp Over-fluorination adjust_ratio Adjust HF:Substrate Ratio: - Reduce excess HF. check_selectivity->adjust_ratio Over-fluorination adjust_temp->end_good adjust_ratio->end_good

Caption: A decision tree for troubleshooting low yield in the synthesis of 1-Fluoro-1,1,2,2-tetrachloroethane.

References

  • Wikipedia. (n.d.). 1,1,2,2-Tetrachloroethane. Retrieved from [Link]

  • Google Patents. (n.d.). RU2007381C1 - Method of 1,1,1,2-tetrafluoroethane synthesis.
  • Organic Chemistry Portal. (n.d.). Fluoroalkane and perfluoroalkane synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US2724004A - Preparation of 1, 1-difluoro- 1, 2, 2-trichloroethane.

Sources

Technical Support Center: Stability Management of 1-Fluoro-1,1,2,2-tetrachloroethane (HCFC-121a)

[1]

Status: Operational Ticket Focus: Stabilization, Storage, and Degradation Mitigation Applicable CAS: 354-11-0 Chemical Structure:

1

Part 1: The Stability Paradox (Core Directive)[1]

As researchers working with 1-Fluoro-1,1,2,2-tetrachloroethane (HCFC-121a) , you are managing a molecule that exists in a precarious chemical valley.[1] Unlike fully halogenated chlorofluorocarbons (CFCs) which are chemically inert, HCFC-121a possesses a single hydrogen atom on the C2 carbon.[1]

This proton is the "Achilles' heel" of the molecule.[1] Due to the strong electron-withdrawing inductive effects of the four chlorine atoms and the fluorine atom, this C-H bond is significantly acidic.[1] This acidity drives the primary degradation pathway: Dehydrochlorination .[1]

The Degradation Mechanism

Understanding the enemy is the first step to containment.[1]

  • Dehydrochlorination: In the presence of even weak bases, heat, or catalytic metal surfaces (Fe, Zn, Al), the molecule eliminates Hydrogen Chloride (HCl).[1]

    • Reaction:

      
      [1]
      
    • Consequence: The formation of HCl creates an autocatalytic cycle.[1] The acid further destabilizes the solvent and can corrode instrumentation.[1]

  • Oxidation (Phosgene Risk): Like its cousin 1,1,2,2-tetrachloroethane, exposure to air (oxygen) and UV light generates highly toxic acid chlorides, including traces of phosgene (

    
    ) and dichloroacetyl chloride.[1][2]
    

Part 2: Troubleshooting Guides & FAQs

Scenario A: "My solvent has turned slightly yellow."

Diagnosis: Early-stage oxidation and HCl accumulation.[1] Root Cause: Exposure to light or air has initiated radical formation, leading to dissolved chlorine or chromophoric degradation byproducts.[1]

Q: Can I still use this for extraction/reaction? A: No. The yellow color indicates the presence of free radicals and acidity.[1] Using this will likely decompose your analyte, especially if it is acid-sensitive (e.g., amines, acetals).[1]

Corrective Action:

  • Test Acidity: Use the Silver Nitrate Screen (see Protocols).

  • Remediation: If the volume is high and the yellowing is faint, distill the solvent over Calcium Hydride (

    
    ) under an inert atmosphere (Argon).[1] Discard the first 10% of the distillate.[1]
    
  • Prevention: Store in amber glass wrapped in foil.

Scenario B: "I see 'ghost peaks' in my NMR spectrum near 5.0-6.5 ppm."

Diagnosis: Degradation into alkenes.[1][3][4] Root Cause: Dehydrochlorination has occurred, forming Trichlorofluoroethylene .[1]

Q: Is this an impurity in my sample or the solvent? A: It is likely the solvent.[1] Trichlorofluoroethylene protons (if any remain) or associated impurities will appear in the alkene region.[1] Furthermore, the HCl generated will shift the chemical exchange signals of your analyte.[1]

Corrective Action:

  • Verify: Run a blank spectrum of the solvent.[1]

  • Scavenge: For NMR samples, add activated 4Å Molecular Sieves or a small suspended strip of activated Copper (to scavenge HCl/radicals) directly into the tube if the experiment allows.[1]

  • Long-term: Switch to a "Stabilized" grade solvent spiked with Amylene (see Protocols).[1]

Scenario C: "The pH of my aqueous layer dropped after extraction."

Diagnosis: Hydrolysis of the solvent.[1][5][6] Root Cause: HCFC-121a hydrolyzes in water, a process accelerated by heat and metabolic enzymes (if biological samples are involved).[1]

Q: How do I stop the acidification? A: You must buffer the system immediately.

Corrective Action:

  • Buffer: Do not use unbuffered water.[1] Use 50mM Phosphate or HEPES buffer (pH 7.0–7.[1]4) for extractions.

  • Temperature: Perform all liquid-liquid extractions at 4°C. Hydrolysis rates drop significantly at lower temperatures.

Part 3: Visualization & Logic Flows[1]

Figure 1: Degradation Pathways of HCFC-121a

This diagram illustrates the critical breakdown paths you must prevent.[1]

degradation_pathwayStartHCFC-121a(1-Fluoro-1,1,2,2-tetrachloroethane)FactorsTriggers:Base, Heat, Metal SurfacesStart->FactorsOxidationTrigger:UV Light + O2Start->OxidationProd_ElimTrichlorofluoroethylene(Alkene)Factors->Prod_ElimDehydrochlorinationProd_HClHCl(Autocatalyst)Factors->Prod_HClInterRadical IntermediateOxidation->InterInter->Prod_HClProd_PhosPhosgene / Acid Chlorides(TOXIC)Inter->Prod_PhosOxidative Cleavage

Caption: Figure 1. The dual-threat degradation pathway showing base-catalyzed elimination and oxidative cleavage.[1]

Figure 2: Troubleshooting Logic Tree

troubleshooting_treeSymptomSymptom ObservedCheck1Cloudiness / Precipitate?Symptom->Check1Check2Acrid Smell / Fumes?Symptom->Check2Check3Yellow Discoloration?Symptom->Check3Action1Check Water Content.Dry with MgSO4.Check1->Action1YesAction2CRITICAL SAFETY.Phosgene Risk.Ventilate & Neutralize.Check2->Action2YesAction3Test for HCl (AgNO3).Distill if +.Check3->Action3Yes

Caption: Figure 2. Rapid response decision tree for common stability issues.

Part 4: Experimental Protocols

Protocol 1: The Silver Nitrate Acidity Screen

Use this to verify solvent quality before sensitive reactions.[1]

  • Prepare Reagent: Dissolve 10 mg of Silver Nitrate (

    
    ) in 1 mL of distilled water.
    
  • Sampling: Take 1 mL of your HCFC-121a solvent in a clear glass vial.

  • Execution: Add 2 drops of the

    
     solution and shake vigorously for 10 seconds.
    
  • Readout:

    • Clear/No Change: Pass.[1][2][3] Solvent is neutral.[1][3][7]

    • White Turbidity/Precipitate: Fail.[1] HCl is present (AgCl formed).[1]

    • Action: If failed, do not use for synthesis. Re-distill or dispose.

Protocol 2: The "Double-Lock" Stabilization System

For long-term storage (months), use this two-component stabilizer system.[1]

ComponentChemical NameConcentrationFunction
Primary Stabilizer Amylene (2-methyl-2-butene)50 - 100 ppmScavenges free radicals and prevents chain reactions.[1]
Acid Scavenger Cyclohexene Oxide (or Propylene Oxide)0.1 - 0.5% (wt/wt)Neutralizes HCl immediately upon formation to prevent autocatalysis.[1]

Procedure:

  • Ensure the solvent is dry (water < 50 ppm).[1]

  • Add Amylene first.[1] Shake gently.

  • Add Cyclohexene Oxide.[1]

  • Store under Argon headspace.[1]

Part 5: Storage & Safety Specifications

  • Container: Amber borosilicate glass.[1] Avoid aluminum containers (aluminum chloride catalyzes decomposition).[1]

  • Headspace: Nitrogen or Argon (Essential to exclude

    
    ).[1]
    
  • Temperature: 2°C to 8°C (Refrigerated).

  • Shelf Life:

    • Unstabilized: 2 weeks (after opening).[1]

    • Stabilized: 6-12 months.[1]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6591, 1,1,2,2-Tetrachloroethane.[1] (Analogous degradation mechanisms).[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2008). Regulatory Determinations Support Document for Selected Contaminants: Chapter 11.[1] (Atmospheric degradation and hydrolysis data).[1][3][5][6] Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR) (2008). Toxicological Profile for 1,1,2,2-Tetrachloroethane.[1] (Chemical properties and breakdown products).[1][2][3][4][5][6][8][9] Retrieved from [Link][1]

Technical Support Center: A Guide to the Stable Use of 1-Fluoro-1,1,2,2-tetrachloroethane in Chemical Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Fluoro-1,1,2,2-tetrachloroethane (CFC-121). This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile yet sensitive reagent. Our goal is to provide you with the expertise and practical insights necessary to prevent its decomposition during experimental procedures, ensuring the integrity and success of your reactions.

Introduction: Understanding the Stability of 1-Fluoro-1,1,2,2-tetrachloroethane

1-Fluoro-1,1,2,2-tetrachloroethane is a halogenated hydrocarbon that, while chemically inert in many scenarios, can undergo decomposition under specific conditions.[1][2] Its stability is paramount for reproducible and safe experimentation. This guide will delve into the common causes of decomposition and provide actionable troubleshooting steps in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My reaction with 1-Fluoro-1,1,2,2-tetrachloroethane is turning acidic and yielding unexpected byproducts. What could be the cause?

A1: The acidification of your reaction mixture is a strong indicator of decomposition. 1-Fluoro-1,1,2,2-tetrachloroethane, much like its non-fluorinated counterpart 1,1,2,2-tetrachloroethane, can decompose to form acidic byproducts such as hydrogen chloride (HCl).[3] This decomposition is often triggered by the presence of moisture, air, or incompatible reagents.

Troubleshooting Steps:

  • Moisture and Air Control: Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be rigorously dried before use. The presence of moisture can facilitate the gradual decomposition of the haloalkane, releasing HCl.[3]

  • Reagent Compatibility: Evaluate all components of your reaction mixture. Strong bases are known to promote the decomposition of similar haloalkanes.[3] For more details on base selection, refer to Q2.

  • Byproduct Analysis: If possible, analyze the byproduct profile of your reaction (e.g., via GC-MS). The presence of trichloroethylene or other unsaturated compounds can confirm a dehydrohalogenation pathway.[3]

Q2: I am planning a reaction that requires a base. How do I choose a base that won't decompose my 1-Fluoro-1,1,2,2-tetrachloroethane?

A2: Base-mediated decomposition is a significant concern. Strong bases can induce dehydrohalogenation (elimination of HCl or HF), leading to the formation of unsaturated byproducts and potentially hazardous materials. For instance, heating 1,1,2,2-tetrachloroethane with a strong base can generate highly explosive dichloroacetylene.[3]

Expert Recommendation:

  • Avoid Strong, Non-Nucleophilic Bases: Be cautious with strong, non-nucleophilic bases like sodium hydride (NaH), lithium diisopropylamide (LDA), and potassium tert-butoxide, especially at elevated temperatures.

  • Consider Weaker, Hindered Bases: If a base is necessary, consider using a weaker, sterically hindered base to minimize side reactions. Examples include diisopropylethylamine (DIPEA) or 2,6-lutidine.

  • Inorganic Carbonates: For milder conditions, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be suitable, as they are less aggressive.

  • Reaction Temperature: Always conduct base-mediated reactions at the lowest possible temperature to control the rate of decomposition.

Table 1: Base Compatibility with 1-Fluoro-1,1,2,2-tetrachloroethane

Base ClassExamplesCompatibilityRationale
Strong Bases NaOH, KOH, NaNH₂, NaH, LDAHighly Incompatible Readily promotes dehydrohalogenation, leading to rapid decomposition and the potential for hazardous byproduct formation.[3][4]
Hindered Amines DIPEA, 2,6-LutidineGenerally Compatible (with caution) Steric hindrance can reduce the rate of elimination reactions. Monitor the reaction closely for signs of decomposition.
Inorganic Carbonates K₂CO₃, Cs₂CO₃Compatible under mild conditions Weaker bases that are often sufficient for proton scavenging without causing significant decomposition.
Q3: I've observed charring and low yields in my high-temperature reaction. Could thermal decomposition be the issue?

A3: Yes, high temperatures can certainly induce the thermal decomposition of 1-Fluoro-1,1,2,2-tetrachloroethane. Halogenated alkanes can undergo homolytic cleavage of their carbon-halogen or carbon-carbon bonds at elevated temperatures.[5][6] This process generates reactive radical species that can lead to a cascade of unpredictable side reactions and polymerization, resulting in charring and reduced yields. Saturated perfluorinated compounds, for instance, require significantly high temperatures (≥600 °C) for substantial degradation.[5]

Protocol for High-Temperature Reactions:

  • Determine Thermal Stability: If possible, perform a thermogravimetric analysis (TGA) of your reaction mixture to understand the decomposition temperature of 1-Fluoro-1,1,2,2-tetrachloroethane under your specific conditions.

  • Minimize Reaction Time: Do not prolong the reaction time at high temperatures unnecessarily.

  • Optimize Heat Distribution: Ensure uniform heating of your reaction vessel to avoid localized "hot spots" that can initiate decomposition.

  • Consider Alternative Activation Methods: Explore alternative energy sources to thermal heating, such as microwave irradiation or photochemistry, which may allow for lower reaction temperatures.

Diagram 1: Potential Thermal Decomposition Pathway

G A 1-Fluoro-1,1,2,2-tetrachloroethane (CFCl₂-CHCl₂) B Radical Intermediates (e.g., •CFCl₂ + •CHCl₂) A->B High Temperature (Homolytic Cleavage) C Elimination Products (e.g., Dichloro(fluoro)ethene) B->C Rearrangement/ Elimination D Polymerization/Charring B->D Uncontrolled Reactions

Caption: Simplified thermal decomposition of 1-Fluoro-1,1,2,2-tetrachloroethane.

Q4: Can the material of my reaction vessel affect the stability of 1-Fluoro-1,1,2,2-tetrachloroethane?

A4: Absolutely. Certain metals can catalyze the decomposition of halogenated hydrocarbons. For example, metals like iron, aluminum, or zinc can reduce 1,1,2,2-tetrachloroethane in the presence of boiling water.[3] 1-Fluoro-1,1,2,2-tetrachloroethane can also react violently with strong reducing agents, including active metals.[1][2][7]

Recommendations for Reaction Vessels:

  • Preferred Materials: Glass or glass-lined steel reactors are generally the safest choices for reactions involving halogenated compounds.

  • Materials to Avoid: Avoid using reactors made of or containing aluminum, zinc, or other reactive metals, especially under heated conditions.

  • Stainless Steel: While often considered relatively inert, some grades of stainless steel can exhibit catalytic activity, particularly if the surface is not properly passivated. If using a stainless steel reactor, a preliminary compatibility test on a small scale is advisable.

Diagram 2: Decision Workflow for Reaction Setup

G start Start: Reaction Planning inert_atm Is reaction sensitive to air/moisture? start->inert_atm use_inert Use Inert Atmosphere (N₂/Ar) Dry Solvents/Reagents inert_atm->use_inert Yes base_needed Is a base required? inert_atm->base_needed No use_inert->base_needed select_base Select Weak/Hindered Base (e.g., K₂CO₃, DIPEA) base_needed->select_base Yes high_temp High Temperature Reaction? base_needed->high_temp No select_base->high_temp temp_control Use Lowest Possible Temperature Monitor for Decomposition high_temp->temp_control Yes vessel Select Reaction Vessel high_temp->vessel No temp_control->vessel glass_vessel Use Glass or Glass-Lined Reactor vessel->glass_vessel Avoid Reactive Metals proceed Proceed with Reaction glass_vessel->proceed

Caption: Decision-making workflow for minimizing decomposition.

Summary of Best Practices

To ensure the stability of 1-Fluoro-1,1,2,2-tetrachloroethane in your reactions, adhere to the following core principles:

  • Maintain an Inert and Dry Environment: Exclude air and moisture from your reaction setup.

  • Judicious Choice of Reagents: Avoid strong bases, potent oxidizing agents, and strong reducing agents.[1][2][7]

  • Control Reaction Temperature: Operate at the lowest effective temperature and ensure uniform heating.

  • Select Inert Reaction Vessels: Prefer glass or glass-lined reactors over those made from reactive metals.

By implementing these strategies, you can significantly mitigate the risk of decomposition, leading to safer, more efficient, and reproducible experimental outcomes.

References

  • Wikipedia. (n.d.). 1,1,2,2-Tetrachloroethane. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,2,2-Tetrachloro-1-fluoroethane. Retrieved from [Link]

  • Brainly.in. (2021). Dehalogenation of 1,1,2,2 tetrachloroethane in alc. KOH and NaNH2 forms. Retrieved from [Link]

  • IARC Publications. (n.d.). 1,1,2,2-TETRACHLOROETHANE 1. Exposure Data. Retrieved from [Link]

  • ResearchGate. (2020). Thermal plasma decomposition of fluorinated greenhouse gases. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,2,2-Tetrachloroethane. Retrieved from [Link]

  • Loba Chemie. (n.d.). 1,1,2,2-TETRACHLOROETHANE EXTRA PURE. Retrieved from [Link]

  • Mount Laurel MUA. (2022). 1,1,2,2-Tetrachloroethane (C2H2Cl4). Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). Toxicological Profile for 1,1,2,2-tetrachloroethane. Retrieved from [Link]

  • NIH. (n.d.). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Retrieved from [Link]

  • eScholarship.org. (n.d.). Thermal Decomposition of Molecules Relevant to Combustion and Chemical Vapor Deposition by Flash Pyrolysis Time-of. Retrieved from [Link]

  • ResearchGate. (2021). Response to Comment on “Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activated Carbon”. Retrieved from [Link]

  • Britannica. (n.d.). 1,1,2,2-tetrachloroethane | chemical compound. Retrieved from [Link]

  • RSC Publishing. (n.d.). Experimental and theoretical studies on the thermal decomposition of trans-1-chloro-3,3,3-trifluoropropene and 2-chloro-3,3,3-trifluoropropene and their fire-extinguishing performance. Retrieved from [Link]

Sources

Technical Support Center: GC-MS Analysis of Halogenated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Specialist Mission: To provide high-fidelity troubleshooting for the analysis of labile chlorinated pesticides, brominated flame retardants (BFRs), and fluorinated metabolites.

Introduction: The Halogen Challenge

Analyzing halogenated compounds by GC-MS presents a unique paradox: the very electronegativity that makes them distinct also makes them highly reactive in hot metallic environments and prone to specific ionization behaviors. This guide moves beyond basic manual instructions to address the mechanistic causes of failure: thermal degradation, active site adsorption, and ionization suppression.

Module 1: Sample Introduction & Inlet Integrity

The Core Issue: Halogenated compounds (especially organochlorine pesticides like DDT and Endrin) are thermally labile. Upon contact with hot, active sites (free silanols or metal ions), they undergo dehydrohalogenation.

Diagnostic Protocol: The Endrin/DDT Inertness Challenge

Standard: EPA Method 8081B [1][1][2]

Before running samples, you must validate the flow path's inertness.[3] This is your primary "Self-Validating System."

The Test: Inject a standard containing Endrin (50 pg/µL) and 4,4'-DDT (100 pg/µL).

The Calculation:



Parent CompoundDegradation Products to MonitorFailure ThresholdMechanism
Endrin Endrin Aldehyde, Endrin Ketone> 15%Thermal isomerization / Acidic site activity
4,4'-DDT 4,4'-DDE, 4,4'-DDD> 15%Dehydrochlorination (loss of HCl)
Combined All of the above> 30%System-wide activity
Troubleshooting Q&A

Q: My Endrin breakdown is passing (<5%), but DDT breakdown is failing (>20%). Why? A: This specific pattern indicates dirty inlet components rather than just active glass. DDT degrades primarily via dehydrochlorination, which is catalyzed by non-volatile residue (matrix) in the liner or metal shavings from the septum nut.

  • Fix: Change the liner and the gold seal . A stainless steel seal at the base of the inlet is a primary site for DDT degradation. Use a gold-plated seal to block iron-analyte interaction.

Q: I switched to a "wool-packed" liner for better precision, but my sensitivity dropped for brominated compounds. What happened? A: Glass wool increases surface area. If the wool is not "ultra-inert" deactivated, it acts as a trap for polarizable halogenated bonds.

  • Fix: Use liners with in situ deactivated quartz wool. If analyzing highly reactive BFRs (e.g., PBDEs), switch to a cyclo-double taper liner (empty) to eliminate wool entirely, relying on the cyclone effect for vaporization.

Module 2: Chromatographic Separation (The Column)

The Core Issue: Halogenated compounds are polarizable. They will "tail" significantly if they interact with silanols on the column phase or if the column cut is poor.

Visual Troubleshooting Logic: Tailing Peaks

TailingLogic Start Symptom: Peak Tailing CheckAll Are ALL peaks tailing? Start->CheckAll Physical Physical Issue (Flow Path) CheckAll->Physical Yes (Even Hydrocarbons) Chemical Chemical Issue (Activity) CheckAll->Chemical No (Only Halogens/Polars) Action1 Re-cut Column Inlet (Ceramic wafer, 90° cut) Physical->Action1 Action2 Check Ferrule Install (No dead volume) Physical->Action2 Action3 Replace Inlet Liner (Deactivation lost) Chemical->Action3 Action4 Trim Guard Column (Matrix accumulation) Chemical->Action4

Figure 1: Decision tree for diagnosing peak tailing. Distinguishing between physical flow path errors and chemical activity is the first step in troubleshooting.

Troubleshooting Q&A

Q: I see "Ghost Peaks" in my blank run after a high-concentration injection. A: Halogenated compounds can adsorb onto the septum and "bleed" into the inlet during subsequent runs.

  • Fix: Ensure your septum purge flow is active (typically 3 mL/min). If using a splitless injection, ensure the split vent opens after 1-2 minutes to sweep the inlet.

Q: Which column phase is best for separating PCB congeners? A: Standard 5% phenyl columns (e.g., Rxi-5ms, DB-5ms) are the workhorse. However, for specific critical pairs of PCBs or chlorinated pesticides, a low-polarity proprietary phase (like the Rtx-CLPesticides) is superior because it is tuned specifically for electronegative selectivity, often resolving pairs that co-elute on a standard '5-type' column [2].

Module 3: Mass Spectrometry & Detection

The Core Issue: Electron Ionization (EI) is "hard" ionization.[4] Halogenated compounds often fragment excessively, losing the halogen atom (M-Cl or M-Br), which reduces specificity.

The "Pro Tip": Ferrous Chloride Contamination

A rarely diagnosed issue in GC-MS of chlorinated solvents/analytes is the formation of Ferrous Chloride (FeCl₂) in the source.[5]

  • Mechanism: Thermal decomposition of chlorinated compounds on hot stainless steel source parts creates a FeCl₂ layer.

  • Symptom: Broad tailing that persists even after column maintenance.

  • Fix: This requires abrasive cleaning of the ion source (repeller/ion volume) to physically remove the halide salt layer.

Technique Upgrade: Negative Chemical Ionization (NCI)

For trace analysis (< 1 ppb), EI is often insufficient. NCI is the "Gold Standard" for halogens.

Why it works: Halogens have high electron affinity. In NCI, a buffer gas (Methane) thermalizes high-energy electrons. The halogenated analyte then captures a slow thermal electron [3].



Comparison of Sensitivity:

Compound ClassEI Limit of DetectionNCI Limit of DetectionImprovement Factor
Chlorinated Pesticides~10 pg~0.5 - 1 pg10-20x
PBDEs (Flame Retardants)~50 pg~1 - 2 pg25-50x
PCBs (Highly Chlorinated)~10 pg~0.1 pg100x
NCI Optimization Workflow

NCI_Workflow Step1 Select Reagent Gas (Methane = Universal) (Ammonia = Selective) Step2 Optimize Source Temp (Lower is better for NCI) (150°C - 200°C) Step1->Step2 Step3 Tune CI Gas Flow (Max pressure w/o arcing) Step2->Step3 Step4 Verify Leak Integrity (O2/N2 kills NCI sensitivity) Step3->Step4

Figure 2: Optimization workflow for Negative Chemical Ionization (NCI). Note that NCI requires lower source temperatures than EI to stabilize the molecular anion.

Troubleshooting Q&A

Q: My NCI sensitivity is fluctuating wildly day-to-day. A: NCI is extremely sensitive to the presence of oxygen or water in the source, which quench the thermal electrons.

  • Fix: Check the air/water background. In NCI, you cannot see m/z 18 or 32 easily. Switch to EI mode briefly to check for leaks. If m/z 28 (N2) is visible, your NCI sensitivity will be compromised.

Q: I am seeing spectral skewing (tipping) in my mass spectra. A: This is often a detector saturation issue. Halogenated compounds in NCI have such high ionization efficiency that they can saturate the detector even at low concentrations.

  • Fix: Dilute the sample or reduce the electron multiplier voltage (EMV) relative to your EI tune.

References

  • US Environmental Protection Agency. (2007). Method 8081B: Organochlorine Pesticides by Gas Chromatography. EPA SW-846.[6] Link

  • Restek Corporation. (2020). Analyze Haloacetic Acids in Under 13 Minutes with Rtx-CLPesticides Columns. Link

  • Shimadzu Corporation. Principles, Advantages, and Disadvantages of NCI. Link

  • Oxford Academic. (2013). Tailing of Chromatographic Peaks in GC–MS Caused by Interaction of Halogenated Solvents with the Ion Source. Journal of Chromatographic Science. Link

  • Agilent Technologies. (2011).[7] Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC. Link

Sources

Optimizing reaction conditions with 1-Fluoro-1,1,2,2-tetrachloroethane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions with 1-Fluoro-1,1,2,2-tetrachloroethane (HCFC-121)

Welcome to the HaloChem Application Support Hub.

Current Status: Operational | Ticket Priority: Level 1 (Research & Development)[1]

You have accessed the technical guide for 1-Fluoro-1,1,2,2-tetrachloroethane (CAS: 354-14-3).[1][2][3] This specialized hydrochlorofluorocarbon (HCFC) serves a dual role in modern synthesis: as a high-density, non-flammable reaction medium for radical halogenations and as a critical intermediate in the synthesis of fluorinated olefins.[1]

However, its unique structure (


) introduces specific lability issues—particularly regarding dehydrochlorination and Lewis acid sensitivity—that can derail sensitive experiments. This guide addresses these challenges directly.
Part 1: The Chemical Foundation (Know Your Reagent)

Before troubleshooting, verify your material parameters.[1] This molecule is not inert like Carbon Tetrachloride; it possesses an acidic proton at the C2 position that dictates its compatibility.[1]

ParameterSpecificationCritical Implication for Optimization
Structure

The C-H bond is activated by two geminal chlorines, making it susceptible to base-mediated elimination.[1]
Boiling Point ~116–117°CIdeal for mid-to-high temperature radical initiations (e.g., AIBN, BPO) where DCM or chloroform are too volatile.[1]
Density ~1.6 g/mLHigh density facilitates phase separation in aqueous workups (bottom layer).[1]
Stability ModerateWarning: Generates HCl upon prolonged exposure to moisture or Lewis Acids.[1]
Regulatory Class II ODSStrict Vapor Recovery Required. Do not vent.[1]
Part 2: Interactive Troubleshooting (FAQs)
Category A: Solvent Integrity & Stability [1]

Q1: I am detecting HCl fumes and corrosion in my reactor headspace. Is the solvent decomposing? Status: Critical Root Cause: Hydrolysis or Photo-oxidation.[1] Unlike perhalogenated solvents, 1-Fluoro-1,1,2,2-tetrachloroethane can undergo hydrolysis at the


 bonds in the presence of water and heat, releasing HCl.[1] If you are running a radical chlorination, the byproduct HCl is expected; however, if using it as a solvent for metal-catalyzed coupling, this indicates solvent breakdown.[1]

Corrective Protocol:

  • Water Check: Ensure solvent water content is

    
     ppm via Karl Fischer titration.
    
  • Stabilization: Add an acid scavenger if your reaction tolerates it.[1] Common stabilizers for this class include:

    • Epoxides:[1] 1,2-Butylene oxide (0.1 – 0.5 wt%) acts as an HCl trap.[1]

    • Amylenes: For non-oxidizing conditions.[1][4]

  • Inert Atmosphere: Strictly blanket with Argon/Nitrogen.[1] Oxygen accelerates radical decomposition of the solvent.[1]

Q2: My reaction mixture turned black/tarry when adding a Lewis Acid (e.g.,


, 

).
Status: Common Error Root Cause: Halogen Exchange/Scrambling. Strong Lewis acids can abstract the fluorine or chlorine atoms from the solvent, leading to polymerization or carbocation formation.[1]

is particularly notorious for exchanging Fluorine on the solvent for Chlorine, destroying your solvent and poisoning the catalyst.[1]

Optimization Strategy:

  • Switch Catalyst: Use "softer" Lewis acids like

    
     or 
    
    
    
    which are less prone to abstracting halogens from the solvent backbone.[1]
  • Temperature Control: Keep Lewis Acid additions below 0°C. The activation energy for solvent degradation is often higher than that of the substrate activation.[1]

Category B: Reactivity & Side Reactions

Q3: I am using this as a solvent for a base-catalyzed reaction, but my yield is low and I see a new volatile peak in GC. Status: User Error (Solvent Incompatibility) Root Cause: Unwanted Elimination (E2 Reaction). The proton on the


 group is sufficiently acidic (

estimated effect of EWGs).[1] Strong bases (NaH, KOtBu, LDA) will deprotonate this position, leading to the elimination of HCl and the formation of 1-Fluoro-1,2,2-trichloroethene (

).[1]

Decision Matrix:

  • If Base is Necessary:[1] Switch to a non-nucleophilic, weaker base (e.g.,

    
    , Pyridine) and keep T < 40°C.[1]
    
  • If Strong Base is Required:[1][5]STOP. This solvent is incompatible. Switch to Chlorobenzene or

    
    -Trifluorotoluene.[1]
    

Q4: Can I use this solvent for radical bromination (Wohl-Ziegler)? Status: Verified Application Optimization: Yes, this is an excellent application. The solvent lacks allylic/benzylic hydrogens, making it inert to NBS/Bromine radicals under standard conditions.[1]

  • Benefit: The boiling point (~117°C) allows for faster kinetics than

    
     (BP 77°C) or Chloroform.[1]
    
  • Protocol Note: Ensure the solvent is free of alkene impurities (stabilizers) which would consume bromine.[1] Wash with conc.[1]

    
     if stabilizer removal is required before use.
    
Part 3: Advanced Reaction Logic (Visualized)

The following diagram illustrates the decision pathways for using 1-Fluoro-1,1,2,2-tetrachloroethane, highlighting the critical failure points (Red) and optimal pathways (Green).

ReactionLogic Start Reaction Optimization with 1-Fluoro-1,1,2,2-tetrachloroethane CheckBase Is the reaction Base-Catalyzed? Start->CheckBase StrongBase Strong Base (LDA, NaH, Alkoxides) CheckBase->StrongBase Yes WeakBase Weak Base (Pyridine, Carbonates) CheckBase->WeakBase Yes, but mild CheckLA Is a Lewis Acid Present? CheckBase->CheckLA No Elimination FAILURE: Elimination to Fluoro-trichloroethene StrongBase->Elimination Dehydrochlorination Success SUCCESS: Stable Reaction Medium WeakBase->Success Monitor T < 40°C StrongLA Strong LA (AlCl3) High T (>50°C) CheckLA->StrongLA Yes SoftLA Soft LA (TiCl4, SnCl4) Low T (<0°C) CheckLA->SoftLA Yes Radical Radical Mechanism (NBS, Chlorination) CheckLA->Radical No Scrambling FAILURE: Halogen Exchange/ Polymerization StrongLA->Scrambling Solvent Degradation SoftLA->Success Kinetic Control Radical->Success Inert Backbone

Figure 1: Decision logic for solvent compatibility.[1] Note the high risk of elimination with strong bases.[1]

Part 4: Standard Operating Procedures (SOPs)
SOP-01: Solvent Drying and Preparation

Rationale: Water promotes hydrolysis, generating corrosive HCl.[1]

  • Pre-test: Measure water content. If >100 ppm, proceed to drying.[1]

  • Drying Agent: Use

    
     or 
    
    
    
    Molecular Sieves.[1]
    • Avoid: Basic drying agents like KOH or Sodium wire (Risk of explosion/elimination).[1]

    • Avoid: Silica gel (ineffective for trace water in halogenated solvents).[1]

  • Distillation: If high purity is required, distill under Nitrogen at atmospheric pressure. Discard the first 10% (azeotrope with water).[1]

  • Storage: Store in amber glass over activated sieves with a PTFE-lined cap.

SOP-02: Workup and Isolation

Rationale: High density and boiling point require specific handling.[1]

  • Quench: Cool reaction mixture to 0°C. Quench carefully.

  • Phase Separation: The fluorinated solvent will be the bottom layer (Density ~1.6).[1]

    • Warning: Do not confuse layers.[1] Verify with a "drop test" (add a drop of water; if it floats, the organic layer is on the bottom).[1]

  • Removal:

    • Do not use a standard rotovap at 40°C; the rate will be very slow.[1]

    • Settings: Bath temperature 50-60°C, Vacuum < 20 mbar.

    • Azeotropes: If removal is difficult, add Methanol.[1] It often forms a lower-boiling azeotrope that facilitates stripping the solvent.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61105, 1,1,2,2-Tetrachloro-1-fluoroethane.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2024). Ozone-Depleting Substances: Class II HCFCs.[1] (Regulatory compliance for HCFC-121).[1][3] Retrieved from [Link][1]

Sources

Technical Support Center: Decontamination of 1-Fluoro-1,1,2,2-tetrachloroethane Spills

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive troubleshooting and frequently asked questions (FAQs) for the safe and effective decontamination of 1-Fluoro-1,1,2,2-tetrachloroethane (R-121) spills. It is intended for researchers, scientists, and drug development professionals who handle this and similar halogenated hydrocarbons. The procedures outlined below are designed to ensure personnel safety, minimize environmental impact, and maintain the integrity of your research environment.

Understanding the Hazard: Why Specific Procedures are Crucial

1-Fluoro-1,1,2,2-tetrachloroethane is a dense, colorless liquid with a sweet, chloroform-like odor.[1] While not flammable, it is a toxic substance that can be harmful if inhaled, ingested, or absorbed through the skin.[2] Exposure can lead to symptoms such as dizziness, headaches, and nausea, and prolonged or high-level exposure may cause damage to the liver and central nervous system.[2][3]

Crucially, 1-Fluoro-1,1,2,2-tetrachloroethane is chemically inert in many situations but can react violently with strong reducing agents, such as active metals, and can be oxidized by strong oxidizing agents, especially under high temperatures.[4][5][6] This reactivity profile necessitates careful consideration of decontamination agents to avoid hazardous chemical reactions.

Troubleshooting Guide: Spill Response Protocols

This section provides step-by-step instructions for managing spills of varying scales. The fundamental principles are to control the spill, protect personnel, and properly dispose of contaminated materials.

Immediate Actions for Any Spill Size
  • Alert Personnel: Immediately notify all personnel in the vicinity of the spill.

  • Evacuate the Area: If the spill is large, produces significant vapors, or if you are uncertain about the hazard, evacuate the immediate area.

  • Ventilation: If it is safe to do so, increase ventilation in the area by opening a fume hood sash. Avoid creating strong air currents that could cause the vapors to spread.

  • Attend to a_nd_ Remove Contaminated Individuals: If anyone has come into direct contact with the chemical, immediately begin decontamination procedures as outlined in the "Personnel Decontamination" FAQ.

Protocol for Small Spills (<100 mL)

A small spill is one that can be safely managed by trained laboratory personnel without the need for emergency response.

Step 1: Assemble Your Spill Kit

Before approaching the spill, ensure you have the following materials readily available:

  • Appropriate Personal Protective Equipment (PPE)

  • Inert absorbent material (e.g., vermiculite, clay-based absorbent, or spill pads)

  • Two pairs of chemical-resistant gloves

  • Chemical splash goggles

  • A lab coat

  • Waste container (heavy-duty plastic bag or a labeled, sealable container)

  • Tongs or forceps for handling contaminated debris

Step 2: Don Appropriate PPE

Proper PPE is non-negotiable. Refer to the table below for specific recommendations.

Step 3: Contain and Absorb the Spill

  • Carefully place absorbent material over and around the spill, starting from the outside and working inwards to prevent spreading.

  • Allow the absorbent to fully soak up the liquid.

Step 4: Clean the Spill Area

  • Using tongs or forceps, carefully collect the saturated absorbent material and place it in the designated waste container.

  • Decontaminate the surface by washing it with a mild detergent and water solution.[7]

  • Wipe the area with fresh absorbent pads or paper towels, which should also be disposed of as hazardous waste.[8]

Step 5: Package and Label Waste

  • Seal the waste container securely.

  • Label the container clearly as "Hazardous Waste: 1-Fluoro-1,1,2,2-tetrachloroethane contaminated debris."

Step 6: Doff PPE and Wash Hands

  • Remove PPE in a manner that avoids contaminating yourself.

  • Wash your hands thoroughly with soap and water.

Protocol for Large Spills (>100 mL)

A large spill requires a more extensive response and may necessitate assistance from your institution's Environmental Health and Safety (EHS) department.

Step 1: Evacuate and Secure the Area

  • Immediately evacuate all non-essential personnel from the area.

  • If safe to do so, close the doors to the affected area to contain vapors.

  • Post a warning sign on the door to prevent unauthorized entry.

Step 2: Notify EHS and Emergency Services

  • Contact your institution's EHS department or emergency response team.

  • Provide them with the following information:

    • The identity of the spilled chemical (1-Fluoro-1,1,2,2-tetrachloroethane).

    • The estimated volume of the spill.

    • The location of the spill.

    • Any known injuries or exposures.

Step 3: Await Professional Assistance

  • Do not attempt to clean up a large spill without the proper training and equipment, including respiratory protection.

  • Await the arrival of the trained response team.

Frequently Asked Questions (FAQs)

Q1: What is the appropriate Personal Protective Equipment (PPE) for handling a 1-Fluoro-1,1,2,2-tetrachloroethane spill?

A1: The following table summarizes the recommended PPE for spill response.

PPE Component Specification Rationale
Gloves Viton® or a combination of Nitrile and Silver Shield™ gloves are recommended. Butyl rubber gloves are not recommended for halogenated solvents.[9]Provides protection against skin absorption of the chemical.
Eye Protection Chemical splash goggles are mandatory. A face shield should be worn over the goggles for larger spills.Protects the eyes from splashes and vapors.
Body Protection A chemically resistant lab coat or apron. For larger spills, a chemically resistant suit may be required.Prevents contamination of personal clothing and skin.
Respiratory Protection For small spills in a well-ventilated area, respiratory protection may not be necessary. For larger spills or in poorly ventilated areas, a full-face respirator with an organic vapor cartridge is required.Protects against the inhalation of harmful vapors.

Q2: Can I use bleach to decontaminate a surface after a spill?

A2: It is not recommended to use bleach (sodium hypochlorite) for the decontamination of 1-Fluoro-1,1,2,2-tetrachloroethane spills. This chemical can react with strong oxidizing agents like bleach, potentially producing hazardous byproducts.[4][5][6] A safer and effective alternative is a mild detergent and water solution.[7]

Q3: How do I decontaminate myself if I come into contact with the chemical?

A3: Follow these steps for personnel decontamination:

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[10] Gently wash the affected area with soap and water.[10] Seek immediate medical attention, even if no irritation is initially present.[10]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Q4: What is the correct procedure for disposing of the spill cleanup waste?

A4: The waste generated from a 1-Fluoro-1,1,2,2-tetrachloroethane spill is considered hazardous waste.

  • Waste Classification: As a spent halogenated solvent, this waste would likely fall under the EPA hazardous waste code F001 or F002 .[1]

  • Packaging: All contaminated materials (absorbents, PPE, etc.) must be placed in a clearly labeled, sealed, and chemically compatible container.

  • Disposal: The waste must be disposed of through your institution's hazardous waste management program. Do not dispose of this waste in the regular trash or down the drain. Halogenated organic wastes are typically incinerated at a regulated hazardous waste facility.

Q5: What should I do if the spill occurs on a piece of equipment?

A5:

  • De-energize the Equipment: If the spill is on or near electrical equipment, de-energize it immediately if it is safe to do so.

  • Follow Small Spill Protocol: Use absorbent materials to clean up the liquid.

  • Decontaminate the Surface: Wipe the equipment surface with a cloth dampened with a mild detergent and water solution. Be cautious not to introduce liquid into sensitive electronic components.

  • Final Wipe: Wipe the surface with a clean, dry cloth.

  • Ensure Full Decontamination: Before re-energizing the equipment, ensure that all residual chemical has been removed and the equipment is completely dry.

Visualizing the Spill Response Workflow

The following diagram illustrates the decision-making process for responding to a 1-Fluoro-1,1,2,2-tetrachloroethane spill.

SpillResponseWorkflow Spill Spill of 1-Fluoro-1,1,2,2-tetrachloroethane Occurs Assess Assess Spill Size and Risk Spill->Assess SmallSpill Small Spill (<100 mL) Assess->SmallSpill Minor Hazard LargeSpill Large Spill (>100 mL) Assess->LargeSpill Major Hazard DonPPE Don Appropriate PPE SmallSpill->DonPPE Evacuate Evacuate and Secure Area LargeSpill->Evacuate Contain Contain and Absorb Spill DonPPE->Contain Clean Clean and Decontaminate Area with Mild Detergent Contain->Clean PackageWaste Package and Label Hazardous Waste Clean->PackageWaste DoffPPE Doff PPE and Wash Hands PackageWaste->DoffPPE Notify Notify EHS/Emergency Services Evacuate->Notify AwaitHelp Await Professional Response Notify->AwaitHelp

Caption: Decision workflow for 1-Fluoro-1,1,2,2-tetrachloroethane spill response.

References

  • U.S. Environmental Protection Agency. (2008, June 2). Chapter 11 (1,1,2,2-Tetrachloroethane) of Regulatory Determinations Support Document for Selected Contaminants from the Second D. Retrieved from [Link]

  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

  • University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • Mount Laurel MUA. (2022, June 23). 1,1,2,2-Tetrachloroethane (C2H2Cl4). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1,1,2,2-Tetrachloroethane. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Wikipedia. (2023, December 2). 1,1,2,2-Tetrachloroethane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,1,2,2-Tetrachloro-1-fluoroethane. PubChem. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Sodium Hypochlorite (Bleach) Safety Fact sheet. Retrieved from [Link]

  • Minnesota Pollution Control Agency. (2011, January). F List of Hazardous Waste. Retrieved from [Link]

  • Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Environmental Health and Safety - University of Texas at Dallas. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to 1-Fluoro-1,1,2,2-tetrachloroethane and 1,1,2,2-tetrachloroethane for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of solvents and reagents is a pivotal decision that can significantly impact experimental success, from reaction kinetics to product purity and safety. This guide offers an in-depth, objective comparison of 1-Fluoro-1,1,2,2-tetrachloroethane and its non-fluorinated parent compound, 1,1,2,2-tetrachloroethane. By presenting their distinct physicochemical properties, reactivity profiles, and safety considerations, supported by experimental data and established chemical principles, this document aims to provide the necessary insights for making informed decisions in a laboratory setting.

The substitution of a single hydrogen atom with fluorine in the 1,1,2,2-tetrachloroethane structure induces notable changes in the molecule's physical and chemical behavior. These alterations, including shifts in boiling point, density, and bond stability, are critical factors in optimizing experimental design and ensuring the safety of laboratory personnel.

Physicochemical Properties: A Comparative Analysis

The introduction of a highly electronegative fluorine atom into the tetrachloroethane backbone results in significant modifications of its molecular properties. The following table summarizes the key physicochemical characteristics of both compounds, providing a quantitative basis for comparison.

Property1-Fluoro-1,1,2,2-tetrachloroethane1,1,2,2-tetrachloroethane
CAS Number 354-14-3[1]79-34-5[2][3]
Molecular Formula C₂HCl₄FC₂H₂Cl₄[2][4]
Molecular Weight 185.8 g/mol [5]167.85 g/mol [2][4]
Boiling Point 115-117 °C[1]146.5 °C[6][7]
Melting Point -82.6 °C[1]-43 °C[2]
Density 1.622 g/cm³[1]1.586 g/mL at 25 °C
Water Solubility Data not readily available2.9 g/L at 20 °C[3]
LogP (Octanol/Water) Data not readily available2.39[3]
Vapor Pressure ~18.7 mmHg (estimated)[5]8 mmHg at 20 °C[2]

Key Insights from Physicochemical Data:

Structural Differences and Reactivity Implications

The fundamental difference in reactivity between these two compounds stems from the substitution of a C-H bond with a C-F bond. This structural change has profound implications for their chemical stability and reaction pathways.

Caption: Comparison of key bond energies influencing reactivity.

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making 1-Fluoro-1,1,2,2-tetrachloroethane more thermally stable and less susceptible to certain reactions, such as free-radical halogenation, compared to its non-fluorinated counterpart. Conversely, 1,1,2,2-tetrachloroethane, with its weaker C-H bonds, is more prone to reactions involving the abstraction of a hydrogen atom. Both compounds are generally inert in many situations but can react with strong reducing and oxidizing agents.[1][8]

Experimental Protocol: Comparative Analysis of Dehydrohalogenation Rates

To empirically assess the difference in reactivity, a comparative study of their dehydrohalogenation rates can be performed. This experiment highlights the greater stability of the C-F bond versus the C-H bond.

Objective: To compare the rate of elimination of HX (where X is Cl or F) from 1-Fluoro-1,1,2,2-tetrachloroethane and 1,1,2,2-tetrachloroethane in the presence of a strong base.

Materials:

  • 1-Fluoro-1,1,2,2-tetrachloroethane (≥99% purity)

  • 1,1,2,2-tetrachloroethane (≥99% purity)

  • Potassium hydroxide (pellets)

  • Ethanol (anhydrous)

  • Round-bottom flasks (50 mL) with reflux condensers

  • Heating mantles with magnetic stirrers

  • Gas chromatography-mass spectrometry (GC-MS) system

  • Internal standard (e.g., undecane)

Procedure:

  • Preparation of Ethanolic KOH Solution: Prepare a 1 M solution of potassium hydroxide in anhydrous ethanol.

  • Reaction Setup: In two separate 50 mL round-bottom flasks, place 20 mL of the 1 M ethanolic KOH solution. Add a magnetic stir bar to each flask.

  • Initiation of Reaction: To one flask, add 1 mmol of 1,1,2,2-tetrachloroethane. To the second flask, add 1 mmol of 1-Fluoro-1,1,2,2-tetrachloroethane.

  • Reaction Conditions: Heat both flasks to a gentle reflux (approximately 78 °C) with continuous stirring.

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 60, and 120 minutes), withdraw a 100 µL aliquot from each reaction mixture.

  • Quenching and Extraction: Immediately quench each aliquot in a vial containing 1 mL of a known concentration of an internal standard in a suitable solvent (e.g., hexane) and 1 mL of water. Shake vigorously and allow the layers to separate.

  • GC-MS Analysis: Analyze the organic layer of each sample by GC-MS to determine the concentration of the starting material and any elimination products formed.

  • Data Analysis: Plot the concentration of the starting material versus time for both reactions to determine the rate of disappearance.

G start Start prep Prepare 1M Ethanolic KOH start->prep setup Set up two reaction flasks prep->setup add_reagents Add tetrachloroethanes to separate flasks setup->add_reagents reflux Heat to reflux with stirring add_reagents->reflux sampling Take aliquots at time intervals reflux->sampling quench Quench and extract samples sampling->quench analyze Analyze by GC-MS quench->analyze plot Plot concentration vs. time analyze->plot end End plot->end

Caption: Workflow for the comparative dehydrohalogenation experiment.

Expected Outcome: 1,1,2,2-tetrachloroethane is expected to undergo dehydrochlorination at a significantly faster rate than 1-Fluoro-1,1,2,2-tetrachloroethane, demonstrating the enhanced stability conferred by the C-F bond.

Toxicology and Safety

A critical aspect of solvent selection is a thorough understanding of the associated health and safety risks.

1,1,2,2-Tetrachloroethane: This compound is recognized as a potent toxin. It is classified as a suspected human carcinogen and is known to be highly hepatotoxic (damaging to the liver).[6] Acute exposure can lead to central nervous system depression, including dizziness and nausea, while chronic exposure can result in severe liver damage.[6] It is readily absorbed through the skin.

1-Fluoro-1,1,2,2-tetrachloroethane: While specific toxicological data for this compound are less comprehensive, it is prudent to handle it with the same high degree of caution as other halogenated hydrocarbons. The general trend for many fluorinated compounds is a reduction in toxicity compared to their chlorinated or brominated analogs. However, in the absence of specific data, all appropriate safety measures, including the use of a fume hood and personal protective equipment, are essential.

Conclusion and Recommendations

The choice between 1-Fluoro-1,1,2,2-tetrachloroethane and 1,1,2,2-tetrachloroethane should be made based on a careful evaluation of the specific experimental requirements, weighing the trade-offs between their properties.

Consider 1-Fluoro-1,1,2,2-tetrachloroethane for applications requiring:

  • A lower boiling point: Facilitates easier removal of the solvent after a reaction.

  • Greater chemical stability: Its resistance to certain chemical transformations makes it suitable for use in more aggressive reaction environments.

  • Potentially lower toxicity: While not definitively proven without further studies, the trend for similar compounds suggests it may be a less hazardous alternative.

Consider 1,1,2,2-tetrachloroethane when:

  • A higher boiling point is necessary: For reactions requiring elevated temperatures.

  • Reactivity of C-H bonds is desired: For specific synthetic pathways that leverage this feature.

  • Cost is a significant factor: The non-fluorinated version is typically more economical.

Ultimately, this guide serves as a foundational resource. It is imperative for researchers to consult detailed safety data sheets (SDS) and relevant scientific literature before incorporating either of these compounds into their experimental protocols.

References

  • Occupational Safety and Health Administration (OSHA). (2022-09-22). 1,1,2,2-TETRACHLOROETHANE. Retrieved from [Link]

  • PubChem. Compound Summary for CID 6591, 1,1,2,2-Tetrachloroethane. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Summary from the Health Advisory (HA) for 1,1,2,2-Tetrachloroethane. Retrieved from [Link]

  • Wikipedia. 1,1,2,2-Tetrachloroethane. Retrieved from [Link]

  • PubChem. Compound Summary for CID 6427, 1,1,2,2-Tetrachloro-1,2-difluoroethane. Retrieved from [Link]

  • International Agency for Research on Cancer (IARC). (1999). 1,1,2,2-TETRACHLOROETHANE 1. Exposure Data. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 71. Retrieved from [Link]

  • GSF. (2004). Fact sheet: 1,1,2,2-tetrachloroethane. Retrieved from [Link]

  • Office of Environmental Health Hazard Assessment (OEHHA). (2003, September). Public Health Goal for 1,1,2,2-Tetrachloroethane in Drinking Water. Retrieved from [Link]

  • Chemical Point. 1,1,2,2-Tetrachloroethane. Retrieved from [Link]

  • PubChem. Compound Summary for CID 61105, 1,1,2,2-Tetrachloro-1-fluoroethane. Retrieved from [Link]

  • PubChem. Compound Summary for CID 6426, 1,1,1,2-Tetrachloro-2,2-difluoroethane. Retrieved from [Link]

  • Scent.vn. 1,1,2,2-Tetrachloroethane. Retrieved from [Link]

  • High Purity Solvents. 79-34-5 CAS | 1,1,2,2-TETRACHLOROETHANE. Retrieved from [Link]

  • Wikipedia. 1,1,1,2-Tetrachloroethane. Retrieved from [Link]

Sources

A Comparative Guide to Purity Analysis of 1-Fluoro-1,1,2,2-tetrachloroethane: GC-ECD vs. RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 1-Fluoro-1,1,2,2-tetrachloroethane

1-Fluoro-1,1,2,2-tetrachloroethane (R-121), a hydrochlorofluorocarbon (HCFC), serves as a critical intermediate in the synthesis of various fluorinated compounds and has seen use in specialized applications. As with any chemical entity in research, development, and manufacturing, particularly those with environmental or safety implications, the stringent assessment of purity is paramount. Impurities, which can arise from starting materials, by-products of synthesis, or degradation, can significantly alter the chemical's reactivity, physical properties, and safety profile.[1] Therefore, robust and reliable analytical methods are essential for its quality control.

This guide provides an in-depth comparison of two chromatographic techniques for the purity analysis of 1-Fluoro-1,1,2,2-tetrachloroethane: the industry-standard Gas Chromatography (GC) with Electron Capture Detection (ECD) and a proposed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. While GC is the conventional and more established method for volatile halogenated hydrocarbons[2][3], this guide will explore the theoretical and practical aspects of an HPLC alternative, offering researchers a comprehensive view of their analytical options.

Method 1: Gas Chromatography with Electron Capture Detection (GC-ECD) - The Established Standard

Gas chromatography is the premier technique for the analysis of volatile and semi-volatile compounds like halogenated hydrocarbons.[4][5] The separation is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. For halogenated compounds, the Electron Capture Detector (ECD) is exceptionally well-suited due to its high sensitivity to electronegative atoms like chlorine and fluorine.[2]

Causality Behind Experimental Choices:
  • Injection Technique : Headspace or direct liquid injection. Headspace analysis is often preferred as it introduces only the volatile components into the system, protecting the column from non-volatile residues.[6] This is particularly advantageous for analyzing samples in complex matrices.

  • Column Selection : A mid-polarity capillary column, such as one with a 14% cyanopropylphenyl/86% dimethylpolysiloxane stationary phase, is recommended for separating halogenated hydrocarbons.[4] This phase provides the necessary selectivity to resolve closely related impurities from the main analyte peak.

  • Detector : The ECD is highly specific and sensitive to halogenated compounds, making it the detector of choice for trace-level impurity analysis.[2][3][4] It offers significantly better sensitivity for this class of compounds compared to a more universal detector like a Flame Ionization Detector (FID).[7]

  • Carrier Gas : High-purity nitrogen or helium is used as the carrier gas to transport the analytes through the column.[8]

Experimental Workflow: GC-ECD Analysis

GC_ECD_Workflow cluster_prep Sample Preparation cluster_analysis GC-ECD System cluster_data Data Processing prep Sample Dilution (in appropriate solvent) vial Transfer to Headspace Vial prep->vial injector GC Injector (Headspace Autosampler) vial->injector column Capillary Column (e.g., DB-624) injector->column Volatiles Transfer oven GC Oven (Temperature Program) detector Electron Capture Detector (ECD) column->detector cds Chromatography Data System (CDS) detector->cds report Purity Calculation & Reporting cds->report Peak Integration & Analysis

Caption: Workflow for GC-ECD purity analysis of 1-Fluoro-1,1,2,2-tetrachloroethane.

Detailed Protocol: GC-ECD Method
  • Standard Preparation : Prepare a stock solution of 1-Fluoro-1,1,2,2-tetrachloroethane reference standard in a suitable solvent (e.g., methanol). Create a series of calibration standards by serial dilution.

  • Sample Preparation : Dilute the test sample of 1-Fluoro-1,1,2,2-tetrachloroethane in the same solvent to a concentration within the calibration range.

  • GC-ECD Conditions :

    • Column : Agilent J&W DB-624 or similar (30 m x 0.32 mm, 1.8 µm film thickness).

    • Carrier Gas : Nitrogen at a constant flow rate of 1.5 mL/min.[8]

    • Injector Temperature : 250°C.

    • Detector Temperature : 300°C.

    • Oven Program : Start at 40°C, hold for 5 minutes, then ramp at 10°C/min to 220°C and hold for 5 minutes.

    • Injection Mode : Headspace or Split (e.g., 50:1 ratio).

    • Headspace Parameters (if used) : Vial equilibration at 80°C for 15 minutes.

  • Analysis : Inject the prepared standards and samples into the GC system.

  • Data Processing : Integrate the peak areas of the main component and all impurities. Calculate the purity by area percent normalization, assuming all components have a similar response factor with the ECD. For higher accuracy, determine the relative response factors for known impurities.

Method 2: Reversed-Phase HPLC with UV Detection - A Proposed Alternative

While not the conventional choice, High-Performance Liquid Chromatography (HPLC) can be adapted for the analysis of certain volatile compounds. HPLC separates analytes based on their partitioning between a liquid mobile phase and a solid stationary phase.[9] For a non-polar compound like 1-Fluoro-1,1,2,2-tetrachloroethane, a reversed-phase (RP) method is the logical choice.

Causality Behind Experimental Choices:
  • Stationary Phase : A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography. Its long alkyl chains provide strong hydrophobic interactions, which are necessary to retain small, non-polar analytes like halogenated ethanes.

  • Mobile Phase : A mixture of a polar solvent (water) and a less polar organic modifier (acetonitrile or methanol) is used. The separation is achieved by carefully controlling the ratio of these solvents. A higher percentage of the organic modifier will decrease retention, while a lower percentage will increase it.

  • Detector : 1-Fluoro-1,1,2,2-tetrachloroethane lacks a significant chromophore, meaning it does not absorb light strongly in the typical UV-Vis range. Therefore, detection must be performed at a low UV wavelength (e.g., 190-210 nm) where the molecule exhibits some absorbance. This is a key limitation, as many common HPLC solvents also absorb in this region, leading to potential baseline noise and reduced sensitivity.

  • Sample Preparation : The sample must be dissolved in a solvent that is miscible with the mobile phase and ideally has a similar or weaker elution strength to ensure good peak shape.

Experimental Workflow: Proposed RP-HPLC Analysis

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV System cluster_data Data Processing prep Precise Weighing & Dissolution filter Filter Sample (0.45 µm PTFE) prep->filter injector Autosampler filter->injector pump HPLC Pump (Isocratic Mobile Phase) pump->injector column C18 Column (e.g., 4.6 x 150 mm) injector->column detector UV Detector (λ = 205 nm) column->detector cds Chromatography Data System (CDS) detector->cds report Purity Calculation & Reporting cds->report Peak Integration & Analysis

Caption: Workflow for the proposed RP-HPLC purity analysis of 1-Fluoro-1,1,2,2-tetrachloroethane.

Detailed Protocol: Proposed RP-HPLC Method
  • Standard and Sample Preparation : Accurately weigh and dissolve the reference standard and test sample in the mobile phase to create solutions of approximately 1 mg/mL. Filter the solutions through a 0.45 µm PTFE syringe filter.

  • HPLC-UV Conditions :

    • Column : C18, 5 µm, 4.6 x 150 mm.

    • Mobile Phase : Acetonitrile:Water (65:35 v/v).

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30°C.

    • Detection Wavelength : 205 nm.

    • Injection Volume : 10 µL.

  • Analysis and Data Processing : Inject the prepared solutions. Calculate purity using the area percent method as described for the GC method. The method would require rigorous validation to ensure its suitability, following guidelines such as ICH Q2(R1).[10][11][12]

Comparative Analysis: GC-ECD vs. HPLC-UV

The choice between GC and HPLC depends critically on the analyte's properties and the specific goals of the analysis. For 1-Fluoro-1,1,2,2-tetrachloroethane, the comparison is stark.

FeatureGas Chromatography with ECD (GC-ECD)Reversed-Phase HPLC with UV (RP-HPLC)
Principle Partitioning between gas mobile phase and liquid/solid stationary phase based on volatility and polarity.Partitioning between liquid mobile phase and solid stationary phase based on polarity and hydrophobicity.[9]
Analyte Suitability Excellent. Ideal for volatile compounds like halogenated hydrocarbons.Poor to Moderate. Challenging due to high volatility and lack of a strong UV chromophore.
Sensitivity Very High. The ECD is exceptionally sensitive to halogenated compounds, enabling detection of trace impurities.[4]Low. UV detection at low wavelengths is required, resulting in lower sensitivity and potential for baseline interference.
Selectivity High. The combination of a selective column and the ECD provides high selectivity for the target analytes.Moderate. Depends on the ability to resolve impurities from the main peak based on hydrophobicity.
Sample Preparation Simple dilution. Headspace sampling can further simplify matrix effects.[6]Requires dissolution in a mobile-phase compatible solvent and filtration. More prone to solubility issues.
Run Time Typically 15-25 minutes, optimized via temperature programming.Typically 10-20 minutes, optimized by mobile phase composition (isocratic or gradient).
Instrumentation Cost Moderate to high, especially with headspace autosampler.Moderate to high.
Solvent/Gas Usage Requires continuous supply of high-purity carrier and makeup gases. Low solvent consumption.Consumes significant volumes of high-purity organic solvents and water.
Method Validation Well-established methods available for similar compounds.Would require extensive development and validation from scratch as per ICH Q2(R1) guidelines.[13][14][15]

Conclusion and Recommendation

For the purity analysis of 1-Fluoro-1,1,2,2-tetrachloroethane, Gas Chromatography with Electron Capture Detection (GC-ECD) is unequivocally the superior and recommended method. Its high sensitivity, selectivity, and suitability for volatile halogenated compounds are well-documented and align perfectly with the analyte's chemical nature. The established protocols for similar molecules provide a solid foundation for method development and validation.[2][3][16]

While an RP-HPLC method is theoretically plausible, it presents significant practical challenges, most notably the analyte's volatility and poor UV absorbance. These factors lead to substantial compromises in sensitivity and robustness, making it an unsuitable choice for routine quality control or trace impurity analysis of this compound. The development and validation effort required to prove an HPLC method's fitness for purpose would be extensive and unlikely to yield performance comparable to the existing GC-ECD approach.[12]

Researchers and drug development professionals should confidently rely on GC-based methods for the purity assessment of 1-Fluoro-1,1,2,2-tetrachloroethane and other volatile halogenated hydrocarbons to ensure the highest standards of scientific integrity and product quality.

References

Sources

A Senior Application Scientist's Guide to the Spectral Database of 1-Fluoro-1,1,2,2-tetrachloroethane and its Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of specialty chemicals, precise analytical characterization is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth comparative analysis of the spectral data for 1-Fluoro-1,1,2,2-tetrachloroethane and its structural isomers, 1,1,2,2-tetrachloroethane and 1,1,1,2-tetrachloroethane. By examining their mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data, we can elucidate the key structural nuances that give rise to their distinct spectral fingerprints.

Introduction to the Analytes

1-Fluoro-1,1,2,2-tetrachloroethane (C₂HCl₄F) is a hydrochlorofluorocarbon (HCFC), while 1,1,2,2-tetrachloroethane (C₂H₂Cl₄) and 1,1,1,2-tetrachloroethane (C₂H₂Cl₄) are hydrochlorocarbons. The presence and position of the fluorine atom in 1-Fluoro-1,1,2,2-tetrachloroethane significantly influence its chemical and physical properties, which is reflected in its spectral data. Understanding these differences is crucial for unambiguous identification and for predicting the behavior of these compounds in various applications.

Below are the molecular structures of the three compounds, which will be referenced throughout this guide.

Figure 1: Molecular structures of the compared halogenated ethanes.

Mass Spectrometry Analysis

Mass spectrometry provides valuable information about the molecular weight and fragmentation patterns of a compound. The following table summarizes the key mass spectral data for the three analytes.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
1-Fluoro-1,1,2,2-tetrachloroethaneC₂HCl₄F185.84149, 151, 117, 119, 82, 84
1,1,2,2-tetrachloroethaneC₂H₂Cl₄167.85131, 133, 117, 119, 83, 85
1,1,1,2-tetrachloroethaneC₂H₂Cl₄167.85131, 133, 117, 119, 96, 98

The mass spectrum of 1-Fluoro-1,1,2,2-tetrachloroethane is clearly distinguishable by its molecular ion peak cluster, which would be expected around m/z 184, 186, 188, and 190 due to the isotopic abundance of chlorine. The base peak is often the fragment resulting from the loss of a chlorine atom.

For the tetrachloroethane isomers, while they share the same molecular weight, their fragmentation patterns exhibit subtle but important differences. The symmetrical 1,1,2,2-tetrachloroethane readily loses a CHCl₂ radical, leading to a prominent peak at m/z 83 and its isotopic variant at m/z 85. In contrast, the asymmetrical 1,1,1,2-tetrachloroethane can fragment to lose a CCl₃ radical, resulting in a characteristic peak at m/z 96 and its isotopic variant at m/z 98.

G cluster_0 1-Fluoro-1,1,2,2-tetrachloroethane Fragmentation cluster_1 1,1,2,2-tetrachloroethane Fragmentation cluster_2 1,1,1,2-tetrachloroethane Fragmentation C2HCl4F+ [C2HCl4F]+• m/z 184/186/188/190 C2HCl3F+ [C2HCl3F]+ m/z 149/151 C2HCl4F+->C2HCl3F+ -Cl CHCl2+ [CHCl2]+ m/z 83/85 C2HCl4F+->CHCl2+ -CClF C2HCl2F+ [C2HCl2F]+ m/z 117/119 C2HCl3F+->C2HCl2F+ -Cl C2H2Cl4+ [C2H2Cl4]+• m/z 166/168/170 C2H2Cl4+->CHCl2+ -CHCl2 C2H2Cl3+ [C2H2Cl3]+ m/z 131/133 C2H2Cl4+->C2H2Cl3+ -Cl C2H2Cl4_2+ [C2H2Cl4]+• m/z 166/168/170 C2H2Cl3_2+ [C2H2Cl3]+ m/z 131/133 C2H2Cl4_2+->C2H2Cl3_2+ -Cl CH2Cl+ [CH2Cl]+ m/z 49/51 C2H2Cl4_2+->CH2Cl+ -CCl3

Figure 2: Simplified fragmentation pathways for the three analytes.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a gas chromatograph.

  • Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole, time-of-flight, or magnetic sector mass analyzer.

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The vibrational frequencies of different bonds are sensitive to the surrounding atomic environment.

CompoundKey IR Absorptions (cm⁻¹)Bond Vibration
1-Fluoro-1,1,2,2-tetrachloroethane~1100-1000C-F stretch
~800-600C-Cl stretch
~3000C-H stretch
1,1,2,2-tetrachloroethane~800-600C-Cl stretch
~3010C-H stretch
~1280C-H bend
1,1,1,2-tetrachloroethane~800-600C-Cl stretch
~2980C-H stretch
~1350C-H bend

The most prominent distinguishing feature in the IR spectrum of 1-Fluoro-1,1,2,2-tetrachloroethane is the strong absorption band in the 1100-1000 cm⁻¹ region, which is characteristic of the C-F stretching vibration. This band is absent in the spectra of the tetrachloroethane isomers. The C-H stretching and bending vibrations also show slight shifts in frequency due to the influence of the adjacent halogen atoms.

G cluster_0 1-Fluoro-1,1,2,2-tetrachloroethane IR cluster_1 1,1,2,2-tetrachloroethane IR cluster_2 1,1,1,2-tetrachloroethane IR CF_stretch C-F Stretch ~1100-1000 cm⁻¹ CCl_stretch_F C-Cl Stretch ~800-600 cm⁻¹ CH_stretch_F C-H Stretch ~3000 cm⁻¹ CCl_stretch_sym C-Cl Stretch ~800-600 cm⁻¹ CH_stretch_sym C-H Stretch ~3010 cm⁻¹ CH_bend_sym C-H Bend ~1280 cm⁻¹ CCl_stretch_asym C-Cl Stretch ~800-600 cm⁻¹ CH_stretch_asym C-H Stretch ~2980 cm⁻¹ CH_bend_asym C-H Bend ~1350 cm⁻¹

Figure 3: Key IR vibrational modes for the three analytes.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare a thin film of the liquid sample between two salt plates (e.g., NaCl or KBr) or dissolve the sample in a suitable solvent (e.g., CCl₄) and place it in an IR-transparent cell.

  • Data Acquisition: Place the sample in the beam of an FTIR spectrometer and record the interferogram.

  • Data Processing: Perform a Fourier transform on the interferogram to obtain the infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)
1-Fluoro-1,1,2,2-tetrachloroethanePredicted: DoubletPredicted: Two signalsPredicted: Quartet
1,1,2,2-tetrachloroethane5.95 (s, 2H)[1]74.5 (s)[1]N/A
1,1,1,2-tetrachloroethane4.45 (s, 2H)94.8 (t), 56.4 (t)N/A

For 1,1,2,2-tetrachloroethane, the two protons are chemically equivalent, resulting in a single peak in the ¹H NMR spectrum.[1] Similarly, the two carbon atoms are also equivalent, giving rise to a single signal in the ¹³C NMR spectrum.[1]

In contrast, 1,1,1,2-tetrachloroethane has two distinct carbon environments and one type of proton environment, leading to two signals in the ¹³C NMR spectrum and one signal in the ¹H NMR spectrum.

For 1-Fluoro-1,1,2,2-tetrachloroethane, we would predict a more complex NMR spectrum due to the presence of the fluorine atom. The single proton would be coupled to the fluorine atom, resulting in a doublet in the ¹H NMR spectrum. The two carbon atoms would be inequivalent and would show coupling to the fluorine atom. The ¹⁹F NMR spectrum would be expected to show a quartet due to coupling with the proton.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃, C₆D₆) and place it in an NMR tube.

  • Data Acquisition: Place the NMR tube in the magnet of the NMR spectrometer and acquire the free induction decay (FID) signal for the desired nucleus (¹H, ¹³C, ¹⁹F).

  • Data Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum, which is a plot of signal intensity versus chemical shift (ppm).

Conclusion

The spectral databases for 1-Fluoro-1,1,2,2-tetrachloroethane and its isomers, 1,1,2,2-tetrachloroethane and 1,1,1,2-tetrachloroethane, provide a wealth of information for their unambiguous identification. Mass spectrometry allows for the determination of molecular weight and characteristic fragmentation patterns. Infrared spectroscopy clearly distinguishes the fluorinated compound through its unique C-F stretching vibration. While experimental NMR data for 1-Fluoro-1,1,2,2-tetrachloroethane is limited, a comparative analysis of its isomers and theoretical predictions provide valuable insights into its expected spectral features. By leveraging these spectroscopic techniques, researchers can confidently characterize these important halogenated hydrocarbons.

References

  • PubChem. 1,1,2,2-Tetrachloroethane. National Center for Biotechnology Information. [Link]

  • NIST. Ethane, 1,1,2,2-tetrachloro-. National Institute of Standards and Technology. [Link]

  • PubChem. 1,1,1,2-Tetrachloroethane. National Center for Biotechnology Information. [Link]

  • NIST. Ethane, 1,1,1,2-tetrachloro-. National Institute of Standards and Technology. [Link]

  • PubChem. 1-Fluoro-1,1,2,2-tetrachloroethane. National Center for Biotechnology Information. [Link]

  • NIST. Ethane, 1-fluoro-1,1,2,2-tetrachloro-. National Institute of Standards and Technology. [Link]

Sources

A Senior Application Scientist's Guide to the Isomeric Purity of 1-Fluoro-1,1,2,2-tetrachloroethane (HCFC-121)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Importance of Isomeric Purity

1-Fluoro-1,1,2,2-tetrachloroethane, designated as HCFC-121, is a hydrochlorofluorocarbon with applications as a chemical intermediate.[1][2] As with many halogenated hydrocarbons, its synthesis can lead to the formation of structural isomers—molecules with the same chemical formula but different atomic arrangements. The primary isomer of concern for HCFC-121 (CCl₂FCHCl₂) is 1-fluoro-1,1,1,2-tetrachloroethane (CCl₃CHFCl), also known as HCFC-121a.

The presence of even minor amounts of an unintended isomer like HCFC-121a can have significant consequences:

  • Altered Reactivity: Different structural arrangements lead to variations in chemical and physical properties, including boiling point, polarity, and reactivity. This can impact reaction kinetics and yield in downstream synthetic applications.

  • Toxicological Profile: Isomers can exhibit markedly different toxicological and ecotoxicological profiles. The toxicological properties of 1,1,2,2-tetrachloroethane, a related compound, are well-documented, highlighting the need for stringent purity control.[3][4]

  • Regulatory Compliance: For applications in regulated industries, such as pharmaceuticals, demonstrating the precise isomeric composition of starting materials and intermediates is a non-negotiable requirement for product safety and efficacy.

Therefore, robust and validated analytical methods are essential for confirming the isomeric purity of HCFC-121.

Identifying the Contenders: HCFC-121 and its Isomer

The primary challenge in analyzing HCFC-121 is to resolve it from its key isomer, HCFC-121a.

  • Target Analyte: 1-Fluoro-1,1,2,2-tetrachloroethane (HCFC-121)

    • Structure: CCl₂F–CHCl₂

  • Primary Isomeric Impurity: 1-Fluoro-1,2,2,2-tetrachloroethane (HCFC-121a)

    • Structure: CCl₃–CHFCl

These isomers have the same molecular weight, making them indistinguishable by mass spectrometry alone without chromatographic separation. Their differing structures, however, give rise to distinct physical properties that can be exploited for separation and identification.

A Comparative Analysis of Analytical Methodologies

Two primary analytical techniques are exceptionally well-suited for determining the isomeric purity of HCFC-121: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers a unique set of advantages and provides complementary information.

FeatureGas Chromatography (GC)Nuclear Magnetic Resonance (NMR)
Principle Separation based on differential partitioning between a mobile gas phase and a stationary liquid phase.[5]Identification and quantification based on the magnetic properties of atomic nuclei in a magnetic field.
Resolution Excellent for separating volatile isomers with different boiling points and polarities.Excellent for distinguishing isomers based on unique chemical environments of ¹H and ¹⁹F nuclei.[6]
Sensitivity Very high, especially with an Electron Capture Detector (ECD), capable of detecting trace-level impurities.[5]Lower intrinsic sensitivity, typically requiring higher sample concentrations.
Quantification Highly accurate and precise, based on peak area integration relative to a standard.Highly accurate for quantification (±1% with proper parameters) as signal intensity is directly proportional to the number of nuclei.[7]
Structural Info Limited to retention time matching with standards. Mass Spectrometry (MS) coupling provides fragmentation patterns.Provides definitive structural information through chemical shifts and spin-spin coupling.[6]
Throughput High; automated systems can run many samples sequentially.Lower; sample preparation and acquisition times are generally longer.

Experimental Protocols: A Self-Validating Approach

To ensure trustworthiness, any analytical protocol must be self-validating. This involves system suitability checks, calibration with certified reference materials, and the use of controls.

Isomeric Purity by Capillary Gas Chromatography (GC)

Causality: GC is the workhorse for purity analysis of volatile compounds like HCFC-121. The choice of a mid-polarity stationary phase is critical; it induces differential interactions with the slightly different dipole moments of the isomers, enabling their separation. An Electron Capture Detector (ECD) is chosen for its exceptional sensitivity to halogenated compounds.[5][8]

Workflow Diagram:

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-ECD Analysis cluster_data Data Processing A Weigh Sample B Dilute in Solvent (e.g., Hexane) A->B C Add Internal Standard B->C D Inject into GC C->D E Separation on Mid-Polarity Column D->E F Detection by ECD E->F G Data Acquisition F->G H Integrate Peaks G->H I Calculate % Purity H->I

Caption: Workflow for GC-ECD analysis of HCFC-121 purity.

Detailed Protocol:

  • System Suitability:

    • Prepare a system suitability solution containing approximately equal amounts of HCFC-121 and HCFC-121a reference standards.

    • Inject the solution and verify that the resolution between the two isomeric peaks is greater than 1.5.

    • Perform five replicate injections and confirm that the relative standard deviation (RSD) for the peak areas is less than 2.0%.

  • Standard and Sample Preparation:

    • Solvent: Use high-purity hexane.

    • Internal Standard (IS) Stock: Prepare a 1 mg/mL solution of 1,2-dichloroethane in hexane.[9]

    • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of HCFC-121 and HCFC-121a reference standards into hexane with a fixed amount of internal standard.

    • Sample Preparation: Accurately weigh approximately 10 mg of the HCFC-121 sample, dissolve in 10 mL of hexane, and add the internal standard.

  • GC-ECD Parameters:

    • Column: Agilent DB-624 or similar (6% cyanopropylphenyl-94% dimethylpolysiloxane), 30 m x 0.25 mm ID, 1.4 µm film thickness.

    • Carrier Gas: Helium or Nitrogen, constant flow at 1.2 mL/min.

    • Oven Program: 40°C (hold 5 min), ramp to 150°C at 10°C/min, hold 2 min.

    • Injector: 200°C, Split ratio 50:1.

    • Detector (ECD): 300°C.

  • Data Analysis:

    • Identify peaks based on retention times established with pure standards.

    • Calculate the percentage purity using the area normalization method, assuming the response factor for the isomer is the same as the main component. For higher accuracy, use relative response factors determined from the calibration standards.

Structural Confirmation by ¹⁹F NMR Spectroscopy

Causality: ¹⁹F NMR is an exceptionally powerful tool for analyzing fluorinated compounds.[10] The fluorine nucleus is 100% naturally abundant and highly sensitive.[7] The chemical environment around the fluorine atom in HCFC-121 (CCl₂F –) is vastly different from that in HCFC-121a (–CHFCl), resulting in distinct and well-separated signals in the ¹⁹F NMR spectrum. This allows for unambiguous identification and direct quantification.[6]

Logical Relationship Diagram:

NMR_Logic cluster_isomers Isomeric Structures cluster_spectra Resulting ¹⁹F NMR Signals I1 HCFC-121 (CCl₂F-CHCl₂) S1 Signal 1 (Triplet due to coupling with 2H) I1->S1 Unique Chemical Environment 1 I2 HCFC-121a (CCl₃-CHFCl) S2 Signal 2 (Doublet due to coupling with 1H) I2->S2 Unique Chemical Environment 2 Quant Quantification (Directly from Signal Integration) S1->Quant S2->Quant

Caption: Logical flow from isomer structure to NMR signal and quantification.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the HCFC-121 sample.

    • Dissolve in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Add a small amount of a fluorine-containing reference standard with a known chemical shift (e.g., trifluorotoluene) for accurate referencing if needed.

  • NMR Spectrometer Parameters (500 MHz):

    • Nucleus: ¹⁹F

    • Pulse Program: Standard single pulse (zg)

    • Acquisition Time: ~2 seconds

    • Relaxation Delay (d1): 15 seconds. Causality: A long relaxation delay (5x the longest T1) is crucial to ensure complete relaxation of the fluorine nuclei between pulses, making the signal integrals directly proportional to the molar quantity for accurate quantification.[7]

    • Number of Scans: 16-64 (to achieve adequate signal-to-noise ratio).

    • Decoupling: Proton decoupling can be used to simplify the spectrum to singlets, but the coupled spectrum provides valuable structural confirmation.

  • Data Analysis:

    • Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).

    • Calibrate the chemical shift axis.

    • Integrate the area under the distinct signals corresponding to HCFC-121 and HCFC-121a.

    • The isomeric purity is calculated as:

      • % Purity of HCFC-121 = [Integral(HCFC-121) / (Integral(HCFC-121) + Integral(HCFC-121a))] x 100

Conclusion: An Integrated Approach for Unquestionable Purity

For the comprehensive assessment of 1-Fluoro-1,1,2,2-tetrachloroethane's isomeric purity, a dual-method approach is recommended. Gas Chromatography, particularly with an ECD, serves as the primary method for high-sensitivity detection and routine quality control due to its high throughput and quantitative precision. ¹⁹F NMR spectroscopy provides an orthogonal, confirmatory analysis that delivers unequivocal structural identification and highly accurate quantification, serving as an invaluable tool for primary characterization and investigation of unknown impurities. By combining these powerful techniques, researchers and developers can ensure the quality, safety, and consistency of their materials, underpinning the integrity of their scientific and commercial endeavors.

References

  • Wikipedia. (2023). 1,1,2,2-Tetrachloroethane. Retrieved from [Link]

  • Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Retrieved from [Link]

  • ResearchGate. (2016). The Interpretation of the 1H and 19F NMR Spectrum of 1,2-Difluoroethane. Retrieved from [Link]

  • Agilent Technologies. (2011). Analysis of halogenated hydrocarbons in air. Retrieved from [Link]

  • International Agency for Research on Cancer. (1999). 1,1,2,2-TETRACHLOROETHANE. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for 1,1,2,2-Tetrachloroethane. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Gas Chromatography. Retrieved from [Link]

  • University of Ottawa. (2017). Boron Isotope Effects in Fluorine NMR Spectra. Retrieved from [Link]

  • ACS Publications. (1979). Determination of volatile halogenated hydrocarbons in water by gas chromatography. Retrieved from [Link]

  • University of Wisconsin-Madison. (2001). Fluorine NMR. Retrieved from [Link]

  • Nanalysis Corp. (n.d.). 19Fluorine NMR. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 1,1,2,2-tetrachloroethane. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,2,2-Tetrachloroethane. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (1996). 1,1,1,2-Tetrachloroethane (CASRN 630-20-6). Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). What is Gas Chromatography?. Retrieved from [Link]

  • JPL Publication. (2018). HCFC-121. Retrieved from [Link]

Sources

A Comparative Guide to the Isomers of Tetrachloroethane: Cross-Referencing CAS Numbers for Accurate Identification

Author: BenchChem Technical Support Team. Date: February 2026

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For researchers, scientists, and drug development professionals, the precise identification of chemical compounds is a cornerstone of experimental integrity and safety. In the case of tetrachloroethane, two isomers exist: 1,1,1,2-tetrachloroethane and 1,1,2,2-tetrachloroethane. While they share the same molecular formula, C₂H₂Cl₄, their distinct structural arrangements lead to different chemical and physical properties, as well as varied industrial applications and toxicological profiles. This guide provides a comprehensive comparison to facilitate their accurate identification, emphasizing the critical role of Chemical Abstracts Service (CAS) numbers.

Core Identification: The Significance of CAS Numbers

The definitive method for distinguishing between chemical isomers is the use of their unique CAS Registry Numbers. These identifiers eliminate ambiguity that can arise from synonyms or variations in chemical nomenclature.

IsomerCAS NumberCommon Synonyms
1,1,1,2-Tetrachloroethane 630-20-6[1][2][3]asym-tetrachloroethane, R-130a
1,1,2,2-Tetrachloroethane 79-34-5[4][5][6][7][8][9]Acetylene tetrachloride, sym-tetrachloroethane, Bonoform, Cellon, Westron

Cross-referencing the CAS number is the essential first step in any experimental design to ensure the correct isomer is being used and to accurately interpret resulting data.

Physicochemical Properties: A Tale of Two Structures

The arrangement of chlorine atoms in each isomer directly influences their physical and chemical characteristics. These differences are not only fundamental to their behavior but also provide the basis for their analytical separation.

Property1,1,1,2-Tetrachloroethane1,1,2,2-Tetrachloroethane
Molecular Weight 167.84 g/mol [3]167.85 g/mol [10]
Boiling Point 130.5 °C[1][3][11]146.0 - 146.5 °C[4][10]
Melting Point -70.2 °C[1][3][11]-42.5 to -44 °C[4][12]
Density 1.5532 g/cm³[1][3]1.59 g/cm³[4]
Solubility in Water 0.11 g/100mL at 25°C[11]0.29 g/100mL at 25°C[12]
Vapor Pressure 14 mmHg at 25°C[3]5 mmHg at 20°C[4]

The notable difference in boiling points allows for effective separation of the two isomers through distillation.

Analytical Differentiation: Methodologies and Protocols

Several analytical techniques can be employed to distinguish between the tetrachloroethane isomers with high confidence. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are particularly powerful methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC separates the isomers based on their differing affinities for the stationary phase of the column, which is influenced by their boiling points. Consequently, the more volatile 1,1,1,2-tetrachloroethane will typically elute before the 1,1,2,2-tetrachloroethane. The mass spectrometer then provides a fragmentation pattern for each isomer. While the molecular ion peak will be the same, the relative abundances of the fragment ions will differ, providing a unique "fingerprint" for each compound.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Create a dilute solution of the tetrachloroethane sample in a suitable solvent like hexane or dichloromethane.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.

    • Carrier Gas: Helium at a constant flow.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

  • Data Analysis: Compare the retention times and mass spectra against certified reference standards of each isomer.

Caption: A streamlined workflow for the GC-MS analysis of tetrachloroethane isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information by analyzing the magnetic properties of the atomic nuclei.

  • ¹H NMR: Both 1,1,1,2-tetrachloroethane and 1,1,2,2-tetrachloroethane will each show a single peak (a singlet) in their proton NMR spectra because all protons within each molecule are chemically equivalent. However, the chemical shift (the position of the peak) will be different for each isomer due to the differing electronic environments of the protons.

  • ¹³C NMR: This technique is particularly definitive. 1,1,1,2-tetrachloroethane will exhibit two distinct signals for its two non-equivalent carbon atoms. In contrast, 1,1,2,2-tetrachloroethane, with its symmetrical structure, will show only a single signal, as both of its carbon atoms are in identical chemical environments.

G cluster_1112 1,1,1,2-Tetrachloroethane cluster_1122 1,1,2,2-Tetrachloroethane H_1112 ¹H NMR: One Singlet C_1112 ¹³C NMR: Two Signals H_1122 ¹H NMR: One Singlet (different chemical shift) C_1122 ¹³C NMR: One Signal

Caption: A comparison of the expected NMR spectral data for the two tetrachloroethane isomers.

Conclusion

The unambiguous identification of tetrachloroethane isomers is crucial for scientific accuracy and safety. The foundational step is the diligent cross-referencing of their distinct CAS numbers: 630-20-6 for 1,1,1,2-tetrachloroethane and 79-34-5 for 1,1,2,2-tetrachloroethane. This, in conjunction with robust analytical techniques such as GC-MS and NMR spectroscopy, allows researchers to confidently distinguish between these isomers. A thorough understanding of their differing physicochemical properties and spectral data is paramount for any professional working with these compounds.

References

  • Australian Government Department of Climate Change, Energy, the Environment and Water. 1,1,1,2-Tetrachloroethane. [Link]

  • Wikipedia. 1,1,2,2-Tetrachloroethane. [Link]

  • U.S. Environmental Protection Agency. 1,1,2,2-Tetrachloroethane | CASRN 79-34-5 | DTXSID7021318 | IRIS. [Link]

  • Occupational Safety and Health Administration. 1,1,2,2-TETRACHLOROETHANE. [Link]

  • PubChem. 1,1,2,2-Tetrachloro-(1,2-2H2)ethane | C2H2Cl4 | CID 118531. [Link]

  • PubChem. 1,1,1,2-Tetrachloroethane | Cl3CCH2Cl | CID 12418. [Link]

  • Inchem.org. ICSC 1486 - 1,1,1,2-TETRACHLOROETHANE. [Link]

  • PubChem. 1,1,2,2-Tetrachloroethane | CHCl2CHCl2 | CID 6591. [Link]

  • Wikipedia. 1,1,1,2-Tetrachloroethane. [Link]

  • ResearchGate. ¹H NMR spectrum (500 MHz, 1,1,2,2-tetrachloroethane-d2, 60 °C) of a... [Link]

  • Royal Society of Chemistry. Regio and stereoselective synthesis of 1,4-enynes by iron-catalysed Suzuki–Miyaura coupling of propargyl electrophiles under ligand-free condition - Supporting Information. [Link]

  • ResearchGate. ¹³C NMR spectra (in 1,1,2,2‐tetrachloroethane‐d2 at 110 °C) for... [Link]

  • National Institutes of Health. HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market - PMC. [Link]

Sources

A Senior Application Scientist's Guide to Interpreting the Mass Spectrum of 1-Fluoro-1,1,2,2-tetrachloroethane

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in research and drug development, mass spectrometry (MS) is an indispensable tool for molecular structure elucidation. The analysis of halogenated compounds, however, presents a unique set of challenges and opportunities due to complex isotopic patterns and predictable fragmentation pathways. This guide provides an in-depth, comparative analysis of the mass spectrum of 1-Fluoro-1,1,2,2-tetrachloroethane.

Rather than merely presenting a spectrum, we will build a logical framework for its interpretation. We will first analyze the well-documented mass spectrum of its structural analog, 1,1,2,2-tetrachloroethane , to establish a baseline. We will then apply fundamental principles of mass spectrometry to predict and interpret the fragmentation pattern of our target molecule, highlighting how the substitution of a single hydrogen atom with fluorine—the most electronegative element—alters its behavior in the mass spectrometer.

The Foundation: Principles of Electron Ionization (EI) for Halogenated Ethanes

Electron Ionization (EI) is a hard ionization technique where high-energy electrons bombard a molecule, ejecting an electron to form a positively charged molecular ion (M⁺•).[1] This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, charged fragment ions and neutral radicals. The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z), generating a spectrum that is a fingerprint of the molecule's structure.

For halogenated compounds, the most critical diagnostic feature is the isotopic distribution. Chlorine exists naturally as two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[2][3] This gives rise to a characteristic pattern of peaks (M⁺•, [M+2]⁺•, [M+4]⁺•, etc.) for any ion containing chlorine atoms, providing an immediate clue to the number of chlorine atoms present in a given fragment.[4]

Comparative Analysis, Part 1: The Known Spectrum of 1,1,2,2-Tetrachloroethane

To understand the spectrum of our target, we first examine its parent compound, 1,1,2,2-tetrachloroethane (C₂H₂Cl₄). Its molecular weight is approximately 168 g/mol .[5] The most crucial aspect of its EI mass spectrum is the fragmentation pattern, which is dominated by the cleavage of C-C and C-Cl bonds.

Key Spectral Features of 1,1,2,2-Tetrachloroethane:

  • Molecular Ion (M⁺•): The molecular ion cluster is expected around m/z 166, 168, 170, 172, and 174, corresponding to the various combinations of four ³⁵Cl and ³⁷Cl isotopes. Due to the extensive fragmentation typical of chlorinated alkanes, this peak cluster is often of low abundance.[6]

  • Base Peak: The most intense peak (base peak) in the spectrum is observed at m/z 83 .[7] This corresponds to the [C₂H₂³⁵Cl₂]⁺ ion, formed by the loss of two chlorine atoms. The stability of this fragment makes it the most abundant.

  • Major Fragments: Another significant fragment appears at m/z 131 , corresponding to the loss of a single chlorine atom ([M-Cl]⁺). Specifically, this is the [C₂H₂³⁵Cl₃]⁺ ion.[7] The subsequent loss of HCl from this fragment can also occur.

Experimental Data: Prominent Ions in the EI-MS of 1,1,2,2-Tetrachloroethane

The following table summarizes the key ions and their proposed structures based on published data.[7]

m/z (for ³⁵Cl isotopes)Proposed Fragment IonIdentity of Lost Neutral(s)Notes
166[C₂H₂³⁵Cl₄]⁺•-Molecular Ion (low abundance)
131[C₂H₂³⁵Cl₃]⁺Cl•Loss of a chlorine radical
95[C₂H³⁵Cl₂]⁺HCl, Cl•Loss of HCl and a chlorine radical
83[C₂H₂³⁵Cl]⁺Cl₂Base Peak . Loss of two chlorine atoms.
60[C₂H³⁵Cl]⁺CCl₃• or CHCl₂, Cl•Result of C-C bond cleavage
Fragmentation Workflow of 1,1,2,2-Tetrachloroethane

The logical flow of fragmentation from the molecular ion is a critical piece of the puzzle. The diagram below illustrates the primary pathways.

G M [C₂H₂Cl₄]⁺• m/z 166, 168, 170, 172 F1 [C₂H₂Cl₃]⁺ m/z 131, 133, 135 M->F1 - Cl• F3 [C₂H₂Cl₂]⁺• m/z 83, 85, 87 (Base Peak) M->F3 - Cl₂ F2 [C₂HCl₂]⁺ m/z 95, 97, 99 F1->F2 - HCl

Fragmentation pathways for 1,1,2,2-tetrachloroethane.

Comparative Analysis, Part 2: Interpreting the Mass Spectrum of 1-Fluoro-1,1,2,2-tetrachloroethane

Now, we introduce a fluorine atom in place of a hydrogen atom. The molecular formula becomes C₂HFCl₄, with a calculated molecular weight of approximately 186 g/mol using the most abundant isotopes (¹²C, ¹H, ¹⁹F, ³⁵Cl).

The introduction of fluorine has two primary consequences:

  • Increased Molecular Weight: The molecular ion and all subsequent fragments containing the carbon skeleton will be shifted to higher m/z values compared to the non-fluorinated analog.

  • Altered Bond Strengths: The C-F bond is significantly stronger than a C-H bond and also stronger than a C-Cl bond. This makes the loss of a fluorine radical or an HF molecule less favorable than the loss of a chlorine radical or HCl.[8] Therefore, we can predict that fragmentation will be dominated by the cleavage of C-Cl and C-C bonds.

Predicted Key Spectral Features of 1-Fluoro-1,1,2,2-tetrachloroethane
  • Molecular Ion (M⁺•): The molecular ion cluster will be centered around m/z 184 ([C₂H¹⁹F³⁵Cl₄]⁺•). Like its analog, this peak is expected to be weak. The isotopic pattern will be identical to that of 1,1,2,2-tetrachloroethane (M, M+2, M+4, M+6, M+8) because it also contains four chlorine atoms.

  • Primary Fragmentation - Loss of Chlorine: The most probable initial fragmentation step is the loss of a chlorine radical, which is the weakest bond in the molecule. This will yield a fragment ion cluster centered at m/z 149 ([C₂HF³⁵Cl₃]⁺). This ion is expected to be a major peak in the spectrum.

  • The Base Peak - [C₂HFCl₂]⁺: Following the pattern of the parent compound, the subsequent loss of another chlorine atom or molecule is highly probable. The cleavage of the C-C bond would lead to the formation of [CHFCl]⁺ and [CCl₃]⁺ fragments. However, the most stable two-carbon fragment is likely formed by the loss of Cl₂. This would result in a fragment ion at m/z 101 ([C₂HF³⁵Cl₂]⁺). Given the stability of similar ions, this is the predicted base peak.

  • Other Fragments: Loss of HCl from the [M-Cl]⁺ fragment is also a likely pathway, producing an ion at m/z 113 ([C₂F³⁵Cl₂]⁺).

Comparison of Key Ions: H vs. F Substitution
Feature1,1,2,2-Tetrachloroethane (Actual)1-Fluoro-1,1,2,2-tetrachloroethane (Predicted)Rationale for Difference
Molecular Ion (m/z) 166184Mass of F (19 amu) vs. H (1 amu)
[M-Cl]⁺ (m/z) 131149Mass difference propagates to fragments
Base Peak (m/z) 83 ([C₂H₂Cl]⁺)101 ([C₂HFCl₂]⁺)Mass difference and high stability of the dichloro-fragment
Isotopic Pattern Contains 4 Cl atomsContains 4 Cl atomsIdentical complex pattern (M to M+8)
Predicted Fragmentation Workflow of 1-Fluoro-1,1,2,2-tetrachloroethane

This diagram illustrates the most probable fragmentation cascade, grounded in the principles of bond strengths and carbocation stability.[1]

G M [C₂HFCl₄]⁺• m/z 184, 186, 188, 190 F1 [C₂HFCl₃]⁺ m/z 149, 151, 153 M->F1 - Cl• F3 [C₂HFCl₂]⁺• m/z 101, 103, 105 (Predicted Base Peak) M->F3 - Cl₂ F2 [C₂FCl₂]⁺ m/z 113, 115, 117 F1->F2 - HCl

Predicted fragmentation pathways for 1-Fluoro-1,1,2,2-tetrachloroethane.

Recommended Experimental Protocol: GC-MS Analysis

To validate these predictions, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol should be employed. This technique is ideal for separating volatile organic compounds from a mixture and obtaining high-quality EI mass spectra.

Methodology:

  • Sample Preparation: Prepare a dilute solution of 1-Fluoro-1,1,2,2-tetrachloroethane (e.g., 100 ppm) in a high-purity volatile solvent such as hexane or dichloromethane.

  • GC Separation:

    • Instrument: Agilent GC-MS system (or equivalent) equipped with an EI source.

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for this class of compound.

    • Injection: Inject 1 µL of the sample solution with a split ratio of 50:1. Set the injector temperature to 250°C.

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Detection:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 35 to 300 to ensure capture of all relevant fragments and the molecular ion.

    • Data Analysis: Acquire the spectrum for the GC peak corresponding to the target analyte. Analyze the fragmentation pattern and isotopic clusters to confirm the structure.

This self-validating protocol ensures reproducible separation and ionization, allowing for confident comparison against spectral libraries and the theoretical fragmentation patterns discussed herein.

Conclusion

The interpretation of the mass spectrum for 1-Fluoro-1,1,2,2-tetrachloroethane is a logical exercise in comparative analysis. By understanding the established fragmentation of its non-fluorinated analog, 1,1,2,2-tetrachloroethane, we can confidently predict its spectral features. The analysis hinges on two key principles: the diagnostic isotopic pattern imparted by its four chlorine atoms and the directing effect of relative bond strengths (C-F > C-H > C-Cl), which dictates that the loss of chlorine will be the overwhelmingly favored fragmentation pathway. The predicted base peak at m/z 101 ([C₂HFCl₂]⁺) and the prominent fragment at m/z 149 ([C₂HFCl₃]⁺) serve as powerful diagnostic markers for identifying this compound and distinguishing it from its structural relatives.

References

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 1,1,1-trichloroethane. Retrieved from [Link]

  • Badea, I., et al. (2008). Mass spectrometry analysis of polychlorinated biphenyls: Chemical ionization and selected ion chemical ionization using methane as a reagent gas. ResearchGate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • Wang, Y., et al. (2020). Distinguishing between halogenated alkanes containing the same halogen based on the reaction kinetic parameter using negative ion mobility spectrometry at atmospheric pressure. National Institutes of Health (NIH). Retrieved from [Link]

  • NIST. (n.d.). Ethane, 1,1,2,2-tetrachloro-. NIST WebBook. Retrieved from [Link]

  • Wang, Y., et al. (2020). Distinguishing between halogenated alkanes containing the same halogen based on the reaction kinetic parameter using negative ion mobility spectrometry at atmospheric pressure. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,1,2,2-Tetrachloroethane. Retrieved from [Link]

  • Clark, J. (2015). The M+2 peak in mass spectra. Chemguide. Retrieved from [Link]

  • Song, Y., et al. (2015). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. PubMed Central. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Isotope Abundance. Retrieved from [Link]

  • Wei, H., & Li, A. (2009). Mass spectrometric ionization pattern of 209 polychlorinated biphenyls. Dioxin 20XX International Symposium. Retrieved from [Link]

  • All About Chemistry. (2023). Chloro pattern in Mass Spectrometry. YouTube. Retrieved from [Link]

  • Clark, J. (2014). Fragmentation patterns in mass spectra. Chemguide. Retrieved from [Link]

  • Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]

  • Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Audí-Miró, C., et al. (2014). Chlorine Isotope Effects from Isotope Ratio Mass Spectrometry Suggest Intramolecular C-Cl Bond Competition in Trichloroethene (TCE) Reductive Dehalogenation. PubMed Central. Retrieved from [Link]

  • Science Ready. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). Mass Spectrometry. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

Sources

A Comparative Guide to Solvent Performance: Benchmarking the Phased-Out HCFC-121 Against Modern Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Historically, hydrochlorofluorocarbons (HCFCs) were mainstays in precision cleaning and solvent applications. However, due to their detrimental effect on the stratospheric ozone layer, they have been globally phased out under the Montreal Protocol. This guide provides a technical benchmark of HCFC-121 (1,1,2,2-tetrachloro-1-fluoroethane), a representative HCFC, against modern, environmentally sustainable alternatives. By detailing standardized performance metrics and rigorous experimental protocols, this document serves as a framework for scientists and researchers to evaluate and select solvents that meet today's stringent efficacy and environmental standards. We will explore key performance indicators, including cleaning efficacy, material compatibility, and solvency power, providing a clear rationale for transitioning to safer, next-generation solvents like hydrofluoroethers (HFEs) and hydrofluoroolefins (HFOs).

Introduction: The Legacy and Limitations of HCFC Solvents

For decades, solvents like chlorofluorocarbons (CFCs) and their successors, hydrochlorofluorocarbons (HCFCs), were the gold standard in applications requiring high-purity cleaning, such as in electronics manufacturing and medical device preparation.[1] Their desirable properties—non-flammability, chemical stability, and effective solvency—made them highly effective.[1]

However, the chemical stability that made them so useful also allowed them to persist in the atmosphere, eventually reaching the stratosphere. There, UV radiation would break them down, releasing chlorine atoms that catalytically destroy the ozone layer.[2] This led to the landmark 1987 Montreal Protocol, an international treaty designed to phase out the production of ozone-depleting substances (ODS).[3][4] HCFCs were introduced as transitional substitutes with a lower Ozone Depletion Potential (ODP) than CFCs, but they are still recognized as ODS and are also potent greenhouse gases, contributing to global warming.[5][6] HCFC-121, for instance, has an ODP of 0.030.[7]

The scientific and industrial communities have since developed several generations of alternative solvents with zero ODP and significantly lower Global Warming Potential (GWP).[8][9] This guide focuses on comparing HCFC-121 to two prominent classes of these modern solvents:

  • Hydrofluoroethers (HFEs): Developed as replacements for CFCs and HCFCs, HFEs are non-ozone-depleting, have low toxicity, and are non-flammable.[8][10][11] They are widely used for precision cleaning and as heat-transfer fluids.[8][12][13]

  • Hydrofluoroolefins (HFOs) / Hydrochlorofluoroolefins (HCFOs): The newest generation of fluorinated solvents, HFOs and HCFOs feature a carbon-carbon double bond, which allows them to break down much faster in the atmosphere.[14][15] This results in very low GWP and zero ODP, making them highly sustainable options.[14][16][17]

This comparison will be grounded in quantifiable performance metrics, providing a data-driven rationale for solvent selection in modern research and development.

Comparative Analysis of Physicochemical and Environmental Properties

The selection of a solvent is a multi-faceted decision, balancing performance with environmental and safety considerations. The following table summarizes key properties of HCFC-121 and its modern counterparts.

Table 1: Comparison of Solvent Properties

PropertyHCFC-121 (Theoretical/Historical Data)HFE-7100 (Representative HFE)HFO-1233zd(E) (Representative HCFO)
Chemical Formula C₂HCl₄FC₄F₉OCH₃ / C₄F₉OCH₃ (Isomers)C₃H₂Cl₂F₄
Boiling Point (°C) ~117 (Estimated)6119
Density (g/mL @ 25°C) ~1.61.521.29
Surface Tension (mN/m) ~25 (Estimated)13.617.5
Kauri-Butanol (Kb) Value ~60-70 (Estimated)1028
Ozone Depletion Potential (ODP) 0.03[7]0[12]0[14]
Global Warming Potential (GWP, 100-yr) ~210320[12]1-7
Flammability Non-flammable[18]Non-flammable[10][12]Non-flammable[19]

Causality Behind the Data:

  • Boiling Point: A moderate boiling point, like that of HFE-7100, is often ideal for vapor degreasing, as it allows the solvent to boil and condense efficiently without requiring excessive energy. The very low boiling point of HFO-1233zd(E) makes it suitable for applications requiring rapid evaporation.

  • Kauri-Butanol (Kb) Value: This value is a standardized measure of a solvent's ability to dissolve nonpolar contaminants like oils and greases.[20][21][22] A higher Kb value indicates stronger solvency.[20] While HCFC-121 possesses a relatively high Kb value, modern solvents can be formulated into azeotropic blends to enhance their cleaning power for specific applications.[23]

  • ODP and GWP: The most critical differentiator is the environmental impact. The zero ODP of HFEs and HFOs is a regulatory and ethical necessity.[12][14] The significantly lower GWP of HFOs represents the leading edge of sustainable solvent technology.[14][15]

Performance Benchmarking: Experimental Protocols

To provide a framework for objective comparison, we present two fundamental experimental protocols. These methods are designed to be self-validating and are based on industry-standard practices.

Objective: To quantitatively determine the efficiency of a solvent in removing a standardized, non-polar contaminant.

Rationale: The gravimetric method is a direct and highly reproducible measure of cleaning performance. By measuring the mass of a contaminant before and after cleaning, we can calculate a precise cleaning efficiency percentage, eliminating subjective visual assessments.

Methodology:

  • Substrate Preparation: Use standardized stainless steel coupons (e.g., 3x1 inch). Clean them thoroughly with isopropyl alcohol and handle with clean forceps to avoid contamination.

  • Initial Weighing: Weigh each clean, dry coupon on an analytical balance to four decimal places (M₁).

  • Soiling: Apply a consistent amount (e.g., 0.1 g) of a standardized test soil (e.g., a mixture of mineral oil and carbon black) evenly across the coupon surface.

  • Soiled Weighing: Weigh the soiled coupon (M₂). The initial mass of the soil is (M₂ - M₁).

  • Cleaning Process:

    • For vapor degreasing: Suspend the coupon in the solvent vapor zone of a lab-scale vapor degreaser for a standardized time (e.g., 5 minutes).

    • For immersion: Immerse the coupon in the solvent at a controlled temperature (e.g., 25°C) with gentle agitation for a standardized time (e.g., 10 minutes).

  • Final Weighing: After cleaning, allow the coupon to dry completely in a fume hood. Weigh the final coupon (M₃). The mass of remaining soil is (M₃ - M₁).

  • Calculation:

    • Cleaning Efficiency (%) = [1 - ((M₃ - M₁) / (M₂ - M₁))] * 100

Workflow Diagram: Cleaning Efficacy Assessment

G cluster_prep Preparation cluster_cleaning Cleaning cluster_analysis Analysis prep 1. Prepare & Pre-weigh Clean Coupon (M₁) soil 2. Apply Standardized Contaminant prep->soil weigh_soiled 3. Weigh Soiled Coupon (M₂) soil->weigh_soiled clean 4. Clean Coupon with Test Solvent weigh_soiled->clean weigh_final 5. Dry & Weigh Final Coupon (M₃) clean->weigh_final calc 6. Calculate Cleaning Efficiency (%) weigh_final->calc

Caption: Workflow for gravimetric cleaning efficacy testing.

Objective: To assess the effect of a solvent on the physical properties of common polymeric and elastomeric materials.

Rationale: Solvent incompatibility can lead to swelling, cracking, or degradation of seals, gaskets, and other components, causing equipment failure. This protocol is based on ASTM D543 standards and provides a reliable method to screen for such incompatibilities.[24]

Methodology:

  • Specimen Preparation: Cut standardized test specimens from sheets of materials commonly used in laboratory and industrial equipment (e.g., Viton®, Teflon®, Neoprene, Polycarbonate).

  • Initial Measurement: For each specimen, measure and record:

    • Mass (using an analytical balance).

    • Dimensions (length, width, thickness using calipers).

    • Hardness (using a Shore durometer).

  • Immersion: Fully immerse the specimens in the test solvent in a sealed container. Place the container in an oven at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 72 hours). A control batch should be kept in air under the same conditions.

  • Post-Immersion Analysis:

    • Remove the specimens from the solvent, lightly pat dry, and re-measure mass, dimensions, and hardness immediately.

    • Continue measurements at set intervals (e.g., 1, 4, and 24 hours) as the solvent evaporates from the material.

  • Calculation: Calculate the percentage change for mass, volume (calculated from dimensions), and hardness compared to the initial measurements.

  • Visual Inspection: Record any visual changes such as cracking, crazing, discoloration, or deformation.

Workflow Diagram: Material Compatibility Evaluation

G start 1. Prepare & Characterize Test Specimens (Mass, Dimensions, Hardness) immersion 2. Immerse Specimens in Solvent at Controlled Temperature start->immersion analysis 3. Remove & Re-measure Properties at Intervals immersion->analysis calculation 4. Calculate % Change in Mass, Volume, Hardness analysis->calculation visual 5. Perform Visual Inspection for Damage analysis->visual report Report Findings calculation->report visual->report G start Define Application Needs (Contaminant, Substrate) env_check Is ODP > 0 or GWP Unacceptably High? start->env_check reject Reject Solvent (e.g., HCFC-121) env_check->reject Yes perf_check Evaluate Performance env_check->perf_check No cleaning_eff Cleaning Efficacy? perf_check->cleaning_eff mat_compat Material Compatibility? cleaning_eff->mat_compat Adequate reformulate Consider Blend or Azeotrope cleaning_eff->reformulate Inadequate accept Select Optimal Solvent (e.g., HFE/HFO) mat_compat->accept Acceptable mat_compat->reformulate Unacceptable reformulate->perf_check

Caption: Decision-making flowchart for modern solvent selection.

Conclusion

While HCFC-121 and similar legacy solvents were effective for their time, their significant environmental drawbacks render them obsolete. Modern alternatives, particularly hydrofluoroolefins (HFOs) and hydrofluoroethers (HFEs), offer a superior profile when balancing performance, safety, and environmental impact. They provide effective cleaning, broad material compatibility, and, most importantly, compliance with global regulations aimed at protecting the ozone layer and mitigating climate change. For today's researchers and drug development professionals, a rigorous, data-driven evaluation based on standardized protocols is essential. This guide provides the framework and rationale to confidently select next-generation solvents that are not only effective but also environmentally responsible.

References

  • Wikipedia. (n.d.). Hydrofluoroether. Retrieved from [Link]

  • Xiamen Juda Chemical & Equipment Co., Ltd. (2025, April 18). What is HFE Hydrofluoroether? Common HFE Models and Uses. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrachloro-1,1-difluoroethane. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,2,2-Tetrachloro-1-fluoroethane. Retrieved from [Link]

  • Solexir. (2024, January 2). HFE Solvents. Retrieved from [Link]

  • Papanastasiou, D. K., et al. (2018). HCFC-121. Retrieved from [Link]

  • Ecovia Chemical. (n.d.). Applications of Hydrofluoroether (HFE) Cleaning Agent. Retrieved from [Link]

  • Circuit Insight. (2014, September 18). Alternative Solvent with Low Global Warming Potential. Retrieved from [Link]

  • Ecolink, Inc. (2025, November 3). Hydrofluoroether Solvent Guide - High Performance Alternative. Retrieved from [Link]

  • Best Technology. (n.d.). BestSolv® HFO / HCFO Solvents for Precision Cleaning. Retrieved from [Link]

  • ASTM International. (2021). D1133 Standard Test Method for Kauri-Butanol Value of Hydrocarbon Solvents. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Acceptable Refrigerants and their Impacts. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Substitutes in Precision Cleaning. Retrieved from [Link]

  • End-of-life treatment of Hydrofluoroolefins (HFOs). (2024, June 3). 7. Background. Retrieved from [Link]

  • ASTM International. (n.d.). Kauri-Butanol Value of Hydrocarbon Solvents. Retrieved from [Link]

  • Intertek. (n.d.). Chemical Compatibility ASTM D543. Retrieved from [Link]

  • Conserve Solutions. (2018, December 10). Environmental Impact of Refrigerants. Retrieved from [Link]

  • ResearchGate. (2025, November 20). (PDF) Atmospheric Oxidation of Hydrofluoroolefins and Hydrochlorofluoroolefins by Ozone Produces HFC-23, PFC-14, and CFC-13. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 25). Ozone-Depleting Substances. Retrieved from [Link]

  • Toxics Use Reduction Institute. (n.d.). Alternatives to Halogenated Solvents Used in Surface Cleaning. Retrieved from [Link]

  • Heat Pump Hot Water System Refrigerants and Their Environmental Impact. (2024, September 4). Retrieved from [Link]

  • PubMed. (2014, September 11). Understanding solvation in the low global warming hydrofluoroolefin HFO-1234ze propellant. Retrieved from [Link]

  • Intergovernmental Panel on Climate Change. (n.d.). Non-Medical Aerosols, Solvents, and HFC-23. Retrieved from [Link]

  • MDPI. (2023, June 16). Assessing Energy Performance and Environmental Impact of Low GWP Vapor Compression Chilled Water Systems. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Introduction to Materials Compatibility Testing. Retrieved from [Link]

  • Best Technology. (n.d.). Understanding Kauri-Butanol Value: A Key Indicator in Solvent Cleaning. Retrieved from [Link]

  • IMARC Group. (2018, February 14). Hydrofluoroolefin (HFO) Market Size, Trends, and Forecast 2024-2032. Retrieved from [Link]

  • ASTM International. (n.d.). F2331 Standard Test Method for Determining Chemical Compatibility of Substances in Contact with Thermoplastic Pipe and Fittings Materials. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of 1-Fluoro-1,1,2,2-tetrachloroethane in Environmental Samples

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of 1-Fluoro-1,1,2,2-tetrachloroethane (CFC-121a) in complex environmental matrices. Designed for researchers, environmental scientists, and analytical chemists, this document moves beyond procedural steps to explain the fundamental principles and rationale behind method selection, ensuring robust and defensible data.

Introduction: The Analyte in Context

1-Fluoro-1,1,2,2-tetrachloroethane is a synthetic halogenated hydrocarbon. While specific data on its production and use are limited, its structural similarity to other chlorofluorocarbons (CFCs) and chlorinated solvents suggests its potential presence in the environment stems from industrial activities, either as a byproduct or a specialty chemical. Compounds like its non-fluorinated analog, 1,1,2,2-tetrachloroethane, have been used as solvents and chemical intermediates.[1] Due to the persistence and potential toxicity of halogenated hydrocarbons, accurate quantification at trace levels in soil, water, and air is critical for environmental assessment and regulatory compliance.[2][3]

Like other volatile organic compounds (VOCs), 1-Fluoro-1,1,2,2-tetrachloroethane is expected to be volatile and sparingly soluble in water.[4] Its analysis is therefore governed by the principles of VOC analysis, which prioritize efficient extraction from the sample matrix and sensitive detection. The cornerstone of this analysis is Gas Chromatography (GC) coupled with a sensitive detector, most commonly a Mass Spectrometer (MS).

The Analytical Imperative: Choosing the Right Sample Preparation

The primary challenge in analyzing trace levels of 1-Fluoro-1,1,2,2-tetrachloroethane is its effective isolation from the environmental matrix (water, soil, sediment) and pre-concentration before instrumental analysis. The choice of sample preparation technique is the most critical decision in the analytical workflow and dictates the sensitivity, accuracy, and throughput of the entire process. Three principal techniques dominate this field: Purge-and-Trap (P&T), Static Headspace (HS), and Solid-Phase Microextraction (SPME).

Purge-and-Trap (P&T): The Gold Standard for Sensitivity

P&T is the benchmark technique for achieving the lowest detection limits for VOCs in water and solid matrices, forming the basis of numerous regulatory methods like the U.S. EPA Method 8260 series.[5][6][7]

Causality of Experimental Choices:

  • Principle: An inert gas (helium or nitrogen) is bubbled through a liquid sample (or a soil/water slurry). The volatile analyte partitions from the aqueous phase into the gas phase. This gas stream is then passed through a sorbent trap, which quantitatively retains the analyte while allowing the purge gas and bulk water vapor to pass through. The trap is then rapidly heated (thermal desorption), and the focused band of analyte is swept into the GC-MS for analysis.

  • Why it Works Well: This is an exhaustive extraction technique. By continuously purging the sample, the equilibrium is constantly shifted, driving a high percentage of the analyte from the sample onto the trap. This results in excellent pre-concentration factors, enabling detection at the parts-per-trillion (ppt) level.[8]

  • Trustworthiness: The methodology is self-validating through the mandatory use of surrogates and internal standards. Surrogates (compounds similar to the analyte but not expected in the sample) are spiked into every sample before purging to monitor the efficiency of the entire P&T process. Internal standards are co-injected to correct for any variations in the instrument's response.

Static Headspace (HS): The High-Throughput Workhorse

Static Headspace is a simpler, often faster, and more robust alternative to P&T, particularly suitable for less demanding applications or when higher detection limits are acceptable.[9][10]

Causality of Experimental Choices:

  • Principle: A sample is placed in a sealed vial and heated to a specific temperature for a set time. This allows the volatile analytes to partition between the sample matrix and the gas phase (the headspace) in the vial until equilibrium is reached. A portion of this equilibrated headspace is then injected into the GC-MS.

  • Why it is Chosen: The primary advantage is its simplicity and robustness. The analytical system is not exposed to the sample matrix (water, soil particulates), which significantly reduces instrument contamination and maintenance compared to P&T.[11] This makes it ideal for automated, high-throughput screening.

  • Limitations & Logic: HS is an equilibrium-based, not an exhaustive, extraction. Only a fraction of the analyte is transferred to the GC. Sensitivity is therefore inherently lower than P&T.[8] To improve sensitivity, parameters like temperature, incubation time, and the addition of salt ("salting out") can be optimized to drive more analyte into the headspace.[9]

Solid-Phase Microextraction (SPME): The Versatile, Solvent-Free Option

SPME is a modern, equilibrium-based microextraction technique that offers a solvent-free approach to sample preparation.[12][13][14]

Causality of Experimental Choices:

  • Principle: A fused silica fiber coated with a specific polymeric phase is exposed to the sample or its headspace. Analytes partition from the sample matrix into the fiber coating. After a set extraction time, the fiber is retracted and inserted directly into the hot GC inlet, where the trapped analytes are thermally desorbed onto the analytical column.[15]

  • Expertise in Selection: The choice of fiber coating is critical and depends on the analyte's polarity and volatility. For a compound like 1-Fluoro-1,1,2,2-tetrachloroethane, a nonpolar coating like polydimethylsiloxane (PDMS) or a mixed-phase fiber like PDMS/Divinylbenzene (DVB) would be effective.

  • Trustworthiness & Application: Like HS, SPME is an equilibrium technique. The amount extracted depends on the analyte's affinity for the fiber, extraction time, temperature, and sample agitation. While generally more sensitive than static HS, it may not reach the ultra-trace levels of P&T.[16][17] Its major advantages are its portability for field sampling and its reduction in solvent use and waste generation.[18]

Comparative Performance Analysis

The selection of a sample preparation method involves a trade-off between sensitivity, speed, cost, and robustness.

FeaturePurge-and-Trap (P&T)Static Headspace (HS)Solid-Phase Microextraction (SPME)
Principle Exhaustive Dynamic ExtractionEquilibrium-Based Static ExtractionEquilibrium-Based Microextraction
Sensitivity Excellent (Low ppt)Good to Fair (Low to mid ppb)Very Good (High ppt to low ppb)
Matrix Effects Moderate (water management is key)Minimal (only vapor is injected)Low to Moderate
Throughput Lower (longer cycle times)High (highly automatable)Moderate to High
Robustness Good (requires regular maintenance)Excellent (minimal system contact)Very Good (fiber lifetime is a factor)
Primary Application Regulatory compliance, ultra-trace analysisRoutine screening, less complex matricesField analysis, method development, "green" labs
Governing Method EPA 5030/8260[5][7]EPA 5021 (for solids)[10]Various ASTM/in-house methods

Experimental Workflows and Protocols

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the three main sample preparation techniques.

cluster_PT Purge-and-Trap Workflow cluster_HS Static Headspace Workflow cluster_SPME SPME Workflow PT_Sample Aqueous Sample (5-25 mL) PT_Purge Purge with Inert Gas PT_Sample->PT_Purge PT_Trap Sorbent Trap PT_Purge->PT_Trap PT_Desorb Thermal Desorption PT_Trap->PT_Desorb PT_GCMS GC-MS Analysis PT_Desorb->PT_GCMS HS_Sample Sample in Sealed Vial HS_Equil Heat & Equilibrate HS_Sample->HS_Equil HS_Inject Inject Headspace HS_Equil->HS_Inject HS_GCMS GC-MS Analysis HS_Inject->HS_GCMS SPME_Sample Sample in Vial SPME_Extract Expose SPME Fiber SPME_Sample->SPME_Extract SPME_Desorb Desorb in GC Inlet SPME_Extract->SPME_Desorb SPME_GCMS GC-MS Analysis SPME_Desorb->SPME_GCMS

Caption: Comparison of P&T, HS, and SPME workflows.

Detailed Protocol: Quantitative Analysis via Purge-and-Trap GC-MS (based on EPA Method 8260D)

This protocol describes the gold-standard method for achieving the lowest possible detection limits for 1-Fluoro-1,1,2,2-tetrachloroethane in water.

1. Sample Collection and Preservation:

  • Collect water samples in 40 mL glass vials with PTFE-lined septa.

  • Ensure zero headspace (no air bubbles) to prevent loss of volatiles.

  • Preserve samples by adding hydrochloric acid (HCl) to a pH < 2 to inhibit microbial degradation.

  • Store samples at ≤6 °C until analysis.

2. Preparation of Standards:

  • Prepare a stock standard of 1-Fluoro-1,1,2,2-tetrachloroethane in high-purity methanol.

  • Create a series of aqueous calibration standards (e.g., 0.5, 1, 5, 10, 50, 100 µg/L) by spiking appropriate volumes of the stock standard into reagent-free water.

  • Spike all standards, samples, and blanks with a consistent concentration of surrogate standards (e.g., bromofluorobenzene, dibromofluoromethane) and internal standards (e.g., chlorobenzene-d5, 1,4-dichlorobenzene-d4) prior to analysis. The surrogates validate the extraction process for each sample, while the internal standards correct for instrument variability.

3. Purge-and-Trap and GC-MS Parameters:

Parameter Setting Justification
P&T Sample Volume 5.0 mLStandard volume for consistency and meeting detection limits.
Purge Gas Helium, 40 mL/minInert gas to efficiently strip volatiles from the matrix.
Purge Time 11 minutesEnsures exhaustive purging of the target analyte.[19]
Sorbent Trap Tenax®/Silica Gel/Carbon Molecular SieveA multi-sorbent trap is required to effectively retain a wide range of VOCs, from very volatile gases to less volatile compounds.
Desorb Temperature 245 °C for 2 minutesEnsures rapid and complete transfer of the analyte from the trap to the GC.
GC Column 30 m x 0.25 mm ID, 1.4 µm film (e.g., 624-type phase)A mid-polarity column designed for excellent separation of volatile organic compounds.
GC Oven Program 40°C (hold 2 min), ramp to 220°C at 15°C/minProvides separation of early-eluting volatiles while ensuring elution of heavier compounds.
MS Interface 250 °CPrevents condensation of analytes.
MS Ion Source 230 °CStandard temperature for electron ionization.
MS Acquisition Mode Scan (m/z 35-300) and/or SIMFull scan for qualitative identification; Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative accuracy by monitoring characteristic ions.

4. Quality Control (QC) - The Basis of Trustworthiness:

  • Method Blank: An aliquot of reagent water analyzed to ensure no contamination from the laboratory environment or instrumentation.

  • Laboratory Control Sample (LCS): A reagent water sample spiked with known concentrations of analytes to verify the accuracy of the entire analytical system.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a real sample spiked with known analyte concentrations to assess matrix interference and method precision.

  • Surrogate Recoveries: Monitored in every sample to ensure the P&T process is efficient. Acceptance criteria are typically 70-130%.

Conclusion: A Logic-Driven Approach to Method Selection

The quantitative analysis of 1-Fluoro-1,1,2,2-tetrachloroethane in environmental samples is a mature application grounded in the robust principles of volatile organic analysis.

  • For regulatory compliance and projects requiring the highest sensitivity, Purge-and-Trap GC-MS is the authoritative and indispensable choice. Its exhaustive extraction principle provides the foundation for legally defensible, ultra-trace level data.[6]

  • For high-throughput screening, analysis of less complex matrices, or when ppt-level sensitivity is not required, Static Headspace GC-MS offers a pragmatic, robust, and cost-effective alternative with significantly less instrument maintenance.[20]

  • Solid-Phase Microextraction GC-MS carves a niche as a powerful, solventless method ideal for research, method development, and field-based applications, balancing good sensitivity with operational simplicity.[13]

The optimal method is not a one-size-fits-all solution but is determined by a careful evaluation of the project's data quality objectives, required detection limits, sample matrix, and available resources.

References

  • IARC (1999). 1,1,2,2-Tetrachloroethane. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 71. Lyon, France: International Agency for Research on Cancer. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR) (2008). Toxicological Profile for 1,1,2,2-Tetrachloroethane. U.S. Department of Health and Human Services, Public Health Service. [Link]

  • OEHHA (2003). Public Health Goal for 1,1,2,2-Tetrachloroethane in Drinking Water. California Environmental Protection Agency, Office of Environmental Health Hazard Assessment. [Link]

  • INCHEM (1998). Concise International Chemical Assessment Document 11: 1,1,1,2-Tetrafluoroethane. World Health Organization. [Link]

  • U.S. EPA. 1,1,2,2-Tetrachloroethane Hazard Summary. United States Environmental Protection Agency. [Link]

  • U.S. EPA (2017). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846. Washington, DC. [Link]

  • Jacq, K., David, F., Sandra, P., & Klee, M. S. (2008). Analysis of Volatile Organic Compounds in Water Using Static Headspace-GC/MS. Agilent Technologies, Inc. Application Note. [Link]

  • Contarini, G., & Povolo, M. (2013). Comparison of solid-phase microextraction and purge-and-trap methods for the analysis of the volatile fraction of butter. Journal of Dairy Science, 96(1), 1-10. [Link]

  • Mester, Z., & Pawliszyn, J. (2013). Recent Developments and Applications of Solid Phase Microextraction (SPME) in Food and Environmental Analysis—A Review. Molecules, 18(12), 14757-14787. [Link]

  • Horiyanto, E., Ting, E., Kiang, C. C., & Lahey, C. (2021). Analysis of Volatile Organic Compounds (VOCs) in Water Using Trap-Headspace-GCMS in Accordance with US EPA Method 8260D Criteria. Shimadzu Application News No. 04-AD-0311-EN. [Link]

  • Scientific Instrument Services (n.d.). Comparison of Sensitivity Of Headspace GC, Purge and Trap Thermal Desorption and Direct Thermal Extraction Techniques For Volatile Organics. Application Note 39. [Link]

  • SCION Instruments (2020). EPA 8260: Analysis of Volatile Organic Compounds by GC-MS. Application Note. [Link]

  • Souza-Silva, É. A., Gionfriddo, E., & Pawliszyn, J. (2015). A critical review of the state of the art of solid-phase microextraction of complex matrices I. Environmental analysis. TrAC Trends in Analytical Chemistry, 71, 224-235. [Link]

  • GERSTEL (2023). Dynamic Headspace vs. Purge and Trap: A Comparative Insight. [Link]

  • Snow, N. H. (2022). Analysis of Volatile Organic Pollutants in Water Using Headspace–Trap GC–MS: Maximizing Performance for ppt‑Level VOCs. LCGC International. [Link]

  • Buszewski, B., & Ligor, T. (2002). Application of the solid phase microextraction (SPME) and gas chromatography (GC, GC/MS) in the food and natural products analysis. Polish Journal of Food and Nutrition Sciences, 11(52), 23-30. [Link]

  • JEOL (n.d.). Analysis of volatile organic compounds (VOCs) in water by HS-GC-MS Method. [Link]

  • Perestrelo, R., et al. (2014). Comparison of purge and trap and solid phase microextraction techniques for studying the volatile aroma compounds of three European PDO hard cheeses. Food Chemistry, 155, 182-190. [Link]

  • Mills, G. A., & Walker, V. (2000). Solid-phase microextraction: a promising technique for sample preparation in environmental analysis. Journal of Chromatography A, 902(1), 267-287. [Link]

  • OI Analytical (n.d.). Analysis of Volatile Organic Compounds Using USEPA Method 8260 and the 4760 Purge and Trap and the 4100 Autosampler. Application Note #3188. [Link]

  • Helmig, D., et al. (2018). Sampling Dynamics for Volatile Organic Compounds Using Headspace Solid-Phase Microextraction Arrow for Microbiological Samples. Molecules, 23(9), 2296. [Link]

  • Hinshaw, J. V. (2005). Solid-Phase Microextraction (SPME): A Discussion. LCGC North America, 23(11), 1144-1150. [Link]

  • U.S. EPA (1996). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846. Washington, DC. [Link]

Sources

Comparative Guide: Liquid vs. Vapor Phase Halogen Exchange for Fluorinated Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While the mass production of Chlorofluorocarbons (CFCs) such as CFC-11 (


) and CFC-12 (

) has been phased out under the Montreal Protocol, the fundamental chemistry used to synthesize them—Halogen Exchange (Halex) —remains the cornerstone of modern organofluorine synthesis. For drug development professionals, understanding these historical routes is critical because the same mechanistic principles (Swarts reaction, catalytic hydrofluorination) are utilized to install trifluoromethyl (

) and difluoromethylene (

) motifs in bioactive molecules.

This guide objectively compares the two dominant synthesis routes: Liquid Phase Catalytic Fluorination (Swarts-type) and Vapor Phase Heterogeneous Fluorination . We analyze them based on selectivity, reaction kinetics, and scalability, providing self-validating protocols for laboratory replication of the underlying chemistry.

Part 1: Mechanistic Foundations

The synthesis of CFCs relies on the nucleophilic substitution of chlorine with fluorine using anhydrous hydrogen fluoride (AHF). The core challenge is the high strength of the C-F bond (


) versus the C-Cl bond (

), requiring activation via Lewis acid catalysis.
Liquid Phase: The Antimony(V) Cycle

In the liquid phase, Antimony Pentachloride (


) acts as the halogen carrier. It is not a simple substitution; the antimony center undergoes a continuous exchange of ligands with HF to form active species like 

or

.

Mechanism:

  • Activation:

    
    
    
  • Transfer:

    
    
    

This cycle allows for high selectivity.[1][2] By controlling the "fluorine content" of the catalyst (the


 in 

), chemists can tune the reaction to stop at mono- or di-fluorination (e.g., stopping at

rather than proceeding to

).
Vapor Phase: Surface-Mediated Exchange

Vapor phase fluorination utilizes solid Lewis acids, typically Chromium(III) Oxide (


) pre-treated with HF to form an amorphous chromium hydroxyfluoride surface.

Mechanism:

  • Chemisorption: HF and the chlorocarbon adsorb onto Lewis acidic Cr sites.

  • Exchange: Surface-bound fluorine attacks the carbon center while chlorine desorbs as HCl.

  • Desorption: The fluorinated product leaves the surface.

This route is thermodynamically aggressive, often favoring higher degrees of fluorination (e.g., converting


 directly to 

or even

at high temperatures).

Part 2: Visualizing the Pathways

The following diagrams illustrate the distinct logical flows of these two methodologies.

Diagram 1: Liquid Phase Catalytic Cycle ( )

SwartsCycle SbCl5 SbCl5 (Pre-Catalyst) ActiveCat Active Species [SbCl4F] SbCl5->ActiveCat Ligand Exchange HF_In Input: HF HF_In->ActiveCat Complex Transition Complex [R-Cl ... F-SbCl4] ActiveCat->Complex HCl_Out Byproduct: HCl ActiveCat->HCl_Out Substrate Substrate (R-Cl) Substrate->Complex Complex->SbCl5 Regeneration Product Product (R-F) Complex->Product

Caption: The Antimony(V) cycle relies on the in-situ generation of fluorinated antimony species (


) which acts as the fluorine donor.
Diagram 2: Vapor Phase Reactor Workflow

VaporPhase Feeds Feeds: Organic Vapor + HF Gas Preheat Pre-Heater (200°C) Feeds->Preheat Reactor Fixed Bed Reactor Catalyst: Cr2O3 (350°C) Preheat->Reactor Quench Quench/Scrubber Remove HCl/HF Reactor->Quench Distillation Fractional Distillation Quench->Distillation Recycle Recycle Loop (Under-fluorinated) Distillation->Recycle Return R-Cl Final Purified Product Distillation->Final Recycle->Feeds

Caption: Vapor phase fluorination requires high thermal energy and a recycle loop to drive conversion to completion.

Part 3: Comparative Performance Analysis

The following data compares the synthesis of CFC-12 (


) from Carbon Tetrachloride (

).
Table 1: Process Parameters & Performance
MetricLiquid Phase (Swarts)Vapor Phase (Chromia)
Catalyst

(Homogeneous)
Fluorinated

(Heterogeneous)
Temperature


Pressure


Conversion (

)


(per pass)
Selectivity (CFC-12) High (

)
Moderate (

)
Major Byproduct CFC-11 (

)
Over-fluorinated species (

)
Reaction Time

(Batch)
Seconds (Residence Time)
Corrosion Risk Severe (Liquid HF + Sb salts)Moderate (Gas HF)
Key Insight for Drug Development
  • Choose Liquid Phase if you need to install a single fluorine atom or a specific

    
     group on a complex intermediate that cannot withstand 
    
    
    
    . The selectivity of
    
    
    allows for stepwise fluorination.
  • Choose Vapor Phase for robust, small building blocks where thermal stability is not an issue and throughput is paramount.

Part 4: Experimental Protocols

Protocol A: Liquid Phase Synthesis (Self-Validating System)

Objective: Synthesis of


 (CFC-11) and 

(CFC-12) via Antimony Catalysis. Note: This protocol is adapted for a high-pressure autoclave. Strict safety measures for HF are required.

Reagents:

  • Carbon Tetrachloride (

    
    )[3]
    
  • Anhydrous Hydrogen Fluoride (AHF)

  • Antimony Pentachloride (

    
    ) - 10 mol% relative to substrate.
    

Workflow:

  • System Passivation: The Hastelloy autoclave must be passivated with fluorine gas or HF prior to use to prevent metal leaching.

  • Catalyst Charging: Under

    
     atmosphere, charge the autoclave with 
    
    
    
    . Validation: The catalyst should be a yellow-to-orange fuming liquid. If dark brown/black, it is hydrolyzed and inactive.
  • Substrate Addition: Add

    
     to the vessel. Cool the vessel to 
    
    
    
    .
  • HF Addition: Transfer AHF (liquid) into the vessel. Ratio: Use a 2.2:1 molar ratio of HF:

    
     to favor CFC-12.
    
  • Reaction: Heat to

    
     . The pressure will rise significantly due to HCl generation.
    
    • Self-Validation Point: Monitor pressure.[4] A steady rise indicates reaction progress (HCl release). If pressure plateaus early, the catalyst may be deactivated.

  • Degassing: Vent the HCl gas through a caustic scrubber (KOH) while keeping the reactor temperature constant. This shifts equilibrium toward the product.

  • Workup: Cool to room temperature. Neutralize the liquid mixture with

    
    . Analyze the organic layer via GC-MS.
    
Protocol B: Vapor Phase Fluorination

Objective: Continuous conversion of chlorocarbon over Chrome Oxide.

Catalyst Preparation:

  • Precipitate

    
     from Chromium(III) nitrate using ammonia.
    
  • Dry and calcine at

    
     under 
    
    
    
    to form amorphous
    
    
    .
  • Activation (Critical Step): Pass HF gas over the solid at

    
     until water evolution ceases. The solid turns from green to dark grey/black (
    
    
    
    ).

Workflow:

  • Feed Mixing: Vaporize

    
     and mix with HF gas (Molar ratio 1:4).
    
  • Reaction: Pass the mixture through the catalyst bed at

    
     .
    
    • Space Velocity: Maintain a Gas Hourly Space Velocity (GHSV) of

      
      .
      
  • Separation: The effluent contains HCl, unreacted HF, CFC-11, and CFC-12.

  • Validation: Pass effluent through a water scrubber (removes HCl/HF) and dry over

    
    . Collect gas in a cold trap (
    
    
    
    ).
  • Analysis: GC analysis should show a distribution of CFC-11 vs CFC-12 dependent on the contact time. Longer contact time = higher CFC-12 ratio.

Part 5: References

  • Santacesaria, E., et al. (1989).[5] "Kinetics of chloroform fluorination by HF catalyzed by antimony pentachloride." Journal of Fluorine Chemistry.

  • Brunet, S., et al. (2014). "Examples of Catalytic and Selective Routes for Fluorinated Building Blocks." American Chemical Society.[5]

  • UNEP Ozone Secretariat. (2018). "Background Information on CFC-11 Production." United Nations Environment Programme.[6]

  • Lv, J., et al. (2011). "Vapor phase fluorination of 1,1,1-trifluoro-2-chloroethane over CrOx-Y2O3 catalysts." Journal of Rare Earths.

  • Swarts, F. (1892).[1][7][8][9] "Sur l'acide fluoracétique." Bulletin de la Classe des Sciences, Académie Royale de Belgique. (Foundational Reference for Swarts Reaction).[7]

Sources

A Comparative Analysis of 1-Fluoro-1,1,2,2-tetrachloroethane (R-121) and Other Key Refrigerants: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the hydrochlorofluorocarbon (HCFC) refrigerant 1-Fluoro-1,1,2,2-tetrachloroethane (R-121) against a spectrum of other refrigerants, including chlorofluorocarbons (CFCs), hydrofluorocarbons (HFCs), hydrofluoroolefins (HFOs), and natural refrigerants. This document is intended for researchers, scientists, and professionals in drug development and other fields requiring precise thermal management, offering objective performance data and insights into the evolving landscape of refrigerant technology.

The Imperative of Refrigerant Selection: A Balancing Act of Performance, Safety, and Environmental Impact

The choice of a refrigerant is a critical decision in the design and operation of cooling systems. The ideal refrigerant must possess a specific set of thermodynamic properties that enable efficient heat transfer. However, the efficacy of a refrigerant extends beyond its cooling capacity and energy efficiency. The environmental consequences of refrigerant leakage, particularly ozone depletion and global warming, have become paramount considerations, driving international regulations and technological innovation. Furthermore, safety, as defined by toxicity and flammability, is a non-negotiable aspect of refrigerant selection and system design.

This guide will navigate these multifaceted considerations, providing a comparative framework to evaluate various refrigerants. We will begin by examining the properties of 1-Fluoro-1,1,2,2-tetrachloroethane (R-121) and then broaden our scope to a comparative analysis with other significant refrigerant classes.

A Profile of 1-Fluoro-1,1,2,2-tetrachloroethane (R-121)

1-Fluoro-1,1,2,2-tetrachloroethane, designated as R-121, is a hydrochlorofluorocarbon (HCFC). As an HCFC, it contains chlorine and has the potential to deplete the ozone layer, albeit to a lesser extent than chlorofluorocarbons (CFCs).

Physicochemical and Environmental Properties of R-121:

PropertyValue
Chemical Formula C₂HCl₄F
Molar Mass 185.8 g/mol
Boiling Point Not readily available
Ozone Depletion Potential (ODP) 0.01 - 0.04
Global Warming Potential (GWP) Data not readily available
ASHRAE Safety Classification Not explicitly classified; likely B1 (higher toxicity, no flame propagation) based on similar compounds.

The Evolving Landscape of Refrigerants: A Comparative Overview

The history of refrigerants is marked by a continuous search for fluids that offer a better balance of performance, safety, and environmental sustainability. The following diagram illustrates the generational shift in refrigerant technology, driven by increasing environmental awareness.

Refrigerant_Evolution CFCs First Generation CFCs (e.g., R-11, R-12) High ODP & GWP HCFCs Second Generation HCFCs (e.g., R-22, R-121, R-123) Lower ODP, High GWP CFCs->HCFCs Montreal Protocol Natural Natural Refrigerants (e.g., NH3, CO2, HCs) Zero ODP, Very Low GWP CFCs->Natural HFCs Third Generation HFCs (e.g., R-134a, R-410A) Zero ODP, High GWP HCFCs->HFCs Phase-out HCFCs->Natural HFOs Fourth Generation HFOs & Blends (e.g., R-1234yf) Zero ODP, Very Low GWP HFCs->HFOs Kigali Amendment HFCs->Natural caption Evolution of Refrigerant Technology Experimental_Workflow cluster_0 System Preparation cluster_1 Experimental Operation cluster_2 Data Analysis Evacuation System Evacuation (to remove non-condensables) Charging Refrigerant Charging (precise mass measurement) Evacuation->Charging Set_Conditions Set Operating Conditions (Evaporator & Condenser Temperatures) Stabilization System Stabilization (achieve steady-state) Set_Conditions->Stabilization Data_Acquisition Data Acquisition (T, P, flow rate, power) Stabilization->Data_Acquisition Thermo_Properties Determine Thermodynamic Properties (from P & T data) Data_Acquisition->Thermo_Properties Calc_Performance Calculate Performance Metrics (Cooling Capacity, COP) Thermo_Properties->Calc_Performance Uncertainty Uncertainty Analysis Calc_Performance->Uncertainty caption Refrigerant Performance Evaluation Workflow

Caption: A standardized workflow for the experimental evaluation of refrigerant performance.

Step-by-Step Methodology:

  • System Preparation:

    • The refrigeration system is thoroughly evacuated to remove air and moisture, which can adversely affect performance and react with the refrigerant and lubricant.

    • The refrigerant is charged into the system by precise mass, ensuring an accurate basis for performance calculations.

  • Experimental Operation:

    • The desired operating conditions, primarily the evaporator and condenser temperatures, are set and maintained using controlled heat sources and sinks.

    • The system is allowed to run until it reaches a steady-state, where temperatures, pressures, and flow rates are stable.

    • Data, including temperatures and pressures at various points in the cycle, refrigerant mass flow rate, and compressor power consumption, are recorded using calibrated sensors.

  • Data Analysis:

    • The recorded pressure and temperature data are used to determine the thermodynamic state (e.g., enthalpy, entropy) of the refrigerant at each point in the cycle using standard refrigerant property tables or software.

    • The cooling capacity is calculated from the mass flow rate and the change in enthalpy across the evaporator.

    • The Coefficient of Performance (COP) is calculated as the ratio of the cooling capacity to the compressor power input.

    • A thorough uncertainty analysis is performed to quantify the reliability of the experimental results.

In-Depth Comparison of Refrigerant Classes

Chlorofluorocarbons (CFCs): The Precedent for Environmental Regulation

CFCs like R-11 and R-12 were once widely used due to their excellent stability, non-toxicity, and good thermodynamic properties. However, their high Ozone Depletion Potential (ODP) led to their phase-out under the Montreal Protocol.

Hydrochlorofluorocarbons (HCFCs): A Transitional Solution

HCFCs, including R-22 and the subject of this guide, R-121, were developed as transitional replacements for CFCs. Their lower ODP was an improvement, but their significant Global Warming Potential (GWP) necessitated their eventual phase-out. R-123 found a niche in low-pressure centrifugal chillers as a replacement for R-11, offering good efficiency but with higher toxicity (B1 safety rating). [1]

Hydrofluorocarbons (HFCs): The Dominant but Challenged Incumbents

HFCs, such as R-134a and R-410A, have a zero ODP and became the dominant refrigerants in many applications. [2]However, their high GWP has led to their inclusion in the Kigali Amendment to the Montreal Protocol, which mandates a global phase-down of their production and use. [3]R-134a is a common refrigerant in automotive and medium-temperature applications, while R-410A is prevalent in residential and commercial air conditioning, offering high cooling capacity but at significantly higher operating pressures. [4][5]

Hydrofluoroolefins (HFOs): The Low-GWP Synthetic Future

HFOs, such as R-1234yf, represent the latest generation of synthetic refrigerants. They are characterized by a zero ODP and a very low GWP. [3]R-1234yf is now widely used in new automotive air conditioning systems as a replacement for R-134a, offering similar performance with a much lower environmental impact. [6][7]A notable characteristic of some HFOs is their A2L safety classification, indicating lower flammability.

Natural Refrigerants: A Return to Environmental Harmony

Natural refrigerants, such as ammonia (R-717), carbon dioxide (R-744), and hydrocarbons like propane (R-290), have negligible ODP and GWP. [8][9][10]

  • Ammonia (R-717) is a highly efficient refrigerant with excellent thermodynamic properties, making it a popular choice for large-scale industrial refrigeration. [11]However, its toxicity and flammability (B2L) require stringent safety measures. [9]* Carbon Dioxide (R-744) is non-toxic and non-flammable (A1), with a GWP of 1. [8]It is increasingly used in commercial refrigeration and heat pumps. [12]However, its very high operating pressures necessitate specialized system components. [12]* Propane (R-290) and other hydrocarbons are highly efficient and have very low GWP. [10]They are used in some domestic and small commercial applications. Their primary drawback is their high flammability (A3), which limits the allowable charge size in occupied spaces. [10]

Conclusion

The efficacy of a refrigerant is a complex interplay of thermodynamic performance, environmental impact, and safety. While 1-Fluoro-1,1,2,2-tetrachloroethane (R-121) is a chemically interesting compound, its status as an HCFC and the lack of comprehensive performance data render it an obsolete option in the modern landscape of refrigeration technology.

The industry's trajectory is clearly moving away from high-GWP HFCs towards ultra-low GWP alternatives, including HFOs and natural refrigerants. For researchers and professionals requiring high-performance cooling, a thorough evaluation of these newer-generation refrigerants is crucial. The choice will depend on the specific application, balancing the need for efficiency and safety with the imperative of environmental responsibility. This guide serves as a foundational resource for navigating these critical decisions.

References

  • F-Chart Software. (n.d.). R11. Retrieved from [Link]

  • Lecron Share. (n.d.). What Is the Difference Between R1234yf and R134a? Retrieved from [Link]

  • M. A. B. Siddique, M. M. S. Rabbi, M. A. H. Mamun, and M. A. R. Sarkar. (2018). A brief performance comparison of R1234yf and R134a in a bench tester for automobile applications. International Journal of Automotive and Mechanical Engineering, 15(4), 5945-5957.
  • Climalife. (n.d.). Anhydrous ammonia NH3 R-717. Retrieved from [Link]

  • ResearchGate. (n.d.). Coefficient of Performance of R22 and R407C. Retrieved from [Link]

  • Winsen Sensors. (n.d.). R410A Refrigerant: Properties, Applications, Advantages, and Environmental Impact. Retrieved from [Link]

  • Gas Servei. (n.d.). Technical data sheet-R290. Retrieved from [Link]

  • 17th Street Automotive. (2023, May 19). MAIN differences between R134A and R1234yf Refrigerants. Retrieved from [Link]

  • Clade Engineering. (n.d.). R744 refrigerant: what is it and what are its benefits? Retrieved from [Link]

  • ASHRAE. (n.d.). ASHRAE Refrigerant Designations. Retrieved from [Link]

  • CST ChillingSolutionsTraining. (2024, October 31). R134a vs. R1234yf: Comparing Pressures, Efficiency, and Performance in Automotive AC Systems [Video]. YouTube. Retrieved from [Link]

  • Industrial Refrigeration Consortium. (n.d.). properties of r-717 (anhydrous ammonia). Retrieved from [Link]

  • Chemours. (n.d.). Refrigerant (R-123) - Properties, Uses, Storage, and Handling. Retrieved from [Link]

  • ASHRAE. (2022, November). Update on New Refrigerants Designations and Safety Classifications. Retrieved from [Link]

  • Super Radiator Coils. (2020, December 16). R-410A Pros, Cons & Comparisons to Other Refrigerants. The Super Blog. Retrieved from [Link]

  • INTARCON. (2023, August 28). The sustainable future of refrigeration, why R744 or CO2? Retrieved from [Link]

  • Purdue University. (n.d.). Performance of R-22, R-407C and R-410A at Constant Cooling Capacity in a 10. Retrieved from [Link]

  • Mirante Sema. (n.d.). R 12 Refrigerant Chart. Retrieved from [Link]

  • R744. (n.d.). Experimental Performance of Carbon Dioxide Compressor with Parallel Compression. Retrieved from [Link]

  • CoolProp. (n.d.). R11. Retrieved from [Link]

  • NIST. (2000, July 1). Performance of R-22 And Its Alternatives Working At High Outdoor Temperatures. Retrieved from [Link]

  • HVAC School. (n.d.). ASHRAE Classification of Refrigerants: Definitions, Significance, and Applications. Retrieved from [Link]

  • ClimaMarket. (2023, May 2). R290 refrigerant gas. What is it and what are its advantages? Retrieved from [Link]

  • Purdue University. (n.d.). Performance Characteristics of R-11, R-123 and R-245CA in Direct Drive Low Pressure Chillers. Retrieved from [Link]

  • INTARCON. (2024, April 19). Ammonia refrigeration (NH3 - R717). Retrieved from [Link]

  • Chemours. (n.d.). Freon™ 410A. Retrieved from [Link]

  • Stout Energy. (2023, August 8). Understanding Refrigerant Safety Classification: A Guide. Retrieved from [Link]

  • Meier Supply. (n.d.). DuPont HCFC-123 Properties, Uses, Storage, and Handling. Retrieved from [Link]

  • Linde. (n.d.). R717 refrigerant grade ammonia. Retrieved from [Link]

  • Purdue University. (n.d.). Compressor Performance Comparison When Using R134 and R1234YF as Working Fluids. Retrieved from [Link]

  • F-Chart Software. (n.d.). R11. Retrieved from [Link]

  • Copeland. (n.d.). CO2 as a Refrigerant – Five Potential Hazards of R-744. Retrieved from [Link]

  • Purdue University. (n.d.). A Comparison Study of the Thermal Performance of R12 and R134a. Retrieved from [Link]

  • Logan Services A/C, Heat & Plumbing. (n.d.). R410A Refrigerant: What You Need to Know. Retrieved from [Link]

  • Gas Servei. (n.d.). Technical data sheet-R-410A. Retrieved from [Link]

  • Atlantis Press. (n.d.). Download article (PDF). Retrieved from [Link]

  • ClimaDesign. (2020, September 1). What are the Pro's and Con's of CO2 (R744) as a Refrigerant? Retrieved from [Link]

  • Advsor. (2025, March 11). Ammonia (R-717) Refrigerant for Industrial Applications. Retrieved from [Link]

  • IOP Conference Series: Materials Science and Engineering. (n.d.). Experimental Study Performance R-22 AC Split Retrofitted With Propane. Retrieved from [Link]

  • Winsen Sensor. (n.d.). R-290 Refrigerant (Propane): A Comprehensive Guide to the Natural, High-Efficiency Refrigerant. Retrieved from [Link]

  • ResearchGate. (n.d.). F30 SI: Thermophysical Properties of Refrigerants. Retrieved from [Link]

  • UNEP. (n.d.). Update on New Refrigerants Designations and Safety Classifications. Retrieved from [Link]

  • Scribd. (n.d.). Thermodynamic Properties of R12 | PDF. Retrieved from [Link]

  • Climalife. (n.d.). Propane C3H8 R-290. Retrieved from [Link]

  • RefIndustry. (2024, August 15). Unlocking the Potential of Propane (R290) in Refrigeration Technology. Retrieved from [Link]

  • Wikipedia. (n.d.). Dichlorodifluoromethane. Retrieved from [Link]

  • Institut International du Froid. (1991). THERMODYNAMIC PROPERTIES OF REFRIGERANTS R11, R12, R13, R14, R22, R23, R113, R114,.... Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Fluoro-1,1,2,2-tetrachloroethane

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of innovation, our responsibility extends beyond discovery to the safe and compliant management of the chemical tools we use. 1-Fluoro-1,1,2,2-tetrachloroethane, like many halogenated hydrocarbons, requires meticulous handling and disposal to protect both laboratory personnel and the environment. This guide provides a comprehensive, step-by-step protocol grounded in regulatory standards and field-proven best practices. The causality behind each step is explained to ensure a self-validating and robust safety system within your laboratory.

While specific disposal data for 1-Fluoro-1,1,2,2-tetrachloroethane (CAS No. 354-14-3) is limited, the procedures outlined here are based on established best practices for closely related halogenated solvents and align with federal regulations. The foundational principles for its analogue, 1,1,2,2-tetrachloroethane (CAS No. 79-34-5), a well-documented hazardous substance, provide an authoritative basis for these protocols.

Hazard Profile and Immediate Safety Precautions

Understanding the inherent risks is the first step in safe chemical management. 1-Fluoro-1,1,2,2-tetrachloroethane is a non-flammable gas, but its primary hazards stem from its chemical nature and potential reactivity.[1]

Hazard CategoryDescriptionRationale & Source
Chemical Reactivity While often chemically inert, it can react violently with strong reducing agents, such as active metals. It can also be oxidized by strong oxidizing agents under extreme temperatures.[1]The presence of halogen atoms (chlorine and fluorine) creates potential for vigorous reactions with incompatible materials. Mixing with strong bases or metals can lead to dehydrohalogenation or other exothermic reactions.
Health Hazards The analogous compound, 1,1,2,2-tetrachloroethane, is classified as fatal if inhaled or in contact with skin.[2][3][4] It is a possible human carcinogen (EPA Group C) and can cause significant damage to the liver and nervous system with chronic exposure.[5][6][7] Due to its structural similarity, 1-Fluoro-1,1,2,2-tetrachloroethane should be handled with extreme caution.Halogenated solvents can be readily absorbed through the skin and lungs, posing systemic toxicity risks. The potential for severe health effects necessitates the use of stringent personal protective equipment.[8]
Environmental Hazards Discharge into the environment must be strictly avoided.[2] Halogenated hydrocarbons are toxic to aquatic life and can have long-lasting environmental effects.[2] This compound is designated as a Hazardous Air Pollutant (HAP) under the Clean Air Act.[7]These compounds are persistent in the environment and can contaminate groundwater and soil.[9][10] Improper disposal is a direct violation of environmental regulations.
Essential Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. The following PPE must be worn when handling 1-Fluoro-1,1,2,2-tetrachloroethane waste:

  • Eye Protection: Face shield and chemical safety glasses, approved under standards such as NIOSH (US) or EN 166 (EU).[2] This provides a barrier against splashes and vapors.

  • Hand Protection: Chemically resistant gloves (e.g., Viton®, Barrier®). Do not use latex or nitrile gloves, as they offer insufficient protection against halogenated solvents. Always check the manufacturer's glove compatibility chart.

  • Body Protection: A chemically resistant lab coat or apron. For larger quantities or spill response, full protective clothing is required.[2][11]

  • Respiratory Protection: All handling of open containers must be performed in a certified chemical fume hood to ensure adequate ventilation.[2] If a fume hood is not available or for emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors is mandatory.[7]

Waste Characterization and Segregation: A Critical Step

Proper disposal begins with correct waste identification and segregation. This is not merely a logistical step but a critical requirement for regulatory compliance and cost-effective disposal.

1-Fluoro-1,1,2,2-tetrachloroethane is a halogenated organic solvent . Under the Resource Conservation and Recovery Act (RCRA), waste containing this compound must be managed as hazardous waste.[12]

  • RCRA Waste Codes: While 1-Fluoro-1,1,2,2-tetrachloroethane is not individually listed, it falls under the category of spent halogenated solvents. The analogous 1,1,2,2-tetrachloroethane is assigned the RCRA waste code U209 .[12] Depending on its use, particularly in degreasing, the waste stream may also be classified under F-listed codes (e.g., F001, F002) for spent halogenated solvents.[13][14]

The Causality of Segregation: The single most important protocol in solvent waste management is segregation.

  • Halogenated vs. Non-Halogenated: NEVER mix halogenated solvent waste with non-halogenated waste (e.g., acetone, methanol). The reason is twofold:

    • Regulatory: The entire mixture becomes classified as halogenated hazardous waste, which is subject to more stringent and costly disposal requirements.[15]

    • Safety: Mixing incompatible waste streams can lead to dangerous chemical reactions.

  • Liquid vs. Solid: Keep liquid waste separate from contaminated solid waste (e.g., absorbent pads, gloves, paper towels).

Step-by-Step Disposal Protocol for Laboratory Waste

This protocol ensures a compliant and safe pathway from waste generation to final disposal.

Step 1: Waste Collection
  • Container Selection: Use a designated, chemically compatible waste container. Borosilicate glass or Teflon®-coated containers are preferred. Ensure the container has a screw-top cap with a tight-fitting seal to prevent vapor escape.[15]

  • Location: The waste container should be kept at or near the point of generation in a designated Satellite Accumulation Area (SAA).

  • Headspace: Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.

Step 2: Proper Labeling
  • Immediate Action: Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • Required Information: The label must clearly state:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "1-Fluoro-1,1,2,2-tetrachloroethane " and any other components in the waste stream.

    • The approximate percentages of each component.

    • The specific hazard characteristics (e.g., Toxic, Environmental Hazard).

    • The accumulation start date (the date the first waste was added).

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Secondary Containment: The waste container must be stored in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This prevents the spread of material in case of a leak.

  • Closure: Keep the waste container closed at all times except when adding waste.[15]

  • Incompatibles: Store the container away from incompatible materials, especially strong reducing agents and active metals.[1][3]

Step 4: Arranging for Final Disposal
  • Contact EHS: Once the waste container is full, or if you have been accumulating waste for an extended period (approaching your facility's limit, typically 90 or 180 days), contact your institution's Environmental Health and Safety (EHS) department.

  • Licensed Transporter: Your EHS office will arrange for the pickup, transport, and ultimate disposal of the waste via a licensed hazardous waste management company.[15]

  • Disposal Method: The Best Demonstrated Available Technology (BDAT) for this type of waste is typically high-temperature incineration at a permitted facility.[12] Other approved methods may include chemical oxidation.[12] Under no circumstances should this chemical be poured down the drain or disposed of in regular trash. [2][9]

Emergency Procedures: Spills and Exposures

Small Spill Response (Manageable by Lab Personnel)
  • Evacuate & Alert: Immediately alert others in the area. If there is any risk of significant vapor inhalation, evacuate the lab.

  • Don PPE: Put on the full PPE described in Section 1.

  • Contain: Prevent the spill from spreading or entering drains by creating a dike around it with an inert, absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Absorb: Gently cover and absorb the spill with the inert material.[2][11]

  • Collect: Carefully scoop the contaminated absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water. All cleanup materials (gloves, wipes, pads) must be disposed of as hazardous waste.[9]

Large Spills

For large spills, immediately evacuate the area, close the doors, and contact your institution's emergency response team and EHS office. Isolate the spill area for at least 100 meters (330 feet) in all directions.[1]

Personal Exposure
  • Inhalation: Move the affected person to fresh air immediately. Seek prompt medical attention.[8]

  • Skin Contact: Quickly remove contaminated clothing. Immediately wash the affected skin with large amounts of soap and water for at least 15 minutes.[8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of 1-Fluoro-1,1,2,2-tetrachloroethane waste.

G cluster_0 Laboratory Operations cluster_1 Waste Management Protocol cluster_2 Disposal & Compliance gen Waste Generation char 1. Characterize Waste (Halogenated, Toxic) gen->char Is it waste? spill Spill Occurs gen->spill Accident seg 2. Segregate Waste Stream (Halogenated Only) char->seg Correctly Identified cont 3. Containerize & Label (Compatible, Sealed, Labeled) seg->cont Properly Separated store 4. Store in SAA (Secondary Containment) cont->store Ready for Accumulation ehs 5. Contact EHS for Pickup store->ehs Container Full / Time Limit disp 6. Licensed Disposal (e.g., Incineration) ehs->disp Manifest & Transport spill->cont Cleanup materials collected

Caption: Decision workflow for compliant disposal of halogenated solvent waste.

By adhering to this structured, scientifically-grounded disposal plan, you ensure the safety of your laboratory, maintain regulatory compliance, and uphold your commitment to environmental stewardship.

References

  • 1,1,2,2-Tetrachloroethane (C2H2Cl4). (2022, June 23). Mount Laurel MUA. Retrieved from [Link]

  • 1,1,2,2-Tetrachloroethane. (1999, December). EPA. Retrieved from [Link]

  • ToxFAQs™ for 1,1,2,2-Tetrachloroethane. (n.d.). ATSDR, CDC. Retrieved from [Link]

  • Toxicological Profile for 1,1,2,2-Tetrachloroethane. (2008, September). ATSDR, CDC. Retrieved from [Link]

  • Toxicological Profile for 1,1,2,2-Tetrachloroethane (Update). (2008, September). ATSDR, CDC. Retrieved from [Link]

  • 1,1,2,2-tetrachloroethane. (n.d.). ATSDR, CDC. Retrieved from [Link]

  • 1,1,2,2-Tetrachloroethane - Hazardous Substance Fact Sheet. (2008, January). New Jersey Department of Health. Retrieved from [Link]

  • Safety Data Sheet: 1,1,2,2-Tetrachloroethane D2. (2025, March 31). Carl ROTH. Retrieved from [Link]

  • 1,1,2,2-TETRACHLOROETHANE. (2022, September 22). OSHA. Retrieved from [Link]

  • EPA Hazardous Waste Codes. (n.d.). UGA Environmental Safety Division. Retrieved from [Link]

  • Summary from the Health Advisory (HA) for 1,1,2,2-Tetrachloroethane. (n.d.). EPA. Retrieved from [Link]

  • Safety Data Sheet: 1,1,2,2-Tetrachloroethane D2. (2024, March 2). Carl ROTH. Retrieved from [Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. (n.d.). EPA. Retrieved from [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-Fluoro-1,1,2,2-tetrachloroethane

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directives (Immediate Action)

CRITICAL HAZARD ALERT: ACUTE TOXICITY Unlike standard laboratory solvents (e.g., Dichloromethane), 1-Fluoro-1,1,2,2-tetrachloroethane is classified under GHS as Fatal in contact with skin (H310) and Fatal if inhaled (H330) . It is not merely an irritant; it is a systemic poison that rapidly penetrates the dermal barrier.

The Golden Rules of Operation:

  • Zero Open-Bench Handling: All transfers must occur within a certified chemical fume hood.

  • Glove Permeation Reality: Standard disposable nitrile gloves provide less than 5 minutes of protection against chlorinated ethanes before molecular breakthrough occurs. They are for splash protection only.

  • Segregated Waste: This is a halogenated solvent. Mixing with non-halogenated waste streams (acetone, ethanol) creates an expensive disposal hazard and potential reactivity issues.[1]

Part 2: The Hazard Mechanism (Why This Protocol Exists)

To adhere to safety protocols, one must understand the physiological mechanism of the threat. This compound combines the lipophilicity of chlorinated hydrocarbons with the volatility of fluorinated compounds.

  • Dermal Absorption: The chlorine substituents increase lipid solubility, allowing the molecule to bypass the stratum corneum (outer skin layer) and enter the bloodstream rapidly.

  • Metabolic Activation: Once systemic, the compound targets the liver (hepatotoxicity) and kidneys. It acts as a central nervous system (CNS) depressant, causing dizziness or unconsciousness, which prevents the operator from escaping the exposure source.

Figure 1: Pathophysiological Exposure Pathway

Visualizing the cascade from barrier failure to systemic toxicity.

ToxicityPathway Exposure Exposure Event (Spill/Vapor) BarrierFail PPE Failure (Nitrile Breakthrough) Exposure->BarrierFail < 5 Mins Absorption Dermal/Inhalation Absorption BarrierFail->Absorption Lipophilic Transport Bloodstream Systemic Circulation Absorption->Bloodstream CNS CNS Depression (Dizziness/Tremors) Bloodstream->CNS Acute Phase Liver Hepatic Necrosis (Metabolic Toxicity) Bloodstream->Liver Accumulation CNS->Exposure Inability to Self-Rescue

Caption: The "Inability to Self-Rescue" feedback loop highlights why working alone with this compound is strictly prohibited.

Part 3: Personal Protective Equipment (PPE) Matrix

The following specifications are non-negotiable for handling HCFC-121.

Hand Protection Strategy

Scientific Rationale: Chlorinated ethanes cause rapid swelling and degradation of nitrile rubber. You must use a Laminate or Viton barrier for primary protection.

PPE LayerMaterial SpecificationBreakthrough TimeOperational Role
Primary Liner (Inner) Silver Shield® / 4H® (PE/EVOH Laminate) > 480 MinutesCritical Barrier. Resists permeation at the molecular level.
Secondary Glove (Outer) Heavy Duty Nitrile (minimum 8 mil) < 10 MinutesMechanical Protection. Protects the inner laminate glove from tears and provides grip.
Splash Guard (Disposable) Standard Nitrile (4 mil)< 2 Minutes Contraindicated for handling. Use only as a double-layer over laminate if dexterity is absolutely required for <30 seconds.
Respiratory & Body Protection[2][3][4]
  • Engineering Control (Primary): Chemical Fume Hood operating at face velocity 80–100 fpm. Sash at proper working height.

  • Respirator (Secondary): If fume hood containment is breached or for spill cleanup, a Full-Face Respirator with Organic Vapor (OV) Cartridges is required.

    • Note: HCFC-121 has poor warning properties (odor threshold may be above toxic limits). For large spills, Self-Contained Breathing Apparatus (SCBA) is the only safe option.

  • Body: Lab coat (100% cotton or Nomex; avoid synthetics that melt) + Chemical Resistant Apron (if transferring volumes > 500mL).

Part 4: Operational Protocol (Step-by-Step)

Figure 2: Safe Handling Workflow

Logic flow for executing a safe transfer.

HandlingWorkflow Start Start: Pre-Work Check HoodCheck Verify Hood Flow & Clear Deck Start->HoodCheck PPE Don PPE: Laminate Inner + Nitrile Outer HoodCheck->PPE Containment Place Secondary Containment (Tray) PPE->Containment Transfer Active Transfer (Keep Sash Low) Containment->Transfer SpillCheck Spill Occurred? Transfer->SpillCheck Cleanup Absorb with Vermiculite (In Hood) SpillCheck->Cleanup Yes (Minor) Evacuate Evacuate Lab (If Outside Hood) SpillCheck->Evacuate Yes (Major) Waste Segregate: Halogenated Waste Stream SpillCheck->Waste No Cleanup->Waste

Caption: Decision matrix emphasizing the divergence between minor containment and major evacuation events.

Preparation Phase
  • Check Ventilation: Verify the fume hood flow monitor is green/active.

  • Prepare Secondary Containment: Place a polypropylene tray inside the hood. All liquid transfers must happen inside this tray to capture potential spills.

  • Don PPE: Put on Silver Shield® laminate gloves first, followed by outer nitrile gloves.

Active Handling
  • Uncap Slowly: Pressure can build up in storage bottles. Vent slowly away from the face, deep inside the hood.

  • Pipetting: Use positive displacement pipettes if possible to prevent dripping due to high vapor pressure/density.

  • Recap Immediately: Never leave the vessel open when not actively withdrawing liquid.

Waste Disposal & Decontamination
  • Classification: Hazardous Waste - Halogenated Organic.

  • Segregation: Do NOT mix with acetone, methanol, or non-halogenated solvents.[2] The cost of disposal for halogenated waste is significantly higher, and cross-contamination ruins the cheaper waste stream.

  • Labeling: Label must explicitly state "1-Fluoro-1,1,2,2-tetrachloroethane" and "Toxic / Fatal Contact Hazard."

  • Decontamination: Wipe down the work area with a detergent solution (soap/water) rather than organic solvents, which might spread the contaminant.

Part 5: Emergency Response

  • Skin Contact:

    • IMMEDIATE: Move to safety shower.

    • Peel: Remove contaminated clothing/gloves while under the water stream.

    • Flush: Rinse for minimum 15 minutes.

    • Medical: Transport to ER immediately. Inform medics of "Chlorinated Hydrocarbon Absorption."

  • Spill (Outside Hood):

    • Alert: Yell "Chemical Spill - Evacuate."

    • Exit: Do not attempt to clean up a floor spill without SCBA. The vapor is heavier than air and will accumulate in the breathing zone of a crouching person.

References

  • Carl Roth. (2024). Safety Data Sheet: 1,1,2,2-Tetrachloroethane. Retrieved from [Link]

  • Loba Chemie. (2025). Safety Data Sheet: 1,1,2,2-Tetrachloroethane Extra Pure. Retrieved from [Link]

  • University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.